Diazo Biotin-PEG3-Alkyne
Descripción
Propiedades
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N7O9S/c1-2-18-52-19-14-36(49)40-15-13-28-7-12-33(47)31(26-28)46-45-30-10-8-29(9-11-30)38(50)42-17-21-54-23-25-55-24-22-53-20-16-41-35(48)6-4-3-5-34-37-32(27-56-34)43-39(51)44-37/h1,7-12,26,32,34,37,47H,3-6,13-25,27H2,(H,40,49)(H,41,48)(H,42,50)(H2,43,44,51)/t32-,34-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUZFZDETVBCLH-OHTDSXDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N7O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Diazo Biotin-PEG3-Alkyne in Molecular Biology
For researchers, scientists, and drug development professionals, Diazo Biotin-PEG3-Alkyne has emerged as a powerful and versatile chemical probe for elucidating protein interactions and identifying molecular targets. This multifunctional reagent integrates a photoreactive diazo group, a terminal alkyne for bioorthogonal ligation, a biotin (B1667282) moiety for affinity capture, and a PEG3 spacer, enabling a multi-step approach to covalently label, enrich, and identify protein binding partners. This guide provides a comprehensive overview of its applications, quantitative parameters, and detailed experimental protocols.
Core Applications in Molecular Biology
This compound is primarily utilized in chemical proteomics and drug discovery for:
-
Photoaffinity Labeling (PAL): The diazo group can be activated by UV light to form a highly reactive carbene intermediate. This intermediate covalently crosslinks with nearby molecules, effectively capturing transient or weak protein-ligand interactions in their native cellular context.[1][2]
-
Target Identification of Bioactive Small Molecules: By attaching a small molecule of interest to this probe, researchers can identify its direct protein targets within a complex proteome. This is invaluable for understanding the mechanism of action of drugs and bioactive compounds.
-
Mapping Protein-Protein Interactions: The probe can be used to "fish out" binding partners of a protein of interest, helping to map complex interaction networks.
-
Proteolysis-Targeting Chimera (PROTAC) Development: The PEG3 component serves as a flexible linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[3]
The key advantage of the diazo linker is its cleavability under mild reducing conditions using sodium dithionite (B78146), allowing for the efficient release of captured proteins from streptavidin resins without harsh denaturation.[4][5][6]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Chemical Formula | C₃₉H₅₃N₇O₉S |
| Molecular Weight | 795.95 g/mol [6] |
| Purity | ≥95% |
| Appearance | Solid |
| Storage Conditions | Store at -20°C, protect from light and moisture.[2] |
| Solubility | Soluble in DMSO and DMF |
Quantitative Data
While specific quantitative data for this compound is not extensively published, the following tables provide representative data based on similar cleavable biotin-alkyne probes used in proteomics.
Table 1: Representative Cleavage Efficiency of Diazobenzene-based Linkers
The efficiency of cleavage of the diazo linker is crucial for the recovery of captured proteins. The following data, adapted from studies on similar diazobenzene linkers, illustrates the typical conditions and efficiencies.
| Cleavage Reagent | Concentration (mM) | Incubation Time | Temperature | pH | Representative Cleavage Efficiency (%) |
| Sodium Dithionite | 25 | 30 min | Room Temp | 7.4 | >70% |
| Sodium Dithionite | 50 | 60 min | Room Temp | 7.4 | >90% |
| Sodium Dithionite | 300 | 60 min | Room Temp | 7.4 | ~95% |
Note: The presence of an ortho-hydroxyl group on the diazobenzene ring has been shown to be essential for efficient cleavage. Optimal concentrations and times should be determined empirically for each experimental system.[7]
Table 2: Biotin-Streptavidin Interaction Parameters
The interaction between biotin and streptavidin is the basis for the affinity purification step. This interaction is one of the strongest non-covalent bonds known in biology.
| Parameter | Value |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M |
| Binding Specificity | Very High |
| Stability | Stable over a wide range of pH, temperature, and denaturants |
Experimental Protocols
The following are detailed methodologies for a typical target identification experiment using this compound.
Protocol 1: Photoaffinity Labeling of Proteins in Live Cells
This protocol describes the initial step of covalently crosslinking the probe to its interacting proteins.
-
Cell Culture and Probe Incubation:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare a stock solution of the photoaffinity probe (your small molecule of interest conjugated to this compound) in DMSO.
-
Dilute the probe in pre-warmed cell culture medium to the final desired concentration (typically in the low micromolar range).
-
Remove the old medium from the cells and add the medium containing the probe.
-
Incubate the cells for a sufficient time to allow the probe to enter the cells and bind to its target(s) (e.g., 1-4 hours).
-
-
UV Crosslinking:
-
Wash the cells once with ice-cold PBS to remove the excess unbound probe.
-
Place the cell culture plate on ice.
-
Irradiate the cells with UV light (typically 365 nm) for a predetermined time (e.g., 15-30 minutes) to activate the diazo group and induce crosslinking. The optimal irradiation time should be determined empirically.
-
-
Cell Lysis:
-
After irradiation, wash the cells again with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Click Chemistry for Biotinylation
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the biotin moiety to the alkyne-functionalized, crosslinked proteins.
-
Preparation of Click Chemistry Reagents:
-
Prepare stock solutions of the following reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP) in water (freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO/t-butanol (1:4).
-
Copper(II) sulfate (B86663) (CuSO₄) in water.
-
Azide-PEG3-Biotin in DMSO.
-
-
-
Click Reaction:
-
In a microcentrifuge tube, add the cell lysate containing the crosslinked proteins.
-
Sequentially add the click chemistry reagents to the lysate to the following final concentrations:
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
Azide-PEG3-Biotin: 100 µM
-
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
Protocol 3: Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of the biotinylated proteins using streptavidin-coated magnetic beads.
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads in the vial.
-
Transfer the desired amount of bead slurry to a new tube.
-
Wash the beads three times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20).
-
-
Binding of Biotinylated Proteins:
-
Add the cell lysate from the click chemistry reaction to the washed streptavidin beads.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series could be:
-
Wash 1: PBS with 1% SDS
-
Wash 2: High salt buffer (e.g., 1 M KCl)
-
Wash 3: Urea (B33335) buffer (e.g., 2 M urea in 10 mM Tris-HCl, pH 8.0)
-
Wash 4: PBS
-
-
Protocol 4: Elution of Captured Proteins
This protocol describes the cleavage of the diazo linker to release the captured proteins from the streptavidin beads.
-
Preparation of Elution Buffer:
-
Prepare a fresh solution of sodium dithionite in a suitable buffer (e.g., 50 mM sodium dithionite in 100 mM Tris-HCl, pH 7.4).
-
-
Elution:
-
After the final wash, resuspend the beads in the sodium dithionite elution buffer.
-
Incubate the beads at room temperature for 30-60 minutes with gentle agitation.
-
Pellet the beads with a magnetic stand and carefully collect the supernatant containing the eluted proteins.
-
The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic identification.
-
Visualizations
Experimental Workflow for Target Identification
The following diagram illustrates the overall experimental workflow for identifying the protein targets of a small molecule using a photoaffinity probe derived from this compound.
Caption: Workflow for target identification using this compound.
Logical Relationship of Reagent Components
This diagram illustrates the functional relationship between the different components of the this compound reagent.
Caption: Functional components of this compound.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, CAS 1884349-58-9 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 1884349-58-9 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medkoo.com [medkoo.com]
- 7. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diazo Biotin-PEG3-Alkyne: A Multifunctional Tool for Chemical Biology and Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazo Biotin-PEG3-Alkyne is a versatile, multifunctional chemical probe designed for the covalent capture and subsequent identification of protein binding partners. This hetero-bifunctional molecule integrates several key chemical moieties, making it a powerful tool for a range of applications in chemical biology, proteomics, and drug discovery, including target identification and the development of PROTACs (Proteolysis Targeting Chimeras).[1][2][3] Its unique structure allows for a multi-step experimental workflow, encompassing photo-inducible covalent crosslinking, bioorthogonal ligation, and affinity-based enrichment.
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound. It also includes detailed, generalized experimental protocols for its use in key applications and visual diagrams to illustrate the underlying workflows and logical relationships.
Chemical Structure and Properties
This compound is comprised of four key functional components: a diazo group for photoaffinity labeling, a biotin (B1667282) tag for high-affinity capture, a terminal alkyne for click chemistry, and a polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and minimize steric hindrance.[3]
Chemical Structure:
Key Functional Moieties:
-
Diazo Group: This photoreactive group enables the molecule to form a highly reactive carbene upon UV irradiation.[4] This carbene can then covalently crosslink with nearby molecules, including the binding pocket of a target protein, through insertion into C-H or heteroatom-H bonds.[3]
-
Biotin Tag: The biotin moiety provides a high-affinity binding handle for streptavidin or avidin.[3] This strong and specific interaction is leveraged for the efficient enrichment and isolation of biotinylated protein complexes from complex biological samples.
-
Terminal Alkyne: The alkyne group serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][3] This allows for the attachment of various reporter tags, such as fluorophores or additional biotin molecules, after the photo-crosslinking event.
-
PEG3 Spacer: The short polyethylene glycol linker enhances the aqueous solubility of the molecule and provides flexibility, which can reduce steric hindrance and improve accessibility to both the target protein and subsequent detection reagents.[3]
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 1884349-58-9 | [1] |
| Molecular Formula | C39H53N7O9S | [1] |
| Molecular Weight | 795.95 g/mol | [1] |
| Purity | Typically >95% | [3] |
| Appearance | Solid | [No specific citation found] |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored in a dry, dark environment. | [1] |
| Solubility | The hydrophilic PEG spacer improves solubility in aqueous media. | [1] |
Applications in Research and Drug Development
The unique combination of functional groups in this compound makes it a valuable tool for a variety of applications:
-
Photoaffinity Labeling: This is a primary application for identifying the direct binding partners of a small molecule or ligand. By attaching this compound to a molecule of interest, researchers can covalently trap and subsequently identify its protein targets.[3][4]
-
Target Deconvolution in Drug Discovery: In phenotypic drug screens, where active compounds are identified without prior knowledge of their molecular targets, this reagent can be used to elucidate the mechanism of action by identifying the protein(s) to which the drug binds.
-
Proteomics and Bioconjugation: The alkyne handle allows for its use in click chemistry-based proteomic workflows for the detection and enrichment of specific protein populations.[3]
-
PROTAC Synthesis: this compound can be used as a linker in the synthesis of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
Experimental Protocols
The following are generalized protocols for the key applications of this compound. It is important to note that optimal conditions (e.g., concentrations, incubation times, UV exposure) will need to be determined empirically for each specific experimental system.
Photoaffinity Labeling and Target Identification
This protocol outlines a general workflow for using a this compound-conjugated ligand to identify its protein targets in a cellular lysate.
Materials:
-
This compound conjugated to a ligand of interest (the "probe")
-
Cell lysate
-
Phosphate-buffered saline (PBS)
-
UV lamp (e.g., 365 nm)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for downstream analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry)
Methodology:
-
Incubation: Incubate the cell lysate with the this compound probe at a predetermined concentration. It is crucial to perform control experiments, including a no-probe control and a competition experiment where the lysate is pre-incubated with an excess of the unconjugated ligand to identify specific binding partners.
-
UV Crosslinking: Expose the lysate-probe mixture to UV light (e.g., 365 nm) on ice for a specified duration to induce covalent crosslinking of the probe to its binding partners. The duration and intensity of UV exposure should be optimized to maximize crosslinking while minimizing protein damage.
-
Affinity Enrichment: Add streptavidin-conjugated beads to the irradiated lysate and incubate to capture the biotinylated probe-protein complexes.
-
Washing: Pellet the beads and wash extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads. For SDS-PAGE and Western blotting, this can be achieved by boiling the beads in SDS-PAGE sample buffer. For mass spectrometry, on-bead digestion with a protease like trypsin is often employed.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting with an antibody against a suspected target. For unbiased target identification, the eluted proteins or digested peptides are analyzed by mass spectrometry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes the "clicking" of an azide-containing reporter molecule (e.g., a fluorophore or an additional biotin tag) onto the alkyne handle of this compound after it has been crosslinked to its target protein.
Materials:
-
Protein sample crosslinked with the this compound probe
-
Azide-functionalized reporter molecule (e.g., Azide-Fluorophore 488)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA, or Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA for aqueous solutions)
-
Solvent (e.g., DMSO, t-butanol, or aqueous buffer)
Methodology:
-
Prepare Reagents: Prepare stock solutions of the azide (B81097) reporter, CuSO4, sodium ascorbate (B8700270), and the copper ligand in an appropriate solvent.
-
Reaction Setup: In a microcentrifuge tube, combine the protein sample containing the alkyne-tagged protein, the azide reporter, and the copper ligand.
-
Initiate Reaction: Add the CuSO4 solution, followed by the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentrations of the reagents should be optimized, but typically a slight excess of the azide reporter and click chemistry reagents relative to the alkyne-tagged protein is used.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).
-
Analysis: The now-labeled protein can be visualized by in-gel fluorescence (if a fluorescent azide was used) or proceed to affinity purification if an azide-biotin tag was used.
Visualizations
Experimental Workflow for Target Identification
The following diagram illustrates the general workflow for using this compound to identify the cellular targets of a ligand of interest.
Caption: Workflow for target identification using this compound.
Logical Relationship of Functional Moieties
This diagram illustrates the functional relationship between the different chemical moieties of this compound and their respective roles in a typical experiment.
Caption: Functional components of this compound and their roles.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Diazo Biotin-Alkyne | PROTAC | TargetMol [targetmol.com]
- 3. This compound, CAS 1884349-58-9 | AxisPharm [axispharm.com]
- 4. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Application of Diazo Biotin-PEG3-Alkyne for Proteomic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and utilization of Diazo Biotin-PEG3-Alkyne, a trifunctional chemical probe essential for modern proteomic research. This reagent integrates a diazirine moiety for photo-inducible crosslinking, a biotin (B1667282) handle for affinity purification, and a terminal alkyne for bioorthogonal ligation via click chemistry. The inclusion of a PEG3 spacer enhances solubility and minimizes steric hindrance, making it a powerful tool for capturing and identifying protein-protein interactions and drug targets in their native cellular environment.
Introduction to this compound in Proteomics
This compound is a versatile chemical tool designed for photoaffinity labeling (PAL) studies aimed at elucidating protein-protein interactions and identifying the cellular targets of small molecules.[1] Its multifunctional nature allows for a sequential workflow:
-
Photo-Crosslinking: The diazirine group can be activated by UV light to form a highly reactive carbene intermediate. This intermediate rapidly and indiscriminately forms covalent bonds with nearby molecules, effectively "capturing" binding partners.[1]
-
Bioorthogonal Ligation: The terminal alkyne group enables the covalent attachment of a reporter tag (e.g., a fluorophore or an enrichment handle) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry.[2]
-
Affinity Purification: The biotin moiety allows for the highly specific and strong binding to streptavidin or avidin-conjugated beads, facilitating the enrichment of crosslinked protein complexes from complex biological lysates.[3]
The PEG3 spacer provides increased aqueous solubility and extends the reach of the reactive groups, reducing the potential for steric hindrance.[3]
Synthesis of this compound
A precise, step-by-step synthesis of this compound is not publicly available in a single protocol. However, a plausible and efficient synthetic route can be constructed by combining the synthesis of a core diazirine-alkyne moiety with standard bioconjugation techniques. The following proposed synthesis involves the initial creation of an amine-functionalized diazirine-alkyne, followed by its conjugation to a commercially available Biotin-PEG3-NHS ester.
Synthesis of Amine-Functionalized Diazirine-Alkyne Core
A concise, four-step synthesis for a minimalist diazirine-alkyne with a terminal amine has been reported and serves as the foundation for producing the core of our target molecule. This method offers a high overall yield and requires minimal purification steps.
Experimental Protocol:
A detailed, step-by-step protocol for a similar amine-functionalized diazirine has been described, starting from 4-pentynoic acid. The key steps involve the formation of a Weinreb amide, reaction with a Normant reagent to introduce a keto-alcohol, conversion to a diazirine, and subsequent functional group manipulations to yield a terminal amine.
Quantitative Data:
The following table summarizes the reported yields for the synthesis of a minimalist amine-functionalized diazirine-alkyne.
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |
| 1 | Weinreb Amide Formation | 4-Pentynoic Acid | MeNHOMe·HCl, 4-methylmorpholine, EDC·HCl | N-Methoxy-N-methylpent-4-ynamide | Quantitative |
| 2 | Normant Reaction & Oxidation | N-Methoxy-N-methylpent-4-ynamide | Normant Reagent, Jones Reagent | 7-oxo-8-octynoic acid | 65% (over 3 steps) |
| 3 | Diazirine Formation | 7-oxo-8-octynoic acid | NH3 in MeOH, Hydroxylamine-O-sulfonic acid (HOSA), I2, Triethylamine | Minimalist Diazirine-Alkyne Carboxylic Acid | 55% |
| 4 | Amine Functionalization | Minimalist Diazirine-Alkyne Carboxylic Acid | (Not explicitly detailed for this specific minimalist structure, but would involve conversion of the carboxylic acid to an amine, e.g., via a Curtius rearrangement or by coupling to a diamine) | Amine-Functionalized Diazirine-Alkyne | Estimated high yield |
Note: The yields are based on the synthesis of a structurally related minimalist diazirine-alkyne and are provided for illustrative purposes.
Conjugation with Biotin-PEG3-NHS Ester
The amine-functionalized diazirine-alkyne can then be readily conjugated to a commercially available Biotin-PEG3-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts efficiently with the primary amine to form a stable amide bond.
Experimental Protocol:
-
Dissolve Reagents: Dissolve the amine-functionalized diazirine-alkyne in a suitable buffer, such as 0.1 M sodium bicarbonate (pH 8.3-8.5). Dissolve the Biotin-PEG3-NHS ester in a minimal amount of an organic solvent like DMSO or DMF.
-
Reaction: Add the Biotin-PEG3-NHS ester solution to the diazirine-alkyne solution. The reaction is typically carried out at room temperature for 1-4 hours or overnight on ice.
-
Purification: The final product, this compound, can be purified from excess reagents and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the final product should be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data:
| Step | Reaction | Starting Materials | Product | Expected Yield (%) |
| 5 | NHS Ester Conjugation | Amine-Functionalized Diazirine-Alkyne, Biotin-PEG3-NHS Ester | This compound | >90% |
Note: NHS ester conjugations to primary amines are generally highly efficient.
Application in Proteomic Studies: A Workflow
The synthesized this compound can be employed in a multi-step workflow to identify protein-protein interactions or the targets of a small molecule of interest.
Experimental Workflow
The following diagram illustrates the general workflow for using this compound in a proteomic experiment.
Caption: Experimental workflow for proteomic studies using this compound.
Detailed Experimental Protocols
Protocol 1: Photo-Crosslinking of Proteins
-
Incubation: Incubate the this compound probe with the biological sample (e.g., cell lysate or intact cells) to allow for binding to target proteins.
-
UV Irradiation: Irradiate the sample with UV light at approximately 365 nm. This activates the diazirine group, leading to the formation of a reactive carbene that covalently crosslinks the probe to interacting proteins.
Protocol 2: Click Chemistry for Biotinylation
-
Prepare Click Reaction Mix: Prepare a fresh solution containing a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., TBTA), and an azide-functionalized reporter tag (if a secondary reporter is desired, though the probe already contains biotin).
-
Reaction: Add the click reaction mix to the crosslinked sample. The copper-catalyzed reaction will ligate the alkyne on the probe to the azide (B81097) on the reporter tag. For direct enrichment of the probe-protein conjugate, this step can be bypassed if no additional reporter is needed.
Protocol 3: Enrichment and Mass Spectrometry Analysis
-
Affinity Purification: Add streptavidin-coated magnetic beads to the sample to capture the biotinylated protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the captured proteins into peptides using a protease such as trypsin directly on the beads.
-
LC-MS/MS Analysis: Elute the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked proteins and potentially the sites of interaction.
Signaling Pathway and Logical Relationship Visualization
The interaction of the this compound probe with a target protein and its subsequent detection can be visualized as a logical relationship diagram.
Caption: Logical flow of photoaffinity labeling and target identification.
Conclusion
This compound is a powerful and versatile tool for chemical proteomics. Its well-defined synthesis and multifunctional nature enable the robust identification of protein-protein interactions and drug targets. The experimental workflows and protocols outlined in this guide provide a solid foundation for researchers to successfully apply this technology in their own studies, ultimately contributing to a deeper understanding of complex biological systems.
References
The Diazo Group: A Linchpin in Covalently Capturing Molecular Interactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Photoaffinity labeling (PAL) is an indispensable technique in chemical biology and drug discovery for elucidating the intricate dance between molecules. At its heart is the ability to convert a non-covalent, transient interaction—such as a drug binding to its protein target—into a stable, covalent bond. This molecular "snapshot" allows for the definitive identification of binding partners and the precise mapping of interaction sites. Among the select few chemical entities capable of orchestrating this feat, the diazo group stands out for its unique combination of stability in the dark and potent reactivity upon light activation.
The Core Principle: A Light-Switchable Reactive Group
The power of the diazo group in photoaffinity labeling lies in its dual nature. In the absence of ultraviolet (UV) light, a probe molecule containing a diazo group can freely interact with its biological target without undergoing a chemical reaction. However, upon irradiation with light of a specific wavelength (typically 350-380 nm), the diazo group undergoes photolysis, rapidly transforming into a highly reactive species known as a carbene.[1][2] This carbene is so reactive that it will instantaneously form a covalent bond with nearly any molecule in its immediate vicinity—ideally, the target protein to which the probe is non-covalently bound.[1][2]
This process effectively creates a permanent link between the probe and its target, enabling subsequent detection, isolation, and identification of the target protein from a complex biological mixture.[3][4] The first use of a diazo group for enzyme modification was reported in 1962, marking a pivotal moment in the development of photoaffinity labeling.[1][2]
Mechanism of Action: From Inert Precursor to Reactive Intermediate
The transformation of a diazo-containing probe into a covalently bound adduct involves a series of well-defined photochemical steps:
-
Photoactivation: The process begins with the absorption of UV light by the diazo group. This energy input leads to the cleavage of the carbon-nitrogen bond and the expulsion of molecular nitrogen (N₂), a highly stable and inert gas.[2][5]
-
Carbene Generation: The loss of nitrogen gas results in the formation of a carbene, a highly reactive and short-lived intermediate.[1][2][5] Carbenes are neutral species containing a divalent carbon atom with six valence electrons, making them highly electrophilic and eager to react to complete their octet.
-
Covalent Insertion: The generated carbene can insert into various chemical bonds present in the amino acid residues of the target protein, including C-H, O-H, and N-H bonds.[1][2] This non-specific insertion capability is a key advantage, as it increases the probability of successful labeling, regardless of the specific amino acid composition at the binding site.
It is important to note that diazo compounds, particularly diazoketones, can also undergo a competing reaction known as the Wolff rearrangement upon photoirradiation, which can lead to non-productive labeling.[2] Furthermore, some diazirines, another class of carbene precursors, can isomerize into linear diazo compounds upon photolysis, which can then proceed through the carbene-mediated labeling pathway.[1][2][6]
Advantages and Disadvantages of Diazo-Based Probes
The choice of a photoreactive group is critical in designing a successful photoaffinity labeling experiment. Diazo compounds offer a unique set of advantages and disadvantages that researchers must consider.
| Advantages | Disadvantages |
| Small Size: The diazo group is relatively small, minimizing steric hindrance that could interfere with the natural binding of the probe to its target.[1][2] | Potential for Wolff Rearrangement: This side reaction can reduce the efficiency of target labeling by consuming the reactive carbene.[2] |
| High Reactivity of Carbene: The generated carbene is highly reactive and has a short half-life, ensuring that labeling occurs rapidly and in close proximity to the binding site.[3] | Reactivity with Water: Carbenes can be quenched by water, which is abundant in biological systems, potentially leading to lower labeling yields.[3] |
| Broad Insertion Capability: Carbenes can insert into a wide variety of chemical bonds, increasing the likelihood of successful cross-linking.[1][2] | Chemical Stability: Compared to diazirines, diazo compounds can be less chemically stable, which may pose challenges in probe synthesis and storage.[1][7] |
| Ease of Introduction: The diazo group can often be readily introduced into a molecule of interest through established synthetic methods.[2] |
In comparison, diazirines are often favored for their greater chemical stability and higher carbene yields.[1][7] However, the fundamental reactive species, the carbene, and its subsequent labeling reactions are common to both classes of precursors.
Experimental Workflow and Protocols
A typical photoaffinity labeling experiment using a diazo-based probe follows a structured workflow designed to identify a protein target from a complex biological sample, such as a cell lysate.
References
- 1. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to CAS Number 1884349-58-9: Diazo Biotin-PEG3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, applications, and suppliers of the trifunctional chemical probe, Diazo Biotin-PEG3-Alkyne (CAS Number: 1884349-58-9). This reagent is a powerful tool in chemical biology and drug discovery, enabling the identification and characterization of molecular interactions through a combination of photoaffinity labeling, click chemistry, and biotin-streptavidin affinity capture.
Core Properties and Specifications
This compound is a molecule meticulously designed with three key functional moieties: a photoactivatable diazo group, a terminal alkyne for bioorthogonal ligation, and a biotin (B1667282) handle for affinity purification. A polyethylene (B3416737) glycol (PEG3) linker enhances its solubility in aqueous media and provides spatial separation between the functional groups.
Physicochemical Properties
| Property | Value |
| CAS Number | 1884349-58-9 |
| Chemical Formula | C₃₉H₅₃N₇O₉S |
| Molecular Weight | 795.94 g/mol |
| Appearance | Orange to reddish-brown solid |
| Purity | Typically ≥95% (HPLC) |
| Solubility | Soluble in DMSO (125 mg/mL with sonication) |
| Storage | Store at -20°C for long-term stability |
Spectroscopic Data
While full spectral data is often proprietary to suppliers, Certificates of Analysis confirm the structure of this compound via ¹H NMR and its purity via HPLC. Researchers should request this documentation from their chosen supplier.
Mechanism of Action and Key Applications
The utility of this compound stems from its trifunctional nature, allowing for a sequential workflow to capture and identify molecular binding partners.
-
Photoaffinity Labeling: The diazo group can be activated by UV light to form a highly reactive carbene. This carbene can then covalently crosslink with nearby molecules, effectively "capturing" transient or weak interactions between a ligand (to which the probe is attached) and its target protein.
-
Click Chemistry: The terminal alkyne group enables the covalent attachment of the probe to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient bioorthogonal reaction. This is often used to attach a reporter tag or the biotin handle itself after the photo-crosslinking event.
-
Biotin-Streptavidin Affinity Capture: The biotin moiety allows for the highly specific and strong binding to streptavidin- or neutravidin-conjugated beads. This enables the enrichment and purification of the crosslinked protein-probe complexes from complex biological mixtures like cell lysates.
-
Cleavable Linker: The diazo group also serves as a chemically cleavable linker. Treatment with sodium dithionite (B78146) can cleave the azo bond, allowing for the release of the captured proteins from the streptavidin beads under mild conditions.[1] This is a significant advantage over traditional biotin-streptavidin systems that often require harsh denaturing conditions for elution.
Experimental Protocols
While specific protocols will vary based on the experimental system, the following provides a detailed methodology for a common application: the identification of interacting proteins from a cell lysate.
General Workflow for Target Identification
Caption: A general workflow for utilizing this compound for target identification.
Detailed Protocol for Enrichment of O-GlcNAcylated Proteins
This protocol is adapted from a method for identifying O-GlcNAcylated proteins and serves as an excellent example of how a diazo-biotin probe can be used for affinity capture and subsequent analysis.[2]
Materials:
-
Cell lysate containing azide-modified proteins.
-
This compound (CAS 1884349-58-9).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water, freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water, freshly prepared).
-
High-capacity NeutrAvidin agarose (B213101) beads.
-
Wash Buffer 1: 1% SDS in DPBS.
-
Wash Buffer 2: 0.2% SDS, 150 mM NaCl, 50 mM TEA, pH 7.4.
-
Wash Buffer 3: 150 mM NaCl, 50 mM TEA, pH 7.4.
-
Elution Buffer: 25 mM Sodium Dithionite (Na₂S₂O₄) in 1% SDS in DPBS (freshly prepared).
-
2x SDS-free loading buffer.
Procedure:
-
Click Chemistry Reaction:
-
To your protein sample (e.g., 1 mg in 500 µL), add the following in order:
-
5 µL of 50 mM TCEP.
-
5 µL of 10 mM TBTA.
-
5 µL of this compound (10 mM in DMSO).
-
5 µL of 50 mM CuSO₄.
-
-
Vortex and incubate at room temperature for 1-2 hours.
-
-
Protein Precipitation:
-
Precipitate the protein using a chloroform/methanol extraction or other suitable method to remove excess reagents.
-
Resuspend the protein pellet in 1% SDS in DPBS.
-
-
Affinity Enrichment:
-
Wash the NeutrAvidin agarose beads with 1% SDS in DPBS.
-
Add the washed beads to the resuspended protein sample.
-
Incubate at room temperature for 1 hour with gentle rotation.
-
-
Washing Steps:
-
Centrifuge to pellet the beads and discard the supernatant.
-
Wash the beads sequentially with:
-
Wash Buffer 1 (3 times).
-
Wash Buffer 2 (3 times).
-
Wash Buffer 3 (3 times).
-
-
-
Elution:
-
Add the freshly prepared Elution Buffer to the beads.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
Centrifuge and collect the supernatant containing the enriched proteins.
-
-
Sample Preparation for Analysis:
-
Add 2x SDS-free loading buffer to the eluate.
-
The sample is now ready for analysis by SDS-PAGE and Western blotting or for preparation for mass spectrometry.
-
Signaling Pathway Elucidation
A primary application of this compound is the identification of previously unknown protein-protein or drug-protein interactions, which is fundamental to elucidating signaling pathways.
Caption: Using the probe to identify new protein interactions for pathway mapping.
Suppliers
This compound (CAS 1884349-58-9) is available from several reputable suppliers of research chemicals. It is recommended to request a Certificate of Analysis to ensure the purity and identity of the compound.
-
MedChemExpress
-
Sigma-Aldrich (Merck)
-
BroadPharm
-
AxisPharm
-
Vulcanchem
-
MedKoo Biosciences
-
Creative Biolabs
-
TargetMol
This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of protocols may be necessary.
References
Methodological & Application
Application Notes and Protocols for Diazo Biotin-PEG3-Alkyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Diazo Biotin-PEG3-Alkyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reagent is a versatile tool for the biotinylation of azide-modified biomolecules, such as proteins, peptides, and nucleic acids. The incorporated diazo linker allows for the mild and efficient cleavage of the biotin (B1667282) tag from the captured biomolecule, facilitating its recovery after streptavidin-based affinity purification.
Overview and Key Features
This compound is a multifunctional reagent featuring:
-
An alkyne group for participation in CuAAC reactions with azide-modified molecules.
-
A biotin moiety for high-affinity binding to streptavidin, enabling enrichment and purification.
-
A PEG3 spacer to enhance solubility in aqueous buffers and reduce steric hindrance.
-
A diazo linker that can be cleaved under mild conditions using sodium dithionite (B78146), allowing for the release of the captured molecule from streptavidin.[1]
This combination of features makes this compound an ideal choice for applications requiring both efficient biotinylation and subsequent recovery of the target molecule, such as in proteomics, drug discovery, and bioconjugation studies.
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the biotinylation of an azide-modified biomolecule with this compound. The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) source and a reducing agent.
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (for dissolving reagents)
Stock Solutions:
-
Azide-modified biomolecule: Prepare in a buffer suitable for its stability.
-
This compound: 10 mM in DMSO.
-
CuSO₄: 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
THPTA or TBTA: 100 mM in DMSO or water.
Reaction Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the reaction buffer. The recommended molar ratio of alkyne to azide (B81097) is typically between 1.5:1 and 10:1 to ensure efficient labeling.
-
Add the copper(I)-stabilizing ligand (THPTA or TBTA) to the reaction mixture. A final concentration of 1-2 mM is generally recommended.
-
Add CuSO₄ to the reaction mixture to a final concentration of 0.5-1 mM.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Proceed to the purification of the biotinylated product.
Table 1: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration |
| Azide-modified Biomolecule | Variable | 10-100 µM |
| This compound | 10 mM | 15-1000 µM |
| THPTA or TBTA | 100 mM | 1-2 mM |
| CuSO₄ | 100 mM | 0.5-1 mM |
| Sodium Ascorbate | 100 mM | 5-10 mM |
Purification of the Biotinylated Product
Removal of excess reagents and the copper catalyst is crucial. The choice of purification method depends on the nature of the biotinylated molecule.
-
For macromolecules (proteins, nucleic acids): Use spin filtration with an appropriate molecular weight cutoff (MWCO) or dialysis.[2]
-
For small molecules: High-performance liquid chromatography (HPLC) is often the most effective method.
Affinity Purification using Streptavidin Resin
The strong interaction between biotin and streptavidin allows for the efficient capture and enrichment of the biotinylated molecule.
Materials:
-
Streptavidin-conjugated agarose (B213101) or magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (see Section 2.4)
Procedure:
-
Equilibrate the streptavidin beads with the Binding/Wash Buffer.
-
Incubate the purified biotinylated molecule with the streptavidin beads for 30-60 minutes at room temperature with gentle mixing.
-
Wash the beads extensively with the Binding/Wash Buffer to remove non-specifically bound molecules.
-
Proceed with the elution of the captured molecule.
Cleavage of the Diazo Linker and Elution
The diazo linker can be cleaved using sodium dithionite, releasing the captured molecule from the streptavidin beads while the biotin tag remains bound.[1][3]
Materials:
-
Sodium Dithionite (Na₂S₂O₄)
-
Cleavage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a fresh solution of 50 mM sodium dithionite in the Cleavage Buffer.
-
Resuspend the streptavidin beads with the bound biotinylated molecule in the sodium dithionite solution.
-
Incubate at room temperature for 30-60 minutes with gentle mixing.
-
Centrifuge the beads and collect the supernatant containing the released molecule.
-
Repeat the elution step to ensure complete recovery.
-
The eluted molecule is now ready for downstream applications.
Visualized Workflows and Pathways
Caption: Experimental workflow for biotinylation using this compound.
Caption: Diazo linker cleavage for target molecule elution.
Quantitative Data
While specific yields for this compound are application-dependent, CuAAC reactions are known for their high efficiency, often achieving yields greater than 90%.[2] The efficiency of the biotinylation and subsequent capture can be assessed by various methods, including:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay: To quantify the amount of biotin incorporated.[4]
-
SDS-PAGE and Western Blotting: Using streptavidin-HRP conjugates to visualize biotinylated proteins.
-
Mass Spectrometry: To confirm the mass shift corresponding to the biotin-PEG3-alkyne modification.
Table 2: Example Click Chemistry Reaction Yields
| Reactants | Yield (%) | Reference |
| ODN-Azide + Cy3-Alkyne | 90.3 ± 0.4 | [2] |
| ODN-Alkyne + Coumarin-Azide | 86.0 ± 1.3 | [2] |
Note: These are examples from the literature and may not be directly representative of all reactions with this compound. Optimization of reaction conditions is recommended for each specific application.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive copper catalyst | Use freshly prepared sodium ascorbate. Ensure an appropriate ligand is used. |
| Steric hindrance | Increase the excess of this compound. Increase reaction time or temperature. | |
| High Background Binding | Non-specific binding to streptavidin beads | Increase the number and stringency of washes. Include detergents like Tween-20 or SDS in wash buffers. |
| Inefficient Cleavage/Elution | Inactive sodium dithionite | Prepare the sodium dithionite solution fresh just before use. |
| Incomplete reaction | Increase the incubation time or concentration of sodium dithionite. |
By following these protocols and considering the provided information, researchers can effectively utilize this compound for their biotinylation and affinity purification needs.
References
- 1. Click Chemistry Tools, Diazo Biotin Azide/Probes, Diazo Ms Supplier | AxisPharm [axispharm.com]
- 2. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photoaffinity Labeling with Diazo Biotin-PEG3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing photoaffinity labeling (PAL) experiments using Diazo Biotin-PEG3-Alkyne. This multifunctional reagent is a powerful tool for identifying and characterizing protein-ligand interactions directly within complex biological systems.
Introduction to Photoaffinity Labeling
Photoaffinity labeling is a robust technique used to covalently capture and identify the binding partners of a small molecule or other ligand of interest within a native biological environment. The process involves a photoactivatable probe that, upon irradiation with UV light, forms a highly reactive intermediate that covalently crosslinks to nearby molecules, typically the target protein.
This compound is a state-of-the-art photoaffinity probe with three key functionalities:
-
Diazirine Photoreactive Group: A small and efficient photoactivatable group that, upon UV irradiation (typically ~350 nm), generates a reactive carbene intermediate. This carbene can form covalent bonds with a wide range of amino acid residues in the binding pocket of a target protein.[1][2]
-
Biotin Tag: A high-affinity ligand for streptavidin, enabling the efficient enrichment and purification of biotinylated proteins from complex mixtures like cell lysates.
-
Terminal Alkyne Handle: Allows for the covalent attachment of reporter tags, such as fluorophores or isotopically labeled tags, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][3]
The inclusion of a flexible polyethylene (B3416737) glycol (PEG3) spacer enhances the solubility of the probe in aqueous buffers and minimizes steric hindrance, facilitating its interaction with target proteins.
Experimental Workflow Overview
The general workflow for a photoaffinity labeling experiment using this compound involves several key stages: probe incubation, UV crosslinking, cell lysis, optional click chemistry, affinity purification, and finally, identification of labeled proteins by mass spectrometry.
Detailed Experimental Protocols
Protocol 1: In-Cell Photoaffinity Labeling
This protocol describes the labeling of target proteins within living cells.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
UV lamp (350-365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Probe Incubation:
-
Plate cells and grow to the desired confluency (typically 80-90%).
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the probe to the final desired concentration in cell culture medium. The optimal concentration should be determined empirically (typically in the low micromolar range).
-
Replace the existing medium with the probe-containing medium and incubate for a time sufficient to allow for target engagement (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
UV Crosslinking:
-
Wash the cells twice with ice-cold PBS to remove any unbound probe.
-
Add a thin layer of ice-cold PBS to the cells to prevent drying during irradiation.
-
Place the cell culture plate on a cold block or on ice and irradiate with a UV lamp (350-365 nm) for 10-30 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.[4]
-
Safety Note: Wear appropriate personal protective equipment (PPE), including UV-blocking glasses and a lab coat, during UV irradiation.
-
-
Cell Lysis and Lysate Preparation:
-
After irradiation, aspirate the PBS and add ice-cold lysis buffer to the cells.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (clarified lysate) to a new tube. This lysate containing the biotinylated proteins is now ready for downstream applications.
-
Protocol 2: Click Chemistry for Reporter Tagging (Optional)
This protocol is for attaching an azide-containing reporter molecule to the alkyne handle of the probe after crosslinking.
Materials:
-
Clarified cell lysate from Protocol 1
-
Azide-reporter tag (e.g., Azide-fluorophore, Azide-isotopic tag)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
PBS
Procedure:
-
Prepare Click Chemistry Reagents:
-
Click Reaction:
-
To the clarified cell lysate, add the azide-reporter tag to the desired final concentration.
-
Add the THPTA ligand, followed by the CuSO4 solution. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5][6]
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Sample Preparation for Downstream Analysis:
-
The click-labeled lysate can now be used for in-gel fluorescence analysis or proceed to affinity purification.
-
Protocol 3: Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated beads.
Materials:
-
Clarified cell lysate (with or without click chemistry modification)
-
Streptavidin-agarose or streptavidin-magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of detergents like SDS and salts like KCl to reduce non-specific binding)
-
Elution buffer (e.g., SDS-PAGE sample buffer for western blotting, or a buffer compatible with mass spectrometry)
Procedure:
-
Bead Equilibration:
-
Wash the streptavidin beads three times with lysis buffer or PBS to remove any storage solution.
-
-
Binding of Biotinylated Proteins:
-
Add the equilibrated streptavidin beads to the clarified lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for efficient binding of the biotinylated proteins to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Remove the supernatant (unbound proteins).
-
Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series might include:
-
Two washes with RIPA buffer.
-
One wash with a high-salt buffer (e.g., 1 M KCl).
-
One wash with a high-pH buffer (e.g., 0.1 M Na2CO3).
-
Two washes with PBS.
-
-
-
Elution or On-Bead Digestion:
-
For Western Blot Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
For Mass Spectrometry Analysis: Perform on-bead digestion. Resuspend the washed beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate) and add a protease such as trypsin. Incubate overnight at 37°C. The resulting peptides can then be collected for LC-MS/MS analysis.
-
Data Presentation and Analysis
The final step in a photoaffinity labeling experiment is the identification and quantification of the enriched proteins by mass spectrometry. The data is typically presented in a table that allows for easy comparison between different experimental conditions.
Table 1: Example of Quantitative Proteomic Data from a Photoaffinity Labeling Experiment
| Protein Accession | Gene Symbol | Protein Name | Peptide Count | Fold Enrichment (Probe vs. Control) | p-value |
| P00533 | EGFR | Epidermal growth factor receptor | 25 | 15.2 | 1.50E-05 |
| P04406 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 12 | 1.2 | 0.85 |
| Q99623 | PHB2 | Prohibitin-2 | 18 | 8.7 | 3.20E-04 |
| P35232 | PHB | Prohibitin | 21 | 9.1 | 2.50E-04 |
| P13645 | KRT10 | Keratin, type I cytoskeletal 10 | 5 | 1.5 | 0.76 |
This table is a representative example based on data from similar proteomics experiments and does not represent actual experimental results.[7]
Visualizing the Molecular Mechanism
The following diagrams illustrate the key molecular events in the photoaffinity labeling process with this compound.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Azide-Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent labeling of azide-containing proteins. The protocols described herein are essential for a variety of applications, including protein visualization, tracking, and the development of antibody-drug conjugates (ADCs). The primary methods covered are the highly efficient and bioorthogonal "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to Azide-Based Protein Labeling
The ability to specifically label proteins is a cornerstone of modern biological research and drug development. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has provided powerful tools for this purpose. The azide (B81097) group (-N₃) is an ideal bioorthogonal handle because it is small, stable in biological environments, and absent from naturally occurring biomolecules.[1][2][3]
Proteins can be engineered to contain azide groups through several methods:
-
Metabolic Labeling: Non-canonical amino acids containing an azide group, such as L-azidohomoalanine (AHA), can be introduced into proteins during synthesis, replacing methionine.[4][5][6]
-
Chemical Modification: Reactive linkers containing an azide group can be covalently attached to proteins, often targeting primary amines on lysine (B10760008) residues and the N-terminus.[7][8]
-
Genetic Code Expansion: Unnatural amino acids with azide functionalities can be site-specifically incorporated into a protein's sequence.[9][10]
Once the azide handle is in place, it can be selectively reacted with a probe molecule containing a complementary alkyne group. This document details the protocols for two of the most robust azide-alkyne ligation reactions.
Labeling Methodologies
There are two primary "click chemistry" methods for labeling azide-containing proteins. The choice between them depends on the experimental context, particularly whether the labeling is performed in vitro or in living cells.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between a terminal alkyne and an azide.[11][12][13] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[14][15] While extremely effective, the potential cytotoxicity of the copper catalyst makes this method more suitable for in vitro applications with purified proteins or in fixed cells.[4][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide.[9][16][] The high ring strain of the cyclooctyne provides the activation energy for the reaction, eliminating the need for a cytotoxic catalyst.[18][19] This makes SPAAC the preferred method for labeling proteins in living cells and organisms.[4][9]
Quantitative Data Summary
The efficiency of protein labeling is influenced by several factors, including the concentration of reactants, reaction time, and the specific reagents used. The following table summarizes typical quantitative parameters for both CuAAC and SPAAC labeling reactions.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Probe | Terminal Alkyne (e.g., alkyne-dye, alkyne-biotin) | Strained Cyclooctyne (e.g., DBCO-dye, BCN-biotin) |
| Molar Excess of Alkyne Probe | 1.5-10 fold molar excess over the protein[14] | 5-20 fold molar excess over the protein[16] |
| Catalyst | Copper(II) Sulfate (B86663) (CuSO₄) (e.g., 1 mM final concentration)[7] | None required |
| Reducing Agent | Sodium Ascorbate (B8700270) (e.g., 1 mM final concentration)[7] | None required |
| Copper Ligand | TBTA or THPTA (e.g., 0.1 mM final concentration)[7][12] | None required |
| Reaction Time | 30 minutes - 4 hours at room temperature[7][12] | 1-12 hours at room temperature or 37°C[7][16] |
| Typical Labeling Efficiency | High, often quantitative[1][11] | High, dependent on cyclooctyne reactivity[19] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for in vitro Protein Labeling
This protocol describes the labeling of a purified azide-containing protein with a terminal alkyne-functionalized probe.
Materials:
-
Azide-functionalized protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing probe (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared)[14]
-
Copper ligand (e.g., TBTA or THPTA) stock solution (e.g., 10 mM in DMSO)[7]
-
Protein labeling buffer (optional, may contain the catalyst components)[14]
-
DMSO or DMF for dissolving non-aqueous probes
-
Purification resin (e.g., size-exclusion chromatography column or dialysis cassette)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein with a 1.5 to 10-fold molar excess of the alkyne-containing probe.[14] If the probe is not water-soluble, it can be dissolved in a minimal amount of DMSO or DMF.
-
Add the Copper Ligand: Add the copper ligand (e.g., THPTA) to the reaction mixture to a final concentration of 0.1 mM.[7] Mix gently. The ligand helps to stabilize the copper(I) catalyst and protect the protein from oxidative damage.[14]
-
Add the Copper Catalyst: Add the CuSO₄ solution to the reaction mixture to a final concentration of 1 mM.[7] Mix gently.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM to reduce the Cu(II) to the active Cu(I) catalyst and initiate the click reaction.[7]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.[7] The reaction can be protected from light if using a light-sensitive fluorescent probe.
-
Purification: Remove the excess reagents and byproducts to purify the labeled protein. This can be achieved by dialysis against PBS or by using a spin desalting column.[7]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines the labeling of azide-containing proteins on the surface of or within live cells using a strained cyclooctyne probe.
Materials:
-
Cells with azide-functionalized proteins (e.g., after metabolic labeling with AHA)
-
Cyclooctyne-containing probe (e.g., DBCO-dye)
-
Cell culture medium or appropriate buffer (e.g., PBS, pH 7.4)
-
DMSO for dissolving the cyclooctyne probe
Procedure:
-
Prepare the Labeling Solution: Prepare a stock solution of the cyclooctyne-containing probe in DMSO. Dilute the stock solution in pre-warmed cell culture medium or buffer to the desired final concentration (typically in the low micromolar range).
-
Cell Preparation: If working with adherent cells, the labeling can be done directly in the culture dish. Suspension cells can be pelleted and resuspended in the labeling solution.
-
Labeling Reaction: Remove the existing cell culture medium and add the labeling solution to the cells.
-
Incubation: Incubate the cells for 1-2 hours at 37°C. The optimal incubation time may vary depending on the specific cyclooctyne probe and cell type.[16]
-
Washing: After incubation, remove the labeling solution and wash the cells several times with fresh medium or PBS to remove any unreacted probe.
-
Analysis: The labeled cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.
References
- 1. interchim.fr [interchim.fr]
- 2. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. encapsula.com [encapsula.com]
- 9. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. longdom.org [longdom.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. axispharm.com [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 18. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Notes and Protocols for Diazo Biotin-PEG3-Alkyne in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding protein-protein interactions (PPIs) is fundamental to elucidating cellular signaling pathways, disease mechanisms, and for the development of novel therapeutics. Proximity labeling, coupled with mass spectrometry, has emerged as a powerful technique to identify weak, transient, and spatially restricted PPIs within the native cellular environment. Diazo Biotin-PEG3-Alkyne is a trifunctional chemical probe designed for advanced proximity labeling studies. This reagent incorporates a photo-activatable diazirine group for covalent crosslinking to nearby proteins, a biotin (B1667282) handle for affinity purification, and a terminal alkyne for click chemistry applications, offering a versatile tool for capturing and identifying protein interactomes.
The diazirine moiety, upon exposure to long-wave UV light (approximately 365 nm), forms a highly reactive carbene that covalently crosslinks with proximal proteins.[1][2] The biotin group allows for the efficient enrichment of these crosslinked protein complexes using streptavidin-based affinity chromatography.[3][4] The alkyne handle provides an additional layer of functionality, enabling the conjugation of reporter tags (e.g., fluorophores) or other moieties through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[5][6]
Principle of the Method
The experimental workflow involves the introduction of the this compound probe into live cells, where it can be targeted to a specific subcellular location or protein of interest. Upon UV irradiation, the diazirine group is activated, leading to the covalent labeling of proximal proteins. Following cell lysis, the biotinylated proteins are enriched on streptavidin beads. The enriched proteins are then digested, and the resulting peptides are identified and quantified by mass spectrometry to reveal the protein interaction network of the bait protein or subcellular compartment.
Data Presentation
Quantitative proteomics data from a typical experiment using this compound can be summarized to highlight proteins that are significantly enriched in the experimental sample compared to control samples. The following table represents a mock dataset for illustrative purposes.
| Protein ID (UniProt) | Gene Name | Description | Fold Change (Expt/Ctrl) | p-value | Number of Unique Peptides |
| P04637 | TP53 | Cellular tumor antigen p53 | 15.2 | 0.001 | 12 |
| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 8.5 | 0.005 | 9 |
| Q06609 | MDM2 | E3 ubiquitin-protein ligase Mdm2 | 12.8 | 0.002 | 11 |
| P63104 | YWHAZ | 14-3-3 protein zeta/delta | 6.3 | 0.010 | 7 |
| Q13155 | VCP | Transitional endoplasmic reticulum ATPase | 2.1 | 0.045 | 5 |
| P62873 | TUBA1B | Tubulin alpha-1B chain | 1.2 | 0.350 | 3 |
Table 1: Representative quantitative proteomics data. The table shows proteins identified with high confidence in a proximity labeling experiment. Fold change represents the relative abundance of the protein in the experimental sample versus a negative control. A higher fold change and low p-value indicate a likely interaction partner.
Experimental Protocols
Protocol 1: In-Cell Photo-Crosslinking
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) in a suitable culture dish and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in pre-warmed culture medium to the desired final concentration (typically 10-100 µM).
-
Remove the old medium from the cells and add the medium containing the probe.
-
Incubate the cells for a defined period (e.g., 1-4 hours) to allow for probe localization.
-
-
UV Irradiation:
-
Wash the cells twice with ice-cold PBS to remove the excess probe.
-
Add a thin layer of PBS to the cells to prevent drying during irradiation.
-
Place the culture dish on a cold plate and irradiate with a long-wave UV lamp (365 nm) for 5-15 minutes.[1] The optimal irradiation time should be determined empirically.
-
Protocol 2: Cell Lysis and Protein Extraction
-
Cell Lysis:
-
After irradiation, immediately place the cells on ice.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protocol 3: Affinity Purification of Biotinylated Proteins
-
Bead Preparation:
-
Resuspend streptavidin-conjugated magnetic beads in lysis buffer.
-
Wash the beads three times with lysis buffer, using a magnetic stand to separate the beads from the supernatant.
-
-
Enrichment:
-
Add the clarified cell lysate (containing a defined amount of total protein, e.g., 1-5 mg) to the washed streptavidin beads.
-
Incubate the mixture for 1-2 hours at 4°C on a rotator to allow for binding of biotinylated proteins.
-
-
Washing:
-
After incubation, use a magnetic stand to pellet the beads and discard the supernatant.
-
Wash the beads sequentially with a series of stringent wash buffers to remove non-specifically bound proteins. A typical wash series could be:
-
2 washes with RIPA buffer.
-
1 wash with 1 M KCl.
-
1 wash with 0.1 M Na2CO3.
-
1 wash with 2 M urea (B33335) in 10 mM Tris-HCl, pH 8.0.
-
2 washes with PBS.
-
-
Protocol 4: On-Bead Digestion and Mass Spectrometry Analysis
-
Reduction and Alkylation:
-
Resuspend the washed beads in a buffer containing a reducing agent (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate) and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate). Incubate in the dark at room temperature for 20 minutes.
-
-
Tryptic Digestion:
-
Wash the beads with 50 mM ammonium bicarbonate to remove DTT and iodoacetamide.
-
Resuspend the beads in 50 mM ammonium bicarbonate and add sequencing-grade trypsin.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection and Preparation:
-
Centrifuge the sample and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer for mass spectrometry.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a relevant protein database (e.g., UniProt) to identify proteins.
-
Perform quantitative analysis to determine the relative abundance of proteins between the experimental and control samples.
-
Filter the data to identify proteins that are significantly enriched in the experimental sample.
-
Mandatory Visualizations
Caption: Experimental workflow for identifying protein-protein interactions.
Caption: Structure and photo-activation mechanism.
Caption: Simplified p53 signaling pathway.
References
- 1. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06116C [pubs.rsc.org]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
Application Notes and Protocols for Live Cell Imaging Using Diazo Biotin-PEG3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazo Biotin-PEG3-Alkyne is a versatile, multifunctional chemical probe designed for the investigation of biological processes in living cells. This reagent integrates several key functionalities into a single molecule: a biotin (B1667282) handle for high-affinity capture, a PEG3 spacer to enhance solubility and minimize steric hindrance, a terminal alkyne group for bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and a diazo group that serves as a cleavable linker.[1] This unique combination of features makes it a powerful tool for a range of applications, including the labeling, enrichment, and imaging of biomolecules in their native cellular environment.
These application notes provide a comprehensive guide to utilizing this compound in live cell imaging experiments, with a focus on metabolic labeling of newly synthesized proteins and their subsequent visualization. The protocols detailed below are designed to be adaptable to specific experimental needs while prioritizing cell viability and labeling efficiency.
Principle of the Technology
The core of this methodology lies in a two-step process: metabolic labeling followed by bioorthogonal click chemistry.
-
Metabolic Labeling: Cells are incubated with a metabolic precursor containing a bioorthogonal functional group (an azide). For example, to label newly synthesized proteins, the methionine analog L-azidohomoalanine (AHA) is used.[2] Cellular machinery incorporates AHA into nascent polypeptide chains.
-
Click Chemistry: The azide-labeled biomolecules are then covalently tagged with this compound through a highly specific and efficient CuAAC reaction.[1] This reaction is catalyzed by Cu(I) ions and is bioorthogonal, meaning it does not interfere with native cellular processes. To mitigate copper-induced cytotoxicity in live cells, the use of copper-chelating ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is crucial.[3]
-
Detection and Imaging: The biotinylated proteins can then be visualized using fluorescently-labeled streptavidin conjugates. The high affinity of the biotin-streptavidin interaction provides a robust and sensitive detection method.[4]
The inclusion of a diazo cleavable linker allows for the subsequent release of captured biomolecules from streptavidin beads under mild conditions, which is particularly useful for downstream applications such as mass spectrometry-based proteomic analysis.[1]
Data Presentation
Table 1: Recommended Reagent Concentrations for Live Cell Labeling
| Reagent | Stock Concentration | Working Concentration | Incubation Time | Reference(s) |
| L-Azidohomoalanine (AHA) | 100 mM in DMSO | 50-100 µM | 4-24 hours | [2] |
| This compound | 10 mM in DMSO | 10-50 µM | 10-30 minutes | N/A |
| CuSO₄ | 100 mM in H₂O | 50-100 µM | 10-30 minutes | [3] |
| THPTA or BTTAA | 200 mM in H₂O | 250-500 µM | 10-30 minutes | [3] |
| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 1-2.5 mM | 10-30 minutes | [3] |
| Fluorescent Streptavidin | 1 mg/mL in PBS | 1-5 µg/mL | 15-30 minutes | [5] |
Note: Optimal concentrations and incubation times may vary depending on the cell type and experimental goals and should be determined empirically.
Table 2: Comparison of Live vs. Fixed Cell Click Chemistry Labeling
| Parameter | Live Cell Labeling | Fixed Cell Labeling | Considerations | Reference(s) |
| Cellular Integrity | Preserved | Compromised | Live-cell imaging allows for the study of dynamic processes. | N/A |
| Reagent Permeability | Requires cell-permeable reagents | Permeabilization step allows for a wider range of reagents | The PEG3 spacer on this compound enhances its solubility and cell permeability. | [1] |
| Copper Toxicity | A significant concern, requires chelating ligands | Less of a concern | Ligands like THPTA are essential for maintaining cell viability during live-cell CuAAC. | [3] |
| Signal-to-Noise Ratio | Can be lower due to shorter incubation times and lower reagent concentrations | Generally higher | Optimization of washing steps is crucial for both protocols. | N/A |
| Background Staining | Lower, as unbound reagents are washed away from intact cells | Can be higher due to non-specific binding to fixed cellular components | Thorough washing is critical to minimize background. | N/A |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with L-Azidohomoalanine (AHA)
This protocol describes the incorporation of the methionine analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium (e.g., DMEM without methionine)
-
L-Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Seed cells on an appropriate culture vessel (e.g., 6-well plate, chambered coverslips) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Methionine Depletion (optional but recommended): To increase the incorporation efficiency of AHA, aspirate the complete medium, wash the cells once with warm PBS, and incubate them in methionine-free medium for 30-60 minutes.
-
AHA Labeling: Prepare the AHA labeling medium by supplementing the methionine-free medium with 50-100 µM AHA. Remove the starvation medium and add the AHA labeling medium to the cells.
-
Incubation: Incubate the cells for 4-24 hours under normal cell culture conditions (37°C, 5% CO₂). The incubation time can be adjusted to label proteins synthesized over a specific period.
-
Washing: After incubation, aspirate the AHA-containing medium and wash the cells three times with warm PBS to remove any unincorporated AHA. The cells are now ready for the click chemistry reaction.
Protocol 2: Live Cell Click Chemistry with this compound
This protocol details the copper-catalyzed click reaction to label the azide-modified proteins with this compound in living cells.
Materials:
-
AHA-labeled cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate
-
PBS or HBSS
Procedure:
-
Prepare Click Reaction Mix:
-
Important: Prepare the Sodium Ascorbate solution fresh just before use.
-
In a microcentrifuge tube, prepare the click reaction cocktail. For a final volume of 1 mL, add the following in order, vortexing gently after each addition:
-
850 µL of PBS or HBSS
-
10 µL of 10 mM this compound stock (final concentration: 100 µM)
-
10 µL of 100 mM CuSO₄ stock (final concentration: 1 mM)
-
20 µL of 200 mM THPTA/TBTA stock (final concentration: 4 mM)
-
10 µL of 100 mM Sodium Ascorbate stock (final concentration: 1 mM)
-
-
-
Labeling Reaction: Aspirate the PBS from the washed AHA-labeled cells and add the freshly prepared click reaction mix.
-
Incubation: Incubate the cells for 10-30 minutes at room temperature, protected from light.
-
Washing: Aspirate the click reaction mix and wash the cells three times with PBS containing 1% BSA to quench any remaining copper and remove excess reagents.
Protocol 3: Fluorescence Imaging of Biotinylated Proteins
This protocol describes the visualization of the biotinylated proteins using a fluorescently-labeled streptavidin conjugate.
Materials:
-
Biotinylated live cells (from Protocol 2)
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
PBS with 1% BSA
-
Live cell imaging medium
-
Hoechst 33342 or DAPI (for nuclear counterstaining, optional)
Procedure:
-
Streptavidin Staining: Prepare a solution of fluorescently-labeled streptavidin at a concentration of 1-5 µg/mL in PBS with 1% BSA.
-
Incubation: Add the streptavidin solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Aspirate the streptavidin solution and wash the cells three times with PBS.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's instructions.
-
Imaging: Replace the final wash solution with a live cell imaging medium. The cells are now ready for visualization using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
Experimental Workflow
References
- 1. This compound, CAS 1884349-58-9 | AxisPharm [axispharm.com]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection [elifesciences.org]
- 5. lumiprobe.com [lumiprobe.com]
Application Notes: High-Efficiency Enrichment of Biotinylated Proteins Using Streptavidin Beads
Introduction
The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of many biological research applications, including the purification and enrichment of biotinylated proteins. This application note provides a detailed protocol for the efficient capture of biotinylated proteins from complex biological samples using streptavidin-conjugated beads. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for applications such as protein-protein interaction studies (e.g., BioID), cell surface protein profiling, and targeted protein isolation.
Data Presentation
The selection of streptavidin beads is a critical factor influencing the yield and purity of the enriched proteins. The following tables summarize the binding capacities of various commercially available streptavidin beads, providing a basis for comparison and selection based on experimental needs.
Table 1: Binding Capacity of Various Streptavidin Beads for Biotin
| Bead Type | Supplier | Binding Capacity (Free Biotin) |
| Streptavidin Agarose (B213101) Beads | GoldBio | > 120 nmol/mL of resin[1] |
| High Capacity Streptavidin Magnetic Beads | Vector Labs | ≥ 12 nmol/mg of beads[2] |
| Streptavidin Sepharose High Performance | Sigma-Aldrich | > 300 nmol/mL medium |
| Streptavidin HP SpinTrap™ | Sigma-Aldrich | > 30 nmol/column |
Table 2: Binding Capacity of Various Streptavidin Beads for Biotinylated Proteins
| Bead Type | Supplier | Binding Capacity (Biotinylated Protein) |
| Streptavidin Magnetic Beads | NEB | ~30 µg of biotinylated antibody per mg of beads[3] |
| High Capacity Streptavidin Magnetic Beads | Vector Labs | ≥ 110 µg/mg of biotinylated IgG per mg of beads[2] |
| Streptavidin Sepharose High Performance | Sigma-Aldrich | 6 mg/mL medium (Biotinylated BSA) |
| Streptavidin HP SpinTrap™ | Sigma-Aldrich | 0.6 mg/column (Biotinylated BSA) |
Experimental Protocols
This section details the step-by-step methodology for enriching biotinylated proteins.
Materials and Reagents
-
Streptavidin Beads: (e.g., Streptavidin Magnetic Beads or Streptavidin Agarose Beads)
-
Biotinylated Protein Sample: (e.g., cell lysate containing biotin-labeled proteins)
-
Binding/Wash Buffer: 1X PBS, pH 7.4. To minimize non-specific binding, 0.01% (w/v) Recombinant Albumin and/or 0.05% Tween-20 can be included.[3] For nucleic acids, a higher salt concentration (e.g., 1 M NaCl) is often used.[3]
-
Elution Buffer: Several options are available depending on the downstream application (see Table 3).
-
Magnetic Rack or Centrifuge: For pelleting magnetic or agarose beads, respectively.
-
Rotation Device: For incubation steps.
Table 3: Common Elution Methods for Biotinylated Proteins
| Elution Method | Buffer Composition | Conditions | Notes |
| Competitive Elution | 25 mM Biotin in a suitable buffer[4][5] | Heat at 95°C for 5 minutes[4] | A non-denaturing method, but efficiency can be variable. The presence of detergents like SDS can improve elution.[4][5] |
| Denaturing Elution | 1x Laemmli Sample Buffer (containing SDS and a reducing agent) | Boil at 95-100°C for 5-10 minutes[6][7] | Harsh conditions that denature the protein. Suitable for SDS-PAGE and Western blotting. |
| Acidic Elution | 0.1 M Glycine-HCl, pH 2.5-3.0 or 6M guanidine (B92328) HCl[8] | Incubate at room temperature | Requires rapid neutralization of the eluate to preserve protein function. |
| Enzymatic Digestion | Protease (e.g., Trypsin) in a compatible buffer | Incubate at 37°C | The protein is digested on the beads, and the resulting peptides are eluted. This can lead to contamination with streptavidin peptides.[4] |
| Cleavable Linkers | Reducing agents (e.g., DTT) for disulfide-based linkers | Varies based on the linker chemistry | Requires the use of a biotinylation reagent with a cleavable spacer arm.[9] |
Protocol Steps
-
Bead Preparation:
-
Thoroughly resuspend the streptavidin beads by vortexing.[3]
-
Transfer the desired volume of bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads (for magnetic beads) or centrifuge at a low speed (for agarose beads).
-
Carefully remove and discard the supernatant.
-
Equilibrate the beads by washing them three times with an equal volume of Binding/Wash Buffer.[3] After each wash, pellet the beads and discard the supernatant.
-
-
Binding of Biotinylated Proteins:
-
After the final wash, resuspend the equilibrated beads in a small volume of Binding/Wash Buffer.
-
Add the biotinylated protein sample to the bead suspension. The optimal ratio of beads to protein should be determined empirically.[3]
-
Incubate the mixture for at least 30 minutes at room temperature or 4°C with gentle end-over-end rotation.[3] Longer incubation times (e.g., 1-4 hours or overnight) may be necessary for low-abundance proteins.[10][11]
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifuge and discard the supernatant.
-
Wash the beads a minimum of three times with Binding/Wash Buffer to remove non-specifically bound proteins.[12] For applications requiring high purity, additional washes with buffers of increasing stringency can be performed.[10] This may include buffers containing higher salt concentrations or mild detergents.
-
-
Elution:
-
After the final wash, carefully remove all of the wash buffer.
-
Add the chosen Elution Buffer to the beads (refer to Table 3).
-
Incubate under the conditions specified for the chosen elution method (e.g., heating, gentle mixing).
-
Pellet the beads and carefully collect the supernatant containing the enriched biotinylated proteins.
-
For some elution methods, a second elution step may be performed to maximize recovery.[4]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the enrichment protocol.
Caption: Workflow for enriching biotinylated proteins using streptavidin beads.
References
- 1. goldbio.com [goldbio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. neb.com [neb.com]
- 4. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: Cleavage of Diazo Linkers with Sodium Dithionite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazo linkers, characterized by an azo bond (-N=N-), are a class of chemically cleavable linkers increasingly utilized in bioconjugation, chemical proteomics, and drug delivery systems. A key advantage of these linkers is their susceptibility to rapid and mild cleavage under specific reductive conditions, allowing for the controlled release of conjugated molecules. Sodium dithionite (B78146) (Na₂S₂O₄) has emerged as a highly efficient reagent for this purpose, enabling the selective scission of the azo bond to yield two primary amine products.
These application notes provide a comprehensive overview of the use of sodium dithionite for cleaving diazo linkers, including detailed experimental protocols, quantitative data on cleavage efficiency, and graphical representations of the underlying chemical mechanism and experimental workflows.
Chemical Principle of Cleavage
The cleavage of a diazo linker by sodium dithionite is a reduction reaction. The dithionite ion (S₂O₄²⁻) in aqueous solution is a potent reducing agent that donates electrons to the azo bond, leading to its cleavage and the formation of two aniline (B41778) derivatives. The reaction is typically fast and proceeds under mild conditions, which is advantageous for applications involving sensitive biological molecules.
Caption: Mechanism of diazo linker cleavage by sodium dithionite.
Applications
The sodium dithionite-mediated cleavage of diazo linkers has found significant applications in several fields:
-
Chemical Proteomics: Diazo linkers are incorporated into affinity tags (e.g., biotin) for the enrichment of target proteins. After capture on a solid support (e.g., streptavidin beads), the proteins of interest are released by cleaving the linker with sodium dithionite, facilitating their identification and analysis by mass spectrometry.[1][2]
-
Drug Delivery: In the context of antibody-drug conjugates (ADCs), diazo linkers can be engineered to be stable in circulation but cleavable in the reducing environment of a tumor.[3] A recent innovation involves hypoxia-activated azobenzene (B91143) linkers that are cleaved to release the cytotoxic payload specifically in the low-oxygen tumor microenvironment.[3]
Quantitative Data on Cleavage Efficiency
The efficiency of diazo linker cleavage with sodium dithionite is influenced by several factors, including the concentration of the reagent, reaction time, pH, and the chemical structure of the linker itself. Structural optimization of the azobenzene scaffold has been shown to dramatically improve cleavage kinetics.
| Linker Type | Sodium Dithionite Concentration (mM) | Reaction Time | Cleavage Efficiency (%) | Reference |
| Unoptimized Azobenzene | 25 | 1 hour | Incomplete, with persistent intermediates | [1] |
| Unoptimized Azobenzene | 300 | 1 hour | Improved, but still with 20-35% persistent intermediates | [1] |
| Ortho-hydroxyl Azobenzene | 25 | 1 minute | >90% | [1] |
| Optimized HAZA Scaffold | 1 | < 10 seconds | Complete | [2] |
| Optimized HAZA Scaffold | 6 | < 5 seconds | Complete | [2] |
Note: The presence of an ortho-hydroxyl group on the azobenzene ring has been demonstrated to be crucial for efficient cleavage.[1]
Experimental Protocols
Protocol 1: On-Bead Cleavage of Biotinylated Proteins for Proteomic Analysis
This protocol is adapted from procedures used in chemical proteomics for the elution of proteins captured on streptavidin beads.
Materials:
-
Streptavidin-coated agarose (B213101) or magnetic beads with captured biotinylated proteins.
-
Elution Buffer: 25 mM Sodium Dithionite in 1x PBS (pH 7.4). Prepare fresh. For enhanced protein recovery, 1% SDS can be included in the elution buffer.[1][4]
-
Washing Buffer: 1x PBS (pH 7.4).
-
Microcentrifuge tubes.
-
Centrifuge.
-
Pipettes and tips.
Procedure:
-
Bead Washing: After protein capture, wash the streptavidin beads three times with 1 mL of Washing Buffer to remove non-specifically bound proteins. Pellet the beads by centrifugation (e.g., 2000 x g for 1 minute) between each wash.
-
Elution: a. After the final wash, remove the supernatant and add 100-200 µL of freshly prepared Elution Buffer to the beads. b. Incubate at room temperature for 30 minutes with gentle mixing (e.g., on a rotator or shaker). c. Pellet the beads by centrifugation (2000 x g for 2 minutes). d. Carefully collect the supernatant containing the eluted proteins.
-
Repeat Elution (Optional but Recommended): To maximize recovery, repeat the elution step (2b-2d) two more times with fresh Elution Buffer for 10 minutes each, and combine the eluents.[1]
-
Downstream Processing: The eluted proteins can be further processed for analysis by SDS-PAGE or mass spectrometry. If SDS was used in the elution buffer, ensure compatibility with downstream applications. For mass spectrometry, a buffer exchange or protein precipitation step may be necessary to remove the dithionite and SDS.[1][4]
Caption: Workflow for on-bead cleavage of proteins.
Protocol 2: In-Solution Cleavage of a Diazo Linker-Containing Molecule
This protocol provides a general method for cleaving a diazo linker in a purified sample in solution.
Materials:
-
Solution of the diazo linker-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Sodium Dithionite solution (e.g., 100 mM stock in water). Prepare fresh.
-
Quenching solution (optional, depending on the downstream application).
-
Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS).
Procedure:
-
Sample Preparation: Prepare a solution of the diazo linker-containing molecule at a known concentration in the desired buffer.
-
Initiation of Cleavage: Add a sufficient volume of the freshly prepared sodium dithionite stock solution to the sample to achieve the desired final concentration (e.g., 1-10 mM for optimized linkers, or higher for less reactive ones).
-
Reaction Monitoring: Incubate the reaction at room temperature. Monitor the progress of the cleavage by taking aliquots at different time points and analyzing them by HPLC or LC-MS. The disappearance of the starting material and the appearance of the cleavage products can be tracked.
-
Reaction Quenching (Optional): If necessary for downstream applications, the reaction can be quenched, for example, by buffer exchange or size exclusion chromatography to remove the excess dithionite.
-
Analysis: Analyze the final reaction mixture to determine the extent of cleavage and to isolate the desired products.
Considerations and Troubleshooting
-
Freshness of Sodium Dithionite: Sodium dithionite solutions are not stable and should be prepared fresh before each use.
-
pH: The cleavage reaction is typically performed at a neutral to slightly alkaline pH (e.g., 7.4-8.5).
-
Side Reactions: While generally clean, side reactions can occur. For instance, in some cases, partial reduction to a hydrazine (B178648) intermediate may be observed, especially with less reactive linkers.[1]
-
Compatibility with Other Functional Groups: Sodium dithionite is a strong reducing agent and may affect other sensitive functional groups in the molecule. Compatibility should be assessed on a case-by-case basis.
-
Mass Spectrometry Analysis: After cleavage, the resulting amine-containing fragments can be analyzed by mass spectrometry. The mass of the cleaved linker fragment remaining on the peptide or molecule of interest should be taken into account during data analysis.[1]
Conclusion
The cleavage of diazo linkers with sodium dithionite is a robust and versatile method for the controlled release of biomolecules in a variety of research and therapeutic applications. By understanding the reaction mechanism and optimizing the experimental conditions, researchers can achieve high cleavage efficiencies under mild conditions, making this a valuable tool in the fields of chemical biology and drug development. The ongoing development of new diazo linker scaffolds with enhanced cleavage kinetics promises to further expand the utility of this chemical tool.
References
- 1. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azobenzene-Based Linker Strategy for Selective Activation of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Application Notes and Protocols for Downstream Analysis of Proteins Labeled with Diazo Biotin-PEG3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazo Biotin-PEG3-Alkyne is a versatile, multifunctional reagent designed for the enrichment and analysis of azide-modified proteins. This reagent incorporates several key features: a diazo group that allows for the cleavage and release of captured proteins under mild conditions with sodium dithionite, a biotin (B1667282) moiety for high-affinity capture onto streptavidin-based resins, a hydrophilic PEG3 spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for covalent labeling of azide-containing biomolecules via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction.[1][2][3]
These features make this compound an ideal tool for a variety of proteomics applications, including the identification of post-translationally modified proteins, analysis of protein-protein interactions, and drug target identification. The cleavable nature of the diazo linker is particularly advantageous as it allows for the recovery of labeled proteins and peptides, minimizing the co-elution of streptavidin and unmodified peptides that can interfere with downstream mass spectrometry analysis.[4]
Principle of the Workflow
The downstream analysis of proteins labeled with this compound follows a multi-step process. First, target proteins are metabolically or enzymatically labeled with an azide-containing probe. The alkyne group on the this compound reagent then reacts with the azide-modified proteins through CuAAC click chemistry. The resulting biotinylated proteins are captured and enriched using streptavidin-conjugated beads. After stringent washing steps to remove non-specifically bound proteins, the captured proteins are eluted by the cleavage of the diazo linker using sodium dithionite. The eluted proteins are then typically digested into peptides, which are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
Experimental Workflow Diagram
References
Application Notes and Protocols for Identifying Targets of Small Molecule Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for identifying the cellular targets of small molecule probes, a critical step in drug discovery and chemical biology. The protocols focus on three widely used techniques: Affinity Chromatography, Photo-Affinity Labeling, and Activity-Based Protein Profiling (ABPP).
Introduction
Small molecule probes are invaluable tools for dissecting complex biological processes and validating novel drug targets. Identifying the specific protein(s) a small molecule interacts with is crucial for understanding its mechanism of action, predicting potential off-target effects, and guiding lead optimization in drug development.[1][2] This document outlines established protocols for three powerful affinity-based and activity-based proteomics approaches to elucidate the targets of small molecule probes.
Key Techniques for Target Identification
Three primary methods for identifying the protein targets of small molecules are detailed below. Each technique offers unique advantages and is suited to different experimental contexts.
-
Affinity Chromatography: This classical method utilizes a small molecule probe immobilized on a solid support to "fish out" its binding partners from a complex protein mixture, such as a cell lysate.[3][4]
-
Photo-Affinity Labeling (PAL): PAL employs small molecule probes equipped with a photoreactive group. Upon UV irradiation, the probe forms a covalent bond with its target protein, enabling stringent purification and identification.[5][6]
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes that covalently bind to the active sites of specific enzyme families, allowing for the profiling of enzyme activity and the identification of targets in their native functional state.[3][7][8]
Section 1: Affinity Chromatography for Target Identification
Affinity chromatography is a robust and widely used method for isolating proteins that bind to a specific small molecule.[3] The technique relies on the immobilization of a small molecule "bait" to a solid matrix, which is then used to capture "prey" proteins from a cell lysate.
Experimental Workflow: Affinity Chromatography
Workflow for small molecule target identification using affinity chromatography.
Detailed Experimental Protocol: Affinity Chromatography
Materials:
-
Small molecule probe with a functional group for immobilization (e.g., amine, carboxyl)
-
Activated chromatography resin (e.g., NHS-activated agarose (B213101) beads)
-
Cell culture flasks and harvesting reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., high salt buffer, low pH buffer, or buffer containing the free small molecule)
-
SDS-PAGE gels and reagents
-
Mass spectrometer (e.g., Orbitrap)
Protocol:
-
Immobilization of Small Molecule Probe:
-
Couple the small molecule probe to the activated resin according to the manufacturer's instructions. Typically, this involves incubating the probe with the resin in an appropriate buffer for several hours or overnight.
-
Quench any unreacted active groups on the resin using a blocking agent (e.g., ethanolamine).
-
Wash the resin extensively to remove any non-covalently bound probe.
-
-
Preparation of Cell Lysate:
-
Culture cells to the desired confluency and treat with the small molecule of interest or a vehicle control if performing a competitive binding experiment.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the immobilized probe beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with beads that have been blocked but not coupled to the probe.
-
Pellet the beads by centrifugation and collect the supernatant (flow-through).
-
Wash the beads extensively with wash buffer (e.g., 5 washes with 10 bed volumes of buffer) to remove non-specifically bound proteins.[9]
-
-
Elution of Bound Proteins:
-
Elute the bound proteins from the beads using an appropriate elution buffer. Options include:
-
Competitive elution with a high concentration of the free small molecule.
-
Changing the pH or ionic strength of the buffer.
-
Using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
-
Analysis of Eluted Proteins:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using Coomassie blue or silver staining.
-
Excise unique protein bands that are present in the probe pull-down but not in the control.
-
Perform in-gel digestion of the excised bands with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins.
-
For quantitative proteomics (e.g., using SILAC), calculate the ratio of protein abundance in the probe pull-down versus the control.[4][11][12][13][14] Proteins with a significantly high ratio are considered potential targets.
-
Quantitative Data Presentation
| Small Molecule Probe | Identified Target(s) | Method | Quantitative Value | Reference |
| Dasatinib (Kinase Inhibitor) | ABL1, DDR1, LCK, etc. | SILAC-based Affinity Chromatography | SILAC Ratio > 3 | [15] |
| Purvalanol B (CDK inhibitor) | CDK1, CDK2, CDK5 | SILAC-based Affinity Chromatography | SILAC Ratio > 2.5 | [15] |
| QS11 (Wnt Synergist) | ARFGAP1 | Affinity Chromatography & Functional Assays | IC50 = 2.5 µM (inhibition of ARFGAP1) | [16] |
Section 2: Photo-Affinity Labeling (PAL)
Photo-affinity labeling is a powerful technique to covalently capture protein targets of a small molecule probe.[6] This method utilizes a probe containing a photoreactive moiety (e.g., diazirine, benzophenone, or aryl azide) that, upon UV irradiation, forms a highly reactive species that covalently crosslinks to nearby amino acids in the binding pocket of the target protein.[5]
Experimental Workflow: Photo-Affinity Labeling
Workflow for target identification using photo-affinity labeling.
Detailed Experimental Protocol: Photo-Affinity Labeling
Materials:
-
Photo-affinity probe (containing a photoreactive group and a reporter tag or a handle for click chemistry)
-
UV lamp (e.g., 365 nm)
-
Cell culture plates (transparent to UV light)
-
Lysis buffer
-
Click chemistry reagents (if applicable, e.g., biotin-azide, copper catalyst)
-
Streptavidin-coated beads
-
Wash buffers
-
Mass spectrometry reagents
Protocol:
-
Probe Incubation:
-
Treat live cells or cell lysate with the photo-affinity probe at various concentrations and for different durations to optimize labeling.
-
Include a control where cells/lysate are pre-incubated with an excess of the parent (non-probe) compound to compete for binding to the target.[5]
-
-
UV Crosslinking:
-
Expose the samples to UV light for a specified period (e.g., 10-30 minutes) on ice to induce covalent crosslinking.[17] The optimal wavelength and duration of UV exposure should be determined empirically.
-
-
Cell Lysis and Reporter Tag Conjugation:
-
If live cells were used, lyse the cells in a suitable buffer.
-
If the probe contains a "clickable" handle (e.g., an alkyne), perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag such as biotin-azide.[18]
-
-
Enrichment of Labeled Proteins:
-
Incubate the lysate with streptavidin-coated beads to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins with trypsin.
-
Collect the resulting peptides for mass spectrometry analysis.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptides by LC-MS/MS.
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Use quantitative proteomics methods (e.g., label-free quantification, SILAC, or TMT) to compare the abundance of proteins enriched in the probe-treated sample versus the competition control. Proteins that are significantly less abundant in the competition sample are considered specific targets.[18]
-
Quantitative Data Presentation
| Photo-Affinity Probe | Identified Target(s) | Method | Quantitative Value | Reference |
| Celecoxib-diazirine | Prostaglandin E synthase 2 | SIM-PAL | High enrichment ratio | [18] |
| LXRβ agonist probe | LXRβ | PAL with click chemistry | Dose-dependent labeling | [5] |
| Kinase inhibitor probe | Multiple kinases | PAL with quantitative proteomics | Significant SILAC ratios for known targets | [11] |
Section 3: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique for profiling the functional state of enzymes in complex biological systems.[7][19] It utilizes activity-based probes (ABPs) that covalently bind to the active site of enzymes in an activity-dependent manner.
Experimental Workflow: Activity-Based Protein Profiling (Competitive ABPP)
Workflow for competitive activity-based protein profiling.
Detailed Experimental Protocol: Activity-Based Protein Profiling
Materials:
-
Activity-based probe (e.g., fluorophosphonate for serine hydrolases) with a reporter tag or clickable handle.
-
Small molecule inhibitor of interest.
-
Cell or tissue lysate.
-
Click chemistry reagents (if needed).
-
Streptavidin-coated beads.
-
SDS-PAGE or mass spectrometry equipment.
Protocol:
-
Proteome Preparation:
-
Prepare a cell or tissue lysate in a buffer that preserves enzyme activity.
-
Determine the protein concentration.
-
-
Competitive Inhibition:
-
Pre-incubate aliquots of the proteome with varying concentrations of the small molecule inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Include a vehicle-only control.
-
-
ABP Labeling:
-
Add the activity-based probe to each sample and incubate for a specific time to allow for covalent labeling of the active enzymes.
-
-
Analysis of Labeled Enzymes:
-
Gel-Based Analysis: If the ABP has a fluorescent tag, the reaction can be quenched with SDS-PAGE loading buffer, and the proteins separated by SDS-PAGE. The gel is then scanned for fluorescence. A decrease in the fluorescence of a specific band in the inhibitor-treated samples indicates that the small molecule is binding to and inhibiting that enzyme.
-
Mass Spectrometry-Based Analysis:
-
If the ABP has a clickable handle, perform a click reaction to attach a biotin tag.
-
Enrich the labeled proteins on streptavidin beads.
-
Perform on-bead tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
-
Data Analysis:
-
For the MS-based approach, use quantitative proteomics to compare the abundance of peptides from each identified enzyme between the inhibitor-treated and control samples.
-
Proteins that show a dose-dependent decrease in labeling in the presence of the inhibitor are identified as its targets. This can be used to determine the IC50 value for the inhibition of each target.[20]
-
Quantitative Data Presentation
| Small Molecule Inhibitor | Identified Target(s) | Method | Quantitative Value | Reference |
| Tetrahydrolipstatin (THL) | Serine hydrolases | Competitive ABPP | IC50 values for various hydrolases | [3] |
| Orlistat | Fatty Acid Synthase (FASN) | Competitive ABPP | IC50 = 80 nM | [8] |
| Covalent Kinase Inhibitors | Various Kinases | isoTOP-ABPP | IC50 values and selectivity profiles | [8] |
Section 4: Elucidation of Signaling Pathways
Small molecule probes are instrumental in dissecting signaling pathways by allowing for the acute and often reversible modulation of specific protein functions.[16] By observing the downstream consequences of inhibiting or activating a particular protein with a small molecule, researchers can map out the components and logic of signaling cascades.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.[21] Its aberrant activation is implicated in several cancers. Small molecules that modulate this pathway are valuable research tools and potential therapeutics.[22][23][24]
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 9. conductscience.com [conductscience.com]
- 10. dhplab.nd.edu [dhplab.nd.edu]
- 11. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. promegaconnections.com [promegaconnections.com]
- 16. pnas.org [pnas.org]
- 17. A simple photo-affinity labeling protocol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Small molecules in Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 23. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diazo Biotin-PEG3-Alkyne in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Diazo Biotin-PEG3-Alkyne in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This versatile linker enables the construction of biotinylated PROTACs through efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The incorporated diazo group allows for the mild cleavage and release of the biotin (B1667282) tag, facilitating downstream applications such as affinity purification, target engagement studies, and quantitative proteomics.
Introduction to PROTAC Technology and the Role of this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands. This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound serves as a critical component of the linker in PROTAC design. Its key features include:
-
Alkyne Group: This functional group readily participates in CuAAC reactions with azide-functionalized molecules, providing a highly efficient and specific method for PROTAC assembly.
-
PEG3 Spacer: The short polyethylene (B3416737) glycol spacer enhances the solubility and can influence the conformational flexibility of the resulting PROTAC, which is a critical parameter for optimal ternary complex formation.
-
Biotin Handle: The biotin moiety acts as a powerful affinity tag for streptavidin-based applications, including the purification of the PROTAC, pull-down assays to confirm target engagement, and enrichment of biotinylated peptides for mass spectrometry-based proteomic analysis.
-
Cleavable Diazo Linker: The diazo group is a chemically cleavable linker that can be broken under mild conditions using sodium dithionite (B78146). This allows for the release of the captured PROTAC-protein complexes from streptavidin beads, which is essential for subsequent analysis without the interference of the large biotin-streptavidin complex.[1]
Experimental Workflows and Signaling Pathways
The synthesis and application of a PROTAC utilizing this compound typically involves a multi-step process, from the synthesis of precursor molecules to the biological evaluation of the final PROTAC.
The ultimate goal of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the ubiquitin-proteasome system.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of PROTACs using this compound. Optimization of specific reaction conditions may be necessary depending on the properties of the POI and E3 ligase ligands.
Protocol 1: Synthesis of Azide-Modified Pomalidomide (B1683931) (CRBN Ligand)
This protocol describes the synthesis of an azide-functionalized pomalidomide, which can be subsequently "clicked" to the this compound linker.
Materials:
-
Pomalidomide
-
Potassium carbonate (K₂CO₃)
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Methanol (MeOH)
Procedure:
-
Alkylation of Pomalidomide:
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
-
-
Azidation:
-
To a solution of the N-(5-bromopentyl)-pomalidomide derivative (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with DCM (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to yield pomalidomide-C5-azide.[2]
-
Protocol 2: Synthesis of Azide-Modified JQ1 (BRD4 Ligand)
This protocol is a representative example for the synthesis of an azide-modified ligand for a protein of interest, in this case, JQ1 for the BET bromodomain protein BRD4. A similar strategy can be adapted for other POI ligands with appropriate functional handles.
Materials:
-
(+)-JQ1
-
Propargylamine
-
Azidoacetic acid N-hydroxysuccinimide ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Functionalization of JQ1:
-
Synthesize a carboxylic acid-functionalized JQ1 derivative according to published procedures.
-
-
Amide Coupling with an Azide Linker:
-
To a solution of the carboxylic acid-functionalized JQ1 (1.0 eq) in DMF, add azido-PEG-amine (e.g., 1-amino-11-azido-3,6,9-trioxaundecane) (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the azide-modified JQ1.
-
Protocol 3: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate the azide-modified ligand (from Protocol 1 or 2) with this compound.
Materials:
-
Azide-modified ligand (e.g., pomalidomide-C5-azide)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous conditions)
-
Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH/H₂O)
-
HPLC for purification
Procedure:
-
Dissolve the azide-modified ligand (1.0 eq) and this compound (1.1 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water. If using, pre-mix with THPTA.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute with water and extract with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude PROTAC by preparative HPLC to obtain the final product.
Protocol 4: Western Blot Analysis of Target Protein Degradation
This protocol is used to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF-7 for BRD4)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Protocol 5: Target Engagement Pull-Down Assay
This protocol utilizes the biotin tag on the PROTAC to confirm its engagement with the target protein in cells.
Materials:
-
Cells treated with the biotinylated PROTAC
-
Cell lysis buffer
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or 50 mM sodium dithionite for cleavage)
-
Primary antibody against the target protein
Procedure:
-
Treat cells with the biotinylated PROTAC for a short duration (e.g., 1-4 hours).
-
Lyse the cells and clarify the lysate by centrifugation.
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated PROTAC and any bound proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads. For the this compound, incubate the beads with 50 mM sodium dithionite in a suitable buffer for 1-2 hours at room temperature to cleave the linker and release the protein-PROTAC complex.
-
Analyze the eluate by Western blotting using an antibody against the target protein to confirm its presence.
Quantitative Data Summary
The following tables provide a template for summarizing the key quantitative data obtained from the experimental evaluation of a PROTAC synthesized with this compound.
Table 1: PROTAC Synthesis and Characterization
| Parameter | Value | Method of Determination |
| PROTAC Name | e.g., BRD4-Degrader-1 | - |
| POI Ligand | e.g., JQ1 derivative | - |
| E3 Ligase Ligand | e.g., Pomalidomide derivative | - |
| Linker | This compound | - |
| Molecular Weight | (Calculated) | Mass Spectrometry |
| Purity | >95% | HPLC |
| Yield (CuAAC) | (e.g., 60-80%) | Isolated Yield |
Table 2: In Vitro and Cellular Activity of the PROTAC
| Parameter | Value | Cell Line | Assay |
| Binding Affinity (POI) | (e.g., Kd in nM) | - | SPR, ITC, or FP |
| Binding Affinity (E3 Ligase) | (e.g., Kd in nM) | - | SPR, ITC, or FP |
| DC₅₀ (Degradation) | (e.g., in nM) | e.g., MCF-7 | Western Blot |
| Dₘₐₓ (Degradation) | (e.g., >90%) | e.g., MCF-7 | Western Blot |
| GI₅₀ (Cell Growth) | (e.g., in µM) | e.g., MCF-7 | Cell Viability Assay |
Note: The values in these tables are placeholders and should be replaced with experimentally determined data.
Conclusion
This compound is a valuable and versatile tool for the synthesis of PROTACs. Its efficient incorporation via click chemistry and the cleavable nature of the biotin tag provide researchers with a robust platform for the development and characterization of novel protein degraders. The protocols and guidelines presented here offer a solid foundation for the successful application of this linker in the exciting and rapidly advancing field of targeted protein degradation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Labeling Efficiency of Diazo Biotin-PEG3-Alkyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Diazo Biotin-PEG3-Alkyne. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your labeling experiments and achieve reliable, high-efficiency results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a trifunctional chemical probe designed for advanced biological applications.[1][2] It integrates three key functionalities:
-
A diazo group for photoaffinity labeling, which upon UV irradiation, forms a reactive carbene that can covalently bind to interacting proteins.[1][2]
-
A biotin (B1667282) tag for the highly specific and strong interaction with streptavidin or avidin, enabling efficient enrichment and purification of labeled biomolecules.[1][2]
-
A terminal alkyne group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," allowing for the covalent attachment to azide-modified molecules.[1][2]
The polyethylene (B3416737) glycol (PEG3) spacer enhances solubility in aqueous buffers and reduces steric hindrance.[1][3][4][5] A key feature is its cleavable diazobenzene linker, which allows for the release of captured molecules from streptavidin beads under mild conditions using sodium dithionite (B78146).[3][4][5]
Primary applications include:
-
Target identification and validation: Identifying the cellular binding partners of small molecules or metabolites.[1]
-
Proteome profiling: Enriching and identifying specific classes of proteins, such as newly synthesized proteins.
-
Bioconjugation: Linking biotin to various azide-containing molecules for detection or purification.[1]
Q2: How should I store and handle this compound?
For long-term storage (months to years), it is recommended to store the solid compound at -20°C, protected from light and moisture.[5] For short-term storage (days to weeks), 0-4°C is acceptable.[5] Stock solutions are typically prepared in anhydrous DMSO or DMF and can be stored at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Q3: What are the key advantages of the cleavable diazo linker?
The diazobenzene linker is cleavable under mild reducing conditions with sodium dithionite (Na₂S₂O₄).[3][4][5] This offers significant advantages over the strong, non-covalent biotin-streptavidin interaction, which often requires harsh, denaturing conditions for elution.[6] Mild cleavage preserves the integrity of the labeled proteins and their post-translational modifications, reduces the co-elution of non-specifically bound proteins and streptavidin-derived peptides, and results in cleaner samples for downstream analysis like mass spectrometry.[6][7]
Q4: Can I use this reagent for in vivo labeling?
While the click chemistry and photoaffinity labeling moieties are bioorthogonal, the cytotoxicity of the copper catalyst required for the CuAAC reaction is a major concern for in vivo applications in living organisms.[8][9] However, with careful optimization of copper concentrations and the use of copper-chelating ligands, labeling on the surface of living cells or for short durations in cell culture is possible.[8]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, categorized by the experimental stage.
Low or No Labeling Efficiency (Click Chemistry)
| Potential Cause | Recommended Solution |
| Inactive Copper(I) Catalyst | The active catalyst for CuAAC is Cu(I), which is prone to oxidation. Ensure a fresh solution of a reducing agent like sodium ascorbate (B8700270) is used to maintain copper in its +1 oxidation state. Degassing buffers can also help minimize oxidation.[10] |
| Inappropriate Ligand or Ligand-to-Copper Ratio | Copper-chelating ligands like THPTA or BTTAA stabilize the Cu(I) catalyst and accelerate the reaction. An optimal ligand-to-copper ratio is typically between 1:1 and 5:1. It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction.[10] |
| Inhibitors in the Reaction Buffer | Buffers containing high concentrations of chelating agents (e.g., EDTA), Tris, or thiols (e.g., DTT) can interfere with the copper catalyst.[11] Use non-chelating buffers like phosphate (B84403) or HEPES. |
| Incorrect Reagent Stoichiometry | While a 1:1 ratio of alkyne to azide (B81097) is often a starting point, using a slight excess (1.1 to 2-fold) of the less critical reagent can help drive the reaction to completion.[10] |
| Short Reaction Time or Low Temperature | Most CuAAC reactions are complete within 1-4 hours at room temperature. For sterically hindered substrates or low concentrations, extending the reaction time or slightly increasing the temperature (e.g., to 37°C) may improve yields.[10] |
Low or No Signal (Photoaffinity Labeling)
| Potential Cause | Recommended Solution |
| Insufficient UV Irradiation | The efficiency of photo-crosslinking is dependent on the total UV energy delivered. Optimize the UV irradiation time; start with a time course (e.g., 1-10 minutes) to find the optimal exposure.[12] Increasing the UV irradiation time to 20–30 min may increase labeling.[13] |
| Incorrect UV Wavelength | Diazo compounds are typically activated by UV light in the range of 350 nm. Ensure your UV source emits at the appropriate wavelength.[14] |
| Low Probe Concentration | The concentration of the photoaffinity probe may be too low for efficient crosslinking. Titrate the probe concentration to find the optimal balance between signal and background.[13] |
| Quenching of the Reactive Intermediate | The highly reactive carbene intermediate can be quenched by water. While unavoidable in aqueous solutions, working with concentrated samples can favor the reaction with the target protein. |
High Background or Non-Specific Binding
| Potential Cause | Recommended Solution |
| Non-specific Binding to Streptavidin Beads | Proteins can non-specifically adhere to the bead matrix. Pre-clear the lysate by incubating it with unconjugated beads before adding it to the streptavidin beads.[15] Include detergents like Tween-20 (at ~0.1%) in your wash buffers.[16] |
| Endogenously Biotinylated Proteins | Cells contain naturally biotinylated carboxylases. These can be a source of background. If possible, perform a control experiment with lysate that has not been labeled to identify these background bands. |
| Excessive UV Exposure | Over-irradiation can lead to protein damage and aggregation, causing non-specific crosslinking.[14] Optimize the UV exposure time to the minimum required for efficient labeling of the target. |
| UV-independent Labeling | Some diazo compounds can exhibit instability and react with nucleophiles even without UV activation.[17] Always include a "-UV" control where the sample is not irradiated to assess the level of UV-independent labeling. |
Issues with Cleavage and Elution
| Potential Cause | Recommended Solution |
| Inefficient Cleavage with Sodium Dithionite | Ensure the sodium dithionite solution is freshly prepared, as it is readily oxidized. The optimal concentration is typically around 25-50 mM in a neutral pH buffer (pH 7.4).[18][19] Cleavage is usually rapid, occurring within minutes.[18] |
| Precipitation of Eluted Protein | After cleavage, the eluted proteins might precipitate. Ensure the elution buffer is compatible with your protein's solubility characteristics. Including a non-ionic detergent might help. |
| Residual Biotinylated Protein on Beads | If cleavage is incomplete, some protein will remain on the beads. After the initial elution, you can perform a second, harsher elution (e.g., boiling in SDS-PAGE sample buffer) to check for remaining protein. |
Quantitative Data Summary
The efficiency of labeling with this compound is influenced by several experimental parameters. The following table summarizes the expected trends based on established principles of click chemistry and photoaffinity labeling. Actual results may vary depending on the specific biomolecule and experimental conditions.
| Parameter | Condition 1 | Expected Outcome 1 | Condition 2 | Expected Outcome 2 | Rationale |
| Click Reaction Time | 30 minutes | Lower Efficiency | 2 hours | Higher Efficiency | Longer reaction times allow for more complete conversion of reactants to products. |
| Copper (CuSO₄) Concentration | 50 µM | Moderate Efficiency | 200 µM | Higher Efficiency | Higher catalyst concentration generally increases the reaction rate, though concentrations above 500 µM may not offer further benefits and can increase protein damage.[20] |
| Sodium Ascorbate Concentration | 1 mM | Lower Efficiency | 5 mM | Higher Efficiency | A sufficient excess of the reducing agent is necessary to maintain the copper in the active Cu(I) state.[21] |
| UV Irradiation Time | 1 minute | Lower Crosslinking | 5 minutes | Higher Crosslinking | Increased UV exposure leads to a higher probability of photoactivation and covalent bond formation, up to a saturation point.[12] |
| Sodium Dithionite Concentration | 10 mM | Incomplete Cleavage | 25 mM | Efficient Cleavage | A sufficient concentration of the cleaving agent is required for rapid and complete reduction of the diazobenzene linker.[19] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein
This protocol provides a general guideline for labeling an azide-containing protein with this compound.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) solution (20 mM in water)
-
THPTA ligand solution (50 mM in water)
-
Sodium Ascorbate solution (100 mM in water, freshly prepared)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing protein to a final concentration of 1-10 µM.
-
Add this compound to a final concentration of 100-200 µM (a 10-20 fold molar excess over the protein).
-
-
Prepare Catalyst Premix:
-
In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution to achieve final reaction concentrations of 1 mM CuSO₄ and 5 mM THPTA. Vortex briefly.
-
-
Initiate the Click Reaction:
-
Add the catalyst premix to the protein/alkyne mixture.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove excess labeling reagents using a desalting column or dialysis appropriate for your protein's molecular weight.
-
The biotinylated protein is now ready for downstream applications.
-
Protocol 2: Photoaffinity Labeling and Enrichment
This protocol describes the labeling of a target protein in a cell lysate, followed by enrichment on streptavidin beads.
Materials:
-
Cell lysate containing the target protein
-
This compound stock solution (10 mM in DMSO)
-
UV lamp (350 nm)
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Cleavage/Elution Buffer (25 mM Sodium Dithionite in PBS, pH 7.4, freshly prepared)
Procedure:
-
Incubation:
-
Incubate the cell lysate with the desired concentration of this compound (typically 1-10 µM) for 30-60 minutes at 4°C to allow for binding to the target protein.
-
-
UV Crosslinking:
-
Place the sample on ice and irradiate with a 350 nm UV lamp for 5-15 minutes. The optimal time and distance from the lamp should be determined empirically.
-
Include a non-irradiated control to check for UV-independent labeling.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
-
Washing:
-
Pellet the beads by centrifugation and remove the supernatant.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
-
Cleavage and Elution:
-
Resuspend the beads in the freshly prepared Cleavage/Elution Buffer.
-
Incubate at room temperature for 15-30 minutes with gentle mixing.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
The eluted proteins are now ready for analysis (e.g., by SDS-PAGE and mass spectrometry).
-
Visualizations
Caption: Experimental workflow for labeling and enrichment.
Caption: A logical troubleshooting workflow.
References
- 1. This compound, CAS 1884349-58-9 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1884349-58-9 | BroadPharm [broadpharm.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. medkoo.com [medkoo.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. This compound (1884349-58-9) for sale [vulcanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. med.stanford.edu [med.stanford.edu]
- 20. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Towards understanding the kinetic behaviour and limitations in photo-induced copper( i ) catalyzed azide–alkyne cycloaddition (CuAAC) reactions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04950H [pubs.rsc.org]
How to reduce non-specific binding in biotin-streptavidin purification.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding in biotin-streptavidin purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in biotin-streptavidin purification?
Non-specific binding in biotin-streptavidin purification is primarily caused by:
-
Hydrophobic Interactions: Proteins and other molecules in the sample may hydrophobically associate with the streptavidin beads.
-
Ionic Interactions: Charged molecules can non-specifically bind to the beads.
-
Endogenous Biotinylated Proteins: Many cell lysates contain naturally biotinylated proteins (e.g., carboxylases) that will bind to streptavidin and can be co-purified as contaminants.[1]
Q2: Which is a better blocking agent: BSA or Casein?
Both Bovine Serum Albumin (BSA) and casein (often used as non-fat dry milk) are effective blocking agents.[2] The choice depends on the specific application:
-
BSA is a widely used blocking protein that is effective at occupying non-specific binding sites.[1][2] It is particularly useful when detecting phosphorylated proteins as it does not contain phosphoproteins.[1]
-
Casein is a cost-effective alternative and works well for many applications.[2][3] However, it should be avoided in systems where biotinylated molecules are being detected, as milk-based products can contain endogenous biotin (B1667282), which will interfere with the assay.[1][3]
Q3: What is the role of detergents like Tween-20 and Triton X-100 in reducing non-specific binding?
Detergents are crucial for minimizing non-specific binding by disrupting hydrophobic interactions.[2]
-
Tween-20 is a non-ionic detergent commonly used in wash buffers at a concentration of 0.05% to 0.1% to reduce hydrophobic interactions between the beads and non-specific proteins.[2]
-
Triton X-100 is another non-ionic detergent that can be used for the same purpose.[2] Both are effective, but Triton X-100 is considered a slightly stronger detergent than Tween-20.[4][5]
Q4: How does salt concentration in buffers affect non-specific binding?
Increasing the salt concentration (e.g., NaCl) in wash buffers can help to reduce non-specific binding by disrupting ionic interactions.[6] For His-tag purification, which shares principles with affinity chromatography, increasing the NaCl concentration up to 1M in the wash buffer may reduce the binding of contaminants due to non-specific ionic interactions.[6] However, it is important to optimize the salt concentration, as excessively high concentrations could potentially disrupt the interaction between the biotinylated protein and streptavidin, although this is less of a concern due to the very high affinity of the biotin-streptavidin interaction.[7]
Troubleshooting Guide
Issue 1: High background with many non-specific bands in the eluate.
-
Question: I am observing a large number of non-specific protein bands in my final elution fraction. What are the likely causes and how can I resolve this?
-
Answer: High background is a common issue and can be addressed by implementing several strategies:
-
Pre-clear your lysate: Before adding your biotinylated sample to the streptavidin beads, incubate the lysate with unconjugated beads to remove proteins that non-specifically bind to the bead matrix itself.[8]
-
Optimize blocking of the streptavidin beads: Ensure that the beads are adequately blocked to saturate non-specific binding sites. You can increase the concentration of the blocking agent (e.g., up to 5% BSA) or the incubation time.[2]
-
Increase the stringency of your wash steps: Use a series of wash buffers with increasing stringency to remove non-specifically bound proteins. This can include buffers with higher salt concentrations, detergents, or even denaturants like urea (B33335) for very strong non-specific interactions.[9]
-
Block endogenous biotin: If you are working with cell or tissue lysates, endogenous biotinylated proteins can be a significant source of contamination. You can block this by pre-incubating your sample with free streptavidin, followed by an incubation with excess free biotin to block the remaining binding sites on the streptavidin.
-
Issue 2: The purified protein yield is very low.
-
Question: I am not recovering a sufficient amount of my target protein. What could be the reason for the low yield?
-
Answer: Low yield can be due to several factors:
-
Inefficient biotinylation: Ensure that your protein of interest is efficiently biotinylated. You may need to optimize the biotinylation reaction conditions.
-
Insufficient binding time: The incubation time of the biotinylated protein with the streptavidin beads may be too short. Try increasing the incubation time.
-
Overly stringent wash conditions: While stringent washes reduce background, they might also be disrupting the binding of your biotinylated protein to the streptavidin. Try reducing the harshness of your wash buffers.
-
Inefficient elution: The strong biotin-streptavidin interaction can make elution difficult. Ensure your elution conditions are effective for your specific protein.
-
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Incubation Time & Temperature | Key Considerations |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) in PBS or Tris buffer | 30-60 minutes at room temperature | Good general-purpose blocker. Preferred for phosphoprotein detection.[1] Can be more expensive. |
| Casein / Non-fat Dry Milk | 1% - 5% (w/v) in assay buffer | 30 minutes to 2 hours at room temperature or 4°C | Cost-effective.[3] Not recommended for biotin-based detection systems due to endogenous biotin.[1][3] |
| Fish Gelatin | Varies by manufacturer | Varies | Can be effective for nitrocellulose and PVDF membranes, but may be less effective than BSA or milk in some cases.[1] |
| Synthetic Blockers (e.g., PVP, PEG) | Varies by manufacturer | Varies | Useful for assays requiring low protein content or to avoid interactions with protein-based blockers.[1] |
Table 2: Common Detergents for Reducing Non-specific Binding
| Detergent | Recommended Concentration in Wash Buffer | Primary Function |
| Tween-20 | 0.05% - 0.1% (v/v) | Disrupts hydrophobic interactions.[2] |
| Triton X-100 | 0.05% - 0.1% (v/v) | Disrupts hydrophobic interactions; considered slightly stronger than Tween-20.[2][4][5] |
Table 3: Effect of Salt Concentration in Wash Buffers
| Salt (e.g., NaCl) Concentration | Effect on Non-specific Binding |
| Low (e.g., 150 mM) | Standard physiological concentration. May not be sufficient to disrupt strong ionic interactions. |
| High (e.g., 500 mM - 1 M) | More effective at disrupting non-specific ionic interactions, leading to cleaner purification.[6] |
Experimental Protocols
Protocol 1: Pre-clearing Cell Lysate
-
For each 1 mL of cell lysate, add 100 µL of a 50% slurry of unconjugated agarose (B213101) or magnetic beads.
-
Incubate the mixture on a rotator for 10-30 minutes at 4°C.[10]
-
Pellet the beads by centrifugation (e.g., 14,000 x g for 10 minutes at 4°C) or by using a magnetic rack.[11]
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube.[11]
-
Proceed with the addition of your biotinylated sample to the pre-cleared lysate.
Protocol 2: Blocking Streptavidin Beads with BSA
-
Resuspend the streptavidin beads in their storage buffer by gentle vortexing.
-
Transfer the desired amount of bead slurry to a new tube.
-
Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.
-
Wash the beads by resuspending them in an equal volume of wash buffer (e.g., PBS with 0.1% Tween-20). Pellet the beads and discard the supernatant. Repeat this wash step twice.
-
Prepare a 5% (w/v) BSA solution in PBS.
-
Resuspend the washed beads in the 5% BSA solution.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.[12]
-
Pellet the beads using a magnetic rack and discard the BSA solution.
-
Wash the blocked beads three times with your binding buffer to remove any unbound BSA.
-
The blocked beads are now ready for use in your purification experiment.
Protocol 3: Sequential High-Stringency Washes
After binding your biotinylated protein to the streptavidin beads, perform the following sequential washes to remove non-specifically bound proteins. Each wash should be performed for 5-10 minutes at 4°C with rotation.
-
Wash 1 (Low Salt): Wash the beads twice with 1 mL of Lysis Buffer (e.g., RIPA buffer without SDS).
-
Wash 2 (High Salt): Wash the beads once with 1 mL of High Salt Buffer (e.g., 1M KCl).
-
Wash 3 (pH Shift): Wash the beads once with 1 mL of a high pH buffer (e.g., 0.1M Sodium Carbonate).
-
Wash 4 (Chaotropic Agent): Wash the beads once with 1 mL of a buffer containing a mild chaotropic agent (e.g., 2M Urea in 10mM Tris-HCl, pH 8.0).
-
Final Washes: Wash the beads three times with 1 mL of your final wash buffer (e.g., PBS with 0.1% Tween-20) to remove any residual stringent wash components.
Mandatory Visualization
Caption: Experimental workflow for biotin-streptavidin purification.
Caption: Troubleshooting decision tree for high non-specific binding.
References
- 1. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 2. nanomicronspheres.com [nanomicronspheres.com]
- 3. researchgate.net [researchgate.net]
- 4. Difference between Nonidet-P40 and Tween20 and TritonX100 - Protein and Proteomics [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ohsu.edu [ohsu.edu]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low yield of biotinylated proteins.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields of biotinylated proteins.
Troubleshooting Guide
Question: Why is the yield of my biotinylated protein consistently low?
Low biotinylation efficiency can stem from several factors throughout the experimental workflow. This guide will walk you through potential causes and solutions, from reaction conditions to purification and quantification.
Suboptimal Reaction Conditions
The efficiency of the biotinylation reaction is highly dependent on the reaction buffer, pH, temperature, and incubation time.
-
Problem: Inappropriate Buffer Composition. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the primary amines on the protein for reaction with NHS-ester biotinylation reagents, thereby reducing the efficiency of protein labeling.[1][2][3] Similarly, the presence of sodium azide (B81097) can interfere with the reaction.[4]
-
Solution: Use an amine-free buffer like phosphate-buffered saline (PBS) or 2-[morpholino]ethanesulfonic acid (MES) for amine-reactive biotinylation.[2][5] Ensure all amine-containing contaminants are removed before initiating the labeling reaction.[3]
-
Problem: Incorrect pH. The reaction between NHS-esters and primary amines is most efficient at a pH range of 7-9.[6][7] A pH below 7 will lead to the protonation of primary amines, making them less reactive.[4]
-
Solution: Adjust the pH of your protein solution to the optimal range for the chosen biotinylation reagent. For amine-reactive labeling, a pH of 7.2 to 8.0 is generally recommended.[6]
-
Problem: Inadequate Molar Ratio of Biotin (B1667282) Reagent to Protein. An insufficient amount of biotinylation reagent will result in incomplete labeling. Conversely, an excessive amount can lead to protein precipitation and loss of biological activity.[3][8]
-
Solution: Optimize the molar ratio of the biotinylation reagent to your protein. A common starting point is a 12- to 20-fold molar excess of biotin for proteins at a concentration of 2-10 mg/mL.[5]
Issues with the Protein Itself
The properties of your target protein can significantly impact the success of biotinylation.
-
Problem: Low Protein Concentration. Biotinylation reactions are less efficient at low protein concentrations.[3]
-
Solution: If possible, concentrate your protein sample before biotinylation. A concentration of >2.0 mg/ml is often recommended.[3]
-
Problem: Protein Precipitation. Over-modification of available lysines can alter the isoelectric properties of the protein, leading to precipitation.[3]
-
Solution: If precipitation occurs, try reducing the molar excess of the biotinylation reagent. In some cases, adding 1M Tris (pH 9.0) after the reaction can help resuspend the biotinylated protein.[3]
Inefficient Purification
The purification step is crucial for removing excess, unreacted biotin, which can interfere with downstream applications and quantification assays.
-
Problem: Incomplete Removal of Free Biotin. Residual free biotin will compete with the biotinylated protein for binding to avidin (B1170675) or streptavidin, leading to inaccurate quantification and poor performance in downstream assays.[9][10][11]
-
Solution: Use appropriate methods to remove free biotin, such as dialysis, gel filtration, or desalting columns.[9][10][11] Ensure the chosen method is suitable for the volume and concentration of your sample.
Inaccurate Quantification
An underestimation of biotin incorporation can be mistaken for low biotinylation yield.
-
Problem: Choice of Quantification Assay. Different quantification methods have varying sensitivities and potential interferences. The commonly used HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can sometimes underestimate the degree of biotinylation.[8][12]
-
Solution: Consider using a more sensitive fluorescent-based biotin quantification assay.[2][13][14] Alternatively, a streptavidin gel-shift assay can provide a qualitative and semi-quantitative assessment of biotinylation efficiency.[15][16]
Frequently Asked Questions (FAQs)
Q1: How can I determine the degree of biotinylation of my protein?
You can determine the molar ratio of biotin to protein using several methods:
-
HABA Assay: This colorimetric assay is based on the displacement of HABA dye from avidin by biotin.[9][10][17]
-
Fluorescent Biotin Quantitation Kits: These assays are more sensitive than the HABA assay and are based on the fluorescence enhancement of a reporter molecule upon displacement of a quencher by biotin.[13][14][18]
-
Streptavidin Gel-Shift Assay: This method involves incubating the biotinylated protein with streptavidin and observing a shift in the protein's mobility on an SDS-PAGE gel.[15][16] A complete shift of the protein band indicates high biotinylation efficiency.
Q2: My protein is precipitating during the biotinylation reaction. What should I do?
Protein precipitation during biotinylation is often due to over-modification. Try the following:
-
Reduce the molar ratio of the biotinylation reagent to the protein.[3]
-
After the reaction, try to resolubilize the protein by adjusting the pH, for example, by adding 1M Tris at pH 9.0.[3]
Q3: Can I use a Tris-based buffer for my biotinylation reaction?
No, Tris and other primary amine-containing buffers should be avoided when using NHS-ester-based biotinylation reagents, as they will compete with your protein for the biotin label.[1][2][3] Use an amine-free buffer like PBS.[5]
Q4: How do I remove unreacted biotin after the labeling reaction?
Unreacted biotin can be removed by:
Q5: My biotinylated protein is not binding to the streptavidin resin. What could be the problem?
Several factors could be at play:
-
Low Biotinylation Efficiency: The biotinylation reaction may not have been successful. Verify the biotinylation using a quantification assay.
-
Steric Hindrance: The biotin may be attached at a site that is inaccessible to the streptavidin on the resin. Consider using a biotinylation reagent with a longer spacer arm.[1][2]
-
Presence of Free Biotin: If unreacted biotin was not sufficiently removed, it will compete with your biotinylated protein for binding to the streptavidin.[6]
-
Inactive Streptavidin Resin: Ensure the streptavidin resin has been stored correctly and has not lost its activity.
Data Presentation
Table 1: Troubleshooting Summary for Low Biotinylation Yield
| Problem Area | Potential Cause | Recommended Solution |
| Reaction Conditions | Buffer contains primary amines (e.g., Tris) | Use an amine-free buffer (e.g., PBS) |
| Incorrect pH | Adjust pH to 7.2-8.0 for amine-reactive labeling | |
| Suboptimal biotin:protein molar ratio | Optimize the molar excess of the biotin reagent | |
| Protein Properties | Low protein concentration | Concentrate the protein sample before biotinylation |
| Protein precipitation | Reduce the molar ratio of the biotin reagent | |
| Purification | Incomplete removal of free biotin | Use dialysis or gel filtration to remove unreacted biotin |
| Quantification | Underestimation by HABA assay | Use a more sensitive fluorescent assay or a gel-shift assay |
Experimental Protocols
Protocol 1: HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay for Biotin Quantification
This protocol is adapted from commercially available kits and provides a method to estimate the moles of biotin per mole of protein.[9][10][11][17]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A500) and record this value as the baseline.
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Incubate for a few minutes until the absorbance reading stabilizes.
-
Measure the absorbance at 500 nm and record the final value.
Calculation: The concentration of biotin can be calculated based on the change in absorbance at 500 nm, using the molar extinction coefficient of the HABA-avidin complex (ε = 34,000 M⁻¹cm⁻¹).[9]
Protocol 2: Streptavidin Gel-Shift Assay
This protocol allows for a qualitative or semi-quantitative assessment of biotinylation efficiency.[15][16]
Materials:
-
Biotinylated protein sample
-
Streptavidin
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis apparatus
-
Coomassie Blue stain or other protein visualization method
Procedure:
-
Prepare two tubes containing your biotinylated protein.
-
To one tube, add an excess of streptavidin (e.g., a 2:1 molar ratio of streptavidin to protein).
-
Incubate both samples at room temperature for 15-30 minutes.
-
Add SDS-PAGE loading buffer to both samples. Do not heat the samples, as this can disrupt the streptavidin-biotin interaction.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie Blue and visualize the protein bands.
Interpretation: A shift in the molecular weight of the protein band in the sample incubated with streptavidin, compared to the sample without streptavidin, indicates successful biotinylation. The disappearance of the original protein band and the appearance of a higher molecular weight band suggests high biotinylation efficiency.
Visualizations
Caption: A typical experimental workflow for protein biotinylation.
Caption: A decision tree for troubleshooting low biotinylation yield.
Caption: The high-affinity interaction between biotin and streptavidin.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 5. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biotinylation - Wikipedia [en.wikipedia.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. anaspec.com [anaspec.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. mesoscale.com [mesoscale.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 17. broadpharm.com [broadpharm.com]
- 18. assets.fishersci.com [assets.fishersci.com]
Preventing premature cleavage of the diazo linker.
Welcome to the technical support center for diazo linkers. This resource is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature cleavage of diazo linkers in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a diazo linker and why is its stability important?
A diazo linker is a chemical moiety containing a diazo group (R₂C=N₂), which connects two molecules, often a drug and a targeting moiety like an antibody in an antibody-drug conjugate (ADC). The stability of this linker is critical to ensure that the conjugated molecule remains intact until it reaches its target. Premature cleavage of the linker can lead to the early release of the payload, causing off-target toxicity and reducing the therapeutic efficacy of the conjugate.
Q2: What are the primary mechanisms that can cause premature cleavage of a diazo linker?
Premature cleavage of a diazo linker can be triggered by several factors:
-
Acidic Conditions: Protonation of the α-carbon of the diazo group can lead to the formation of an unstable diazonium species, which rapidly decomposes, releasing nitrogen gas and cleaving the linker.[1]
-
Presence of Reducing Agents: Certain reducing agents can react with the diazo group, leading to its reduction and subsequent cleavage.
-
Thermal Instability: Diazo compounds can be thermally labile and may decompose at elevated temperatures, leading to linker cleavage.[2]
-
Photochemical Instability: Exposure to light, particularly UV light, can induce the decomposition of the diazo group.
Q3: How does the chemical structure of the diazo linker affect its stability?
The stability of a diazo linker is significantly influenced by its chemical structure:
-
Electronic Effects: The presence of electron-withdrawing groups (EWGs) adjacent to the diazo group can delocalize the electron density of the α-carbon, which decreases its basicity and increases the stability of the diazo compound. Conversely, electron-donating groups (EDGs) can destabilize the diazo group.
-
Steric Hindrance: Introducing bulky groups near the diazo moiety can provide steric protection, potentially hindering the approach of molecules that could induce cleavage, such as acids or reducing agents.[3][4][5]
Troubleshooting Guide: Preventing Premature Cleavage
Problem 1: I am observing significant cleavage of my diazo-linked conjugate during purification or storage.
| Potential Cause | Troubleshooting/Prevention Strategy |
| Acidic pH of Buffers or Solvents | - Ensure all buffers and solvents used during purification and for storage are at or near neutral pH (pH 7.0-7.4).- Avoid the use of acidic additives or reagents. If their use is unavoidable, minimize the exposure time and temperature. |
| Presence of Trace Acids | - Use high-purity, freshly prepared buffers and solvents.- Consider using acid scavengers if trace acid contamination is suspected. |
| Elevated Temperature | - Perform all purification and handling steps at reduced temperatures (e.g., 4°C).- Store the final conjugate at low temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Exposure to Light | - Protect the diazo-linked conjugate from light at all stages of the experiment by using amber vials or covering containers with aluminum foil. |
Problem 2: My diazo-linked conjugate shows poor stability in plasma or serum stability assays.
| Potential Cause | Troubleshooting/Prevention Strategy |
| Acidification of Plasma/Serum Sample | - Ensure the pH of the plasma or serum is maintained at physiological levels (pH ~7.4) throughout the assay. Use buffered solutions for dilutions. |
| Presence of Endogenous Reducing Agents | - While challenging to eliminate, consider the inherent reducing environment of plasma. If cleavage is rapid, re-evaluate the linker design to incorporate stabilizing features. |
| Enzymatic Degradation | - Although less common for diazo groups compared to other linkers, enzymatic degradation is a possibility. Characterize the cleavage products to determine if a specific enzymatic pathway is involved. |
Data Presentation
Table 1: Influence of Substituents on the Thermal Stability of Phenyl Diazoacetates
This table summarizes the onset temperature of decomposition for various substituted phenyl diazoacetates, illustrating the impact of electronic effects on stability.
| Substituent on Phenyl Ring | Position | Electronic Effect | Onset Temperature (Tonset) in °C |
| 4-Methoxy | para | Electron-Donating | ~75 |
| 4-Methyl | para | Electron-Donating | ~90 |
| Hydrogen | - | Neutral | ~100 |
| 4-Chloro | para | Electron-Withdrawing | ~110 |
| 4-Trifluoromethyl | para | Strongly Electron-Withdrawing | ~120 |
| 4-Nitro | para | Strongly Electron-Withdrawing | ~130 |
Data adapted from thermal analysis studies of diazo compounds. The onset temperature is the temperature at which decomposition begins to be observed.
Experimental Protocols
Protocol 1: Assessment of Diazo Linker Stability in Human Plasma
This protocol outlines a method to evaluate the stability of a diazo-linked conjugate in human plasma.
Materials:
-
Diazo-linked conjugate
-
Human plasma (frozen, pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates
-
Incubator at 37°C
-
Acetonitrile with 0.1% formic acid (Quenching solution)
-
LC-MS system
Methodology:
-
Thawing and Preparation: Thaw the human plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the diazo-linked conjugate in PBS.
-
Incubation: Spike the diazo-linked conjugate into the human plasma to a final concentration of 100 µg/mL. Aliquot the mixture into multiple wells of a 96-well plate.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove a well for analysis.
-
Quenching: To stop the reaction, add 3 volumes of cold quenching solution to the plasma sample.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to precipitate plasma proteins.
-
Analysis: Collect the supernatant and analyze by LC-MS to quantify the amount of intact conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the half-life of the linker in plasma.
Mandatory Visualizations
Caption: Mechanism of acid-induced premature cleavage of a diazo linker.
Caption: Troubleshooting workflow for premature diazo linker cleavage.
References
- 1. Tunable pH-Sensitive Linker for Controlled Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Best practices for storing and handling Diazo Biotin-PEG3-Alkyne.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling Diazo Biotin-PEG3-Alkyne, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a multifunctional chemical probe used in life sciences research.[1] It incorporates four key functional groups:
-
A diazo group, which can be cleaved under mild conditions using sodium dithionite (B78146), allowing for the release of captured biomolecules.[2][3][4][5]
-
A biotin tag that binds with high affinity to streptavidin or avidin, enabling the enrichment and purification of labeled molecules.[1]
-
A PEG3 spacer , a short polyethylene (B3416737) glycol chain that increases the molecule's solubility in aqueous solutions and reduces steric hindrance.[1][2][3]
-
A terminal alkyne group that allows for covalent linkage to azide-containing molecules via a copper-catalyzed "click chemistry" reaction (CuAAC).[1][3][6][7]
It is commonly used for applications such as photoaffinity labeling, bioconjugation, and affinity capture of target proteins.[1] It can also be utilized as a PROTAC (Proteolysis Targeting Chimera) linker.[6][7][8]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and functionality of the reagent. The following table summarizes the recommended storage conditions for both the solid powder and reconstituted stock solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (years) | Store in a sealed, light- and moisture-protected container.[1][2] |
| 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light.[2] | |
| Stock Solution | -80°C | Up to 6 months | Use within 6 months for optimal performance.[6] |
| -20°C | Up to 1 month | Use within 1 month.[6] |
Q3: How should I reconstitute and handle this compound?
To ensure the integrity of the reagent, follow these handling guidelines:
-
Protection from Light: The diazo group can be light-sensitive. Always protect the solid reagent and its solutions from direct light.[1]
-
Reconstitution: The compound is soluble in organic solvents like DMSO and DMF.[9][10] For a stock solution, you can dissolve it in anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 7.96 mg of the reagent (with a molecular weight of 795.95 g/mol ) in 1 mL of DMSO.
-
Fresh Solutions: It is recommended to prepare fresh solutions before use for best results.[1]
-
Shipping: The product is stable enough to be shipped at ambient temperature for short durations.[2]
Q4: What are the key properties of this compound?
The table below summarizes the key chemical and physical properties of the molecule.
| Property | Value |
| CAS Number | 1884349-58-9 |
| Chemical Formula | C39H53N7O9S |
| Molecular Weight | ~795.95 g/mol [2] |
| Purity | ≥95%[1][11] |
| Appearance | Dark orange solid[9] |
| Solubility | Soluble in DMSO and DMF[9][10] |
Troubleshooting Guide
Issue 1: Low Labeling Efficiency in Click Chemistry Reaction
-
Possible Cause 1: Reagent Degradation. The alkyne group may have degraded due to improper storage or handling.
-
Possible Cause 2: Inefficient Copper Catalyst. The Cu(I) catalyst is essential for the click reaction but is prone to oxidation.
-
Solution: Use a freshly prepared solution of the copper (I) source or include a reducing agent like sodium ascorbate (B8700270) in the reaction mixture to maintain copper in its active Cu(I) state.
-
-
Possible Cause 3: Incompatible Buffer Components. Certain buffer components, such as EDTA or other chelating agents, can interfere with the copper catalyst.
-
Solution: Perform the reaction in a buffer free of chelating agents. If necessary, use a copper ligand like TBTA to protect the catalyst.
-
Issue 2: High Background or Non-Specific Binding during Affinity Purification
-
Possible Cause 1: Insufficient Blocking. The streptavidin-coated resin may have unbound sites, leading to non-specific protein binding.
-
Solution: Ensure the resin is adequately blocked before adding the cell lysate. Use a common blocking agent like BSA, but be aware that BSA itself is a biotin-binding protein, so use biotin-free BSA if necessary. Increase the number and stringency of wash steps after lysate incubation.
-
-
Possible Cause 2: Hydrophobic Interactions. The labeled protein or the resin itself may be causing non-specific binding through hydrophobic interactions.
-
Solution: Increase the salt concentration (e.g., up to 500 mM NaCl) or add a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) to the wash buffers to disrupt non-specific interactions.
-
Issue 3: Inefficient Elution of Captured Proteins
-
Possible Cause 1: Incomplete Cleavage of the Diazo Linker. The concentration of the cleaving agent or the incubation time may be insufficient.
-
Solution: The diazo linker is cleaved with sodium dithionite.[3][5] Prepare the sodium dithionite solution fresh just before use, as it is unstable in aqueous solutions. Ensure the final concentration is sufficient (typically 20-50 mM) and optimize the incubation time (usually 30-60 minutes at room temperature).
-
-
Possible Cause 2: Re-binding of Eluted Proteins. Eluted proteins may re-bind to the streptavidin resin.
-
Solution: Elute the proteins in a sufficient volume to dilute them and immediately separate the supernatant containing the eluted proteins from the resin beads after cleavage.
-
Experimental Protocols & Workflows
Protocol: Labeling and Enrichment of Azide-Modified Proteins
This protocol describes a general workflow for labeling azide-modified proteins from a cell lysate using this compound, followed by affinity purification.
1. Preparation of Reagents:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1x protease inhibitor cocktail.
-
This compound Stock: 10 mM in anhydrous DMSO.
-
Click Chemistry Cocktail (prepare fresh):
-
100 µM this compound
-
1 mM CuSO4
-
2 mM Sodium Ascorbate
-
100 µM TBTA (Tris(benzyltriazolylmethyl)amine) ligand
-
-
Streptavidin Resin: Streptavidin-agarose beads, washed and equilibrated in lysis buffer.
-
Wash Buffer: Lysis buffer containing 0.1% SDS.
-
Elution Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, containing 50 mM freshly prepared sodium dithionite.
2. Labeling of Azide-Modified Proteins:
-
Prepare cell lysate from cells metabolically labeled with an azide-containing precursor.
-
To 1 mg of total protein in 1 mL of lysis buffer, add the freshly prepared click chemistry cocktail.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
3. Affinity Purification:
-
Add 50 µL of pre-equilibrated streptavidin resin to the labeled lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the resin.
-
Centrifuge briefly to pellet the resin and discard the supernatant.
-
Wash the resin three times with 1 mL of wash buffer.
4. Elution:
-
Add 100 µL of elution buffer containing freshly prepared sodium dithionite to the resin.
-
Incubate for 30-60 minutes at room temperature with gentle shaking.
-
Centrifuge to pellet the resin and carefully collect the supernatant containing the eluted proteins.
Diagrams
Caption: Experimental workflow for protein labeling and enrichment.
Caption: Click chemistry reaction for protein labeling.
Caption: Affinity purification and cleavage process.
References
- 1. This compound, CAS 1884349-58-9 | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 1884349-58-9 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Click Chemistry Tools, Diazo Biotin Azide/Probes, Diazo Ms Supplier | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. This compound | Diazo Biotin-Alkyne | PROTAC | TargetMol [targetmol.com]
- 9. This compound (1884349-58-9) for sale [vulcanchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. This compound | 1884349-58-9 [sigmaaldrich.com]
Technical Support Center: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help optimize your experiments for maximal yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during your CuAAC reactions, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is my CuAAC reaction showing low or no product yield?
Answer: Low or non-existent yield in a CuAAC reaction can stem from several factors, ranging from reagent quality to the reaction setup itself. Here are the primary aspects to investigate:
-
Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state or disproportionation to Cu(0) and Cu(II).[1]
-
Solution: Ensure you have an efficient reducing agent, like sodium ascorbate (B8700270), to maintain the copper in the active Cu(I) state.[1][2] For reactions sensitive to oxygen, deoxygenating your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3][4]
-
-
Ligand Issues: The ligand plays a crucial role in stabilizing the Cu(I) catalyst and accelerating the reaction.[1][5]
-
Solution: Use an appropriate ligand for your solvent system. For aqueous reactions, water-soluble ligands such as THPTA and BTTAA are recommended.[5] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[5][6] It is often beneficial to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[5][7]
-
-
Reagent Purity and Stoichiometry: The purity of your azide (B81097), alkyne, and solvents can significantly affect the reaction outcome.[3][5]
-
Substrate-Specific Problems: Steric hindrance near the azide or alkyne functional groups can impede the reaction.[5] Additionally, certain functional groups on your substrates, such as thiols or boronic acids, can coordinate with the copper catalyst and inhibit the reaction.[5]
Question: My reaction is producing significant side products. How can I minimize them?
Answer: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by controlling the reaction conditions.[1][9]
-
Cause: This side reaction is promoted by the presence of oxygen and Cu(II).
-
Solution: The addition of a slight excess of a reducing agent like sodium ascorbate helps to suppress the formation of these oxidative byproducts.[10] Performing the reaction under an inert atmosphere will also limit the presence of oxygen.[4]
Question: What is the optimal order of adding reagents to the reaction mixture?
Answer: The order of addition can be critical for the success of a CuAAC reaction. A generally recommended procedure is as follows:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[4][7] This allows for the formation of the copper-ligand complex.
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.[4][7]
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[4][7]
Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[4][11]
Frequently Asked Questions (FAQs)
What is the CuAAC reaction?
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and selective click chemistry reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[10][][13]
What are the key components of a CuAAC reaction?
A typical CuAAC reaction mixture includes:
-
An azide-functionalized molecule.
-
A terminal alkyne-functionalized molecule.
-
A source of copper(I) ions, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent.[2][14]
-
A stabilizing ligand for the copper(I) catalyst, such as THPTA for aqueous solutions.[5][14]
-
A suitable solvent system (e.g., water, DMSO, DMF, or mixtures thereof).[4]
What is the role of the ligand in the CuAAC reaction?
The ligand serves two primary purposes: it stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation or disproportionation, and it can significantly accelerate the reaction rate.[1][5][15]
Can I run the CuAAC reaction in water?
Yes, the CuAAC reaction is known to be very effective in aqueous environments and is widely used for bioconjugation.[4][10] Water can even accelerate the reaction rate.[10] For substrates with poor water solubility, the addition of a co-solvent like DMSO or DMF is often beneficial.[4]
What is the typical reaction temperature and time?
CuAAC reactions are often performed at room temperature.[5] Reaction times can vary from a few minutes to several hours, depending on the specific substrates and reaction conditions.[5] For slower reactions, gentle heating may be applied to increase the rate and yield.[3]
Data Presentation
Table 1: Recommended Starting Concentrations for CuAAC Reaction Components
| Component | Recommended Starting Concentration | Notes |
| Azide/Alkyne | 10 µM - 10 mM | The less precious reagent can be used in slight excess (1.1-2x).[5] |
| Copper(II) Sulfate | 50 µM - 2 mM | Final concentration in the reaction mixture.[7] |
| Ligand (e.g., THPTA) | 250 µM - 10 mM | A 1:1 to 5:1 ligand-to-copper ratio is generally recommended.[5][7] |
| Sodium Ascorbate | 1 mM - 10 mM | Should be prepared fresh.[5] |
| Aminoguanidine | 1 mM - 5 mM | Optional additive to prevent oxidative damage to biomolecules.[6][11] |
Table 2: Influence of Reaction Parameters on CuAAC Outcome
| Parameter | Variation | Effect on Yield/Rate | Reference |
| Temperature | Room Temperature vs. Elevated (40-60°C) | Increased temperature can accelerate slow reactions. | [3][5] |
| Solvent | Aqueous vs. Organic/Aqueous Mixtures | Water often accelerates the reaction. Co-solvents (DMSO, DMF) improve solubility of non-polar reactants. | [4][10] |
| Ligand:Copper Ratio | 1:1 vs. 5:1 | A higher ratio (up to 5:1) can enhance catalyst stability and reaction rate, especially in bioconjugation. | [5][6] |
| Oxygen | Aerobic vs. Inert Atmosphere | Exclusion of oxygen prevents catalyst oxidation and alkyne homocoupling, improving yield. | [1][3] |
Experimental Protocols
General Protocol for CuAAC in an Aqueous Buffer (Bioconjugation)
This protocol provides a starting point and may require optimization for specific applications.
Materials:
-
Azide-containing molecule stock solution.
-
Alkyne-containing molecule stock solution.
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[5]
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).[5]
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh ).[5]
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
Procedure:
-
In a reaction tube, add the azide- and alkyne-containing molecules to the reaction buffer to achieve the desired final concentrations.
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the ligand stock solution. A 1:5 ratio of Cu:ligand is a good starting point.[7] Vortex briefly to mix.
-
Add the catalyst premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, TLC, or fluorescence). Reaction times can range from a few minutes to several hours.[5]
-
Once the reaction is complete, it can be quenched (e.g., by adding EDTA to chelate the copper) and the product purified as needed.[3]
Mandatory Visualization
Caption: Simplified catalytic cycle of the CuAAC reaction.
Caption: Troubleshooting workflow for low CuAAC reaction yield.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click chemistry - Wikipedia [en.wikipedia.org]
- 14. broadpharm.com [broadpharm.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solubility of Biotinylated Peptides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of biotinylated peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my biotinylated peptide not dissolving in aqueous buffers?
A1: Biotinylated peptides, particularly those with a high proportion of hydrophobic amino acids, often exhibit poor solubility in aqueous solutions. The biotin (B1667282) moiety itself can increase hydrophobicity. Furthermore, peptide aggregation, driven by intermolecular hydrogen bonding, can also lead to insolubility.[1][2][3][4] The overall charge of the peptide at a given pH also significantly influences its solubility.[1][2]
Q2: What is the first step I should take when trying to dissolve a new biotinylated peptide?
A2: Always start by testing the solubility of a small amount of the lyophilized peptide before attempting to dissolve the entire sample.[1][2][3] This prevents the potential loss of valuable material if the chosen solvent is inappropriate. Allow the vial to warm to room temperature before opening to avoid condensation.[2][3]
Q3: Can I use organic solvents to dissolve my biotinylated peptide?
A3: Yes, organic solvents are frequently necessary for dissolving hydrophobic biotinylated peptides.[1][2][3] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in many biological assays.[2] Other options include dimethylformamide (DMF) and acetonitrile (B52724) (ACN).[3][5] It is crucial to first dissolve the peptide completely in a minimal amount of the organic solvent before slowly adding the aqueous buffer to the desired concentration.[5]
Q4: Are there any peptides that should not be dissolved in DMSO?
A4: Yes, peptides containing cysteine (Cys) or methionine (Met) residues are susceptible to oxidation by DMSO.[1][5] For these peptides, DMF is a recommended alternative.
Q5: How does pH affect the solubility of my biotinylated peptide?
A5: The pH of the solution plays a critical role in peptide solubility by influencing the charge of acidic and basic amino acid residues.[1][4]
-
Basic peptides (net positive charge) are generally more soluble in acidic solutions (e.g., 10% acetic acid).[2]
-
Acidic peptides (net negative charge) are typically more soluble in basic solutions (e.g., 0.1M ammonium (B1175870) bicarbonate).[5]
-
Neutral peptides with a low percentage of charged residues are often best dissolved in organic solvents.[2]
Q6: How can I improve the solubility of my biotinylated peptide during its design and synthesis?
A6: Incorporating a hydrophilic spacer, such as a polyethylene (B3416737) glycol (PEG) linker, between the biotin molecule and the peptide sequence can significantly enhance the solubility of the final conjugate.[6][7][8] PEG linkers can also reduce steric hindrance, improving the accessibility of the biotin for binding to avidin (B1170675) or streptavidin.[9] Additionally, optimizing the peptide sequence to include more charged or polar amino acids can improve aqueous solubility.[10]
Troubleshooting Guide
Issue 1: My biotinylated peptide precipitated out of solution when I added my aqueous buffer.
-
Possible Cause: The peptide has a high degree of hydrophobicity, and the addition of the aqueous buffer exceeded its solubility limit in the mixed solvent.
-
Solution:
-
Try to re-dissolve the precipitate by sonication or gentle warming (not exceeding 40°C).[3][10]
-
If the precipitate does not redissolve, lyophilize the sample to remove the solvent and start again.
-
When re-dissolving, use a smaller initial volume of the aqueous buffer and add it more slowly (dropwise) to the peptide solution in organic solvent while gently vortexing.[5]
-
Consider using a higher concentration of the organic solvent in your final solution, if compatible with your downstream application.
-
Issue 2: My biotinylated peptide solution appears cloudy or forms a gel.
-
Possible Cause: The peptide is aggregating via intermolecular hydrogen bonds.[3] This is more common with peptides that have a high percentage of residues capable of forming hydrogen bonds.[3]
-
Solution:
-
Sonication: Brief periods of sonication can help to break up aggregates.[2]
-
Chaotropic Agents: For non-cellular assays, the addition of chaotropic agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) can disrupt hydrogen bonding and solubilize aggregates.[5][10]
-
pH Adjustment: Moving the pH of the solution away from the peptide's isoelectric point can increase net charge and reduce aggregation through electrostatic repulsion.[11]
-
Issue 3: I am trying to dissolve a biotinylated peptide with a neutral charge and high hydrophobicity, and it is not dissolving in water or common buffers.
-
Possible Cause: The peptide's amino acid composition makes it inherently insoluble in aqueous solutions.[2][3]
-
Solution:
-
Use a strong organic solvent like DMSO or DMF to create a concentrated stock solution.[1][10]
-
For subsequent dilutions into aqueous buffers, add the peptide stock solution to the buffer in a dropwise manner with constant mixing.[5]
-
If the final concentration of the organic solvent is a concern for your experiment, you may need to consider redesigning the peptide to include more hydrophilic residues or a PEG linker.[6][10]
-
Data Presentation
Table 1: General Solubility Guidelines for Biotinylated Peptides
| Peptide Characteristics | Primary Solvent Recommendation | Secondary Solvent/Additive | Comments |
| Acidic (Net negative charge) | Sterile Water or PBS (pH 7.4) | 0.1M Ammonium Bicarbonate | Adjust final pH to ~7 if necessary. |
| Basic (Net positive charge) | Sterile Water or PBS (pH 7.4) | 10% Acetic Acid | Can also use 0.1% TFA or formic acid.[2] |
| Neutral (>25% charged residues) | Sterile Water or PBS (pH 7.4) | - | Generally soluble in aqueous buffers.[2] |
| Hydrophobic (>50% hydrophobic residues) | DMSO, DMF, or Acetonitrile | Dilute with aqueous buffer | Dissolve completely in organic solvent first.[2] |
Note: This table provides general guidelines. The optimal solvent for a specific biotinylated peptide may vary.
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Biotinylated Peptide
-
Preparation: Allow the lyophilized biotinylated peptide to equilibrate to room temperature. Briefly centrifuge the vial to collect all the powder at the bottom.
-
Initial Dissolution: Add a small volume of 100% DMSO (or DMF for Cys/Met-containing peptides) to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Solubilization Assistance: Vortex the solution for 1-2 minutes. If particulates are still visible, sonicate the vial in a water bath for 10-15 seconds. Repeat sonication up to three times if necessary.[2]
-
Dilution: With gentle but constant agitation, slowly add the concentrated peptide stock solution dropwise into your desired aqueous buffer.
-
Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, it may indicate that the solubility limit has been exceeded.
Protocol 2: Solubilization of a Charged Biotinylated Peptide
-
Preparation: Allow the lyophilized biotinylated peptide to equilibrate to room temperature and centrifuge the vial.
-
Determine Peptide Charge: Analyze the peptide sequence to determine if it is acidic (net negative charge) or basic (net positive charge) at neutral pH.
-
Initial Dissolution:
-
For acidic peptides , attempt to dissolve in sterile, deionized water or PBS (pH 7.4). If solubility is poor, add a small amount of 0.1M ammonium bicarbonate and vortex.
-
For basic peptides , attempt to dissolve in sterile, deionized water or PBS (pH 7.4). If solubility is poor, add a small amount of 10% acetic acid and vortex.
-
-
Solubilization Assistance: If the peptide is not fully dissolved, sonication can be applied as described in Protocol 1.
-
pH Adjustment: After dissolution, the pH of the solution can be carefully adjusted to the desired range for your experiment.
Visualizations
Caption: Workflow for troubleshooting biotinylated peptide solubility.
Caption: Factors influencing the solubility of biotinylated peptides.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. bachem.com [bachem.com]
- 5. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sample Contamination During Elution from Streptavidin Resins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize sample contamination during the elution of biotinylated molecules from streptavidin resins.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in streptavidin pull-down assays?
The most common sources of contamination are:
-
Streptavidin Leaching: The harsh conditions required to break the strong biotin-streptavidin interaction can cause streptavidin monomers or tetramers to detach from the resin and co-elute with the target molecule.[1][2][3] This is a significant issue when downstream analysis, such as mass spectrometry, is sensitive to contaminating proteins.[2][3]
-
Non-Specific Binding: Proteins or other biomolecules from the sample lysate may bind non-specifically to the streptavidin resin itself.[4][5] This is a common problem in affinity chromatography and can obscure the identification of true interaction partners.
-
Naturally Biotinylated Proteins: Cell lysates contain naturally biotinylated carboxylases, which will bind to streptavidin resins and co-elute with the target protein.
Q2: How can I reduce streptavidin leaching from the resin during elution?
Several strategies can be employed to minimize streptavidin contamination:
-
Use Milder Elution Methods: Instead of harsh denaturing conditions, consider competitive elution with excess free biotin (B1667282), often combined with heat.[1][6] An optimized buffer for this contains 0.4% SDS, 1% IGEPAL-CA630, and 25mM biotin, with heating at 95°C for 5 minutes.[1][7]
-
Employ Alternative Resins: Consider using engineered streptavidin variants like Strep-Tactin® or Strep-Tactin®XT.[2][8] These resins have a high affinity for Strep-tag®II or Twin-Strep-tag® fusion proteins and allow for gentle elution with an excess of biotin or desthiobiotin, leaving the Strep-Tactin® on the matrix.[2][8][9]
-
Chemically Modify Streptavidin: A method to make streptavidin resistant to cleavage by trypsin and LysC has been developed, which significantly reduces streptavidin peptide contamination in mass spectrometry analysis.[10]
-
Use Monomeric Avidin (B1170675) Resins: Monomeric avidin has a lower binding affinity for biotin compared to tetrameric streptavidin, allowing for gentler elution conditions that are less likely to cause resin components to leach.[3]
Q3: What are the best practices for washing the streptavidin resin to remove non-specifically bound proteins?
Effective washing is crucial for reducing background contamination. Here are some best practices:
-
Increase Wash Buffer Stringency: The stringency of the wash buffer can be increased by adding detergents (e.g., SDS, NP-40), increasing the salt concentration (e.g., up to 250 mM KCl or higher), or using chaotropic agents like urea (B33335) (up to 8M for very strong interactions).[4][11]
-
Perform Multiple Wash Steps: A series of washes with different buffers can be effective. For example, a sequence of washes with a high-salt buffer, a detergent-containing buffer, and finally a buffer compatible with your elution conditions can remove a broad range of non-specific binders.
-
Pre-clear the Lysate: Before incubating with the streptavidin beads, pre-clear the lysate by incubating it with beads that have no affinity for your target. This will remove proteins that non-specifically bind to the bead matrix itself.[4]
Q4: Can I reuse my streptavidin resin?
The reusability of streptavidin resin depends on the elution method used:
-
Harsh Elution: Methods that use strong denaturants like 8% SDS, boiling, or organic solvents will denature the streptavidin, rendering the resin unusable for subsequent experiments.[1][7]
-
Gentle Elution: If a milder elution method is used, such as competitive elution with excess biotin and heat, the streptavidin may remain active, allowing for the reuse of the beads a few times.[7] Strep-Tactin® resins are designed to be regenerated and reused multiple times.[8][12]
Troubleshooting Guides
Problem 1: High levels of streptavidin detected in the eluate.
| Possible Cause | Troubleshooting Steps |
| Elution conditions are too harsh, causing streptavidin to leach from the resin.[1][2] | 1. Switch to a milder elution method, such as competitive elution with excess biotin and heat.[1][6] 2. Optimize the concentration of detergents (e.g., SDS) in the elution buffer; higher concentrations can increase streptavidin contamination.[1] 3. Consider using an alternative resin with a lower ligand leakage profile, such as Strep-Tactin®.[2] |
| The streptavidin resin is of low quality or old. | 1. Test a new batch or lot of streptavidin resin. 2. Assess the degree of streptavidin "shedding" from a new lot before use.[13] |
Problem 2: Many non-specific protein bands are observed on a gel after elution.
| Possible Cause | Troubleshooting Steps |
| Insufficient washing of the resin after sample binding. | 1. Increase the number of wash steps.[14] 2. Increase the volume of wash buffer used for each wash. |
| Wash buffer stringency is too low. | 1. Increase the salt concentration in the wash buffer (e.g., 150-500 mM NaCl or KCl).[4] 2. Add a non-ionic detergent (e.g., 0.1% Tween-20 or NP-40) to the wash buffer.[4][15] 3. For very strong interactions, consider adding a low concentration of a denaturant like urea (e.g., 2M) to the wash buffer.[11] |
| Non-specific binding to the agarose (B213101) or magnetic beads. | 1. Pre-clear the cell lysate by incubating it with unconjugated beads before adding the streptavidin resin.[4] 2. Block the beads with a blocking agent like BSA before adding the cell lysate. |
Problem 3: Low yield of the target biotinylated protein.
| Possible Cause | Troubleshooting Steps |
| Inefficient elution of the biotinylated protein from the streptavidin resin.[1] | 1. If using competitive elution, ensure the biotin concentration is sufficient (e.g., 25 mM) and that the incubation is performed at an elevated temperature (e.g., 95°C).[1][6] 2. For some elution methods, the presence of specific detergents (e.g., 0.4% SDS) during binding is critical for efficient elution later.[1] |
| The target protein has precipitated on the column.[16] | 1. Try eluting with a gradient of the eluting agent. 2. Add non-ionic detergents or adjust the salt concentration in the elution buffer to improve solubility.[16] |
| The biotin tag is inaccessible. | Ensure the biotinylation strategy allows for the biotin to be accessible for binding to streptavidin. |
Quantitative Data Summary
Table 1: Comparison of Elution Buffers for Minimizing Streptavidin Contamination
| Elution Method | Buffer Composition | Temperature | Time | Streptavidin Contamination | Target Protein Recovery | Reference |
| Competitive Elution with Heat | 25 mM Biotin, 0.4% SDS, 1% IGEPAL-CA630 in 50 mM Tris-HCl, pH 7.4 | 95°C | 5 min | Minimal | Efficient | [1][7] |
| Harsh Denaturing Elution | 4x Sample Buffer (contains ~8% SDS) | 95°C | 5 min | Significant | High | [1] |
| Formamide Elution | 95% Formamide, 10 mM EDTA, with excess biotin | 70°C | 2 min | None Detected | Good | [3] |
| Guanidine HCl Elution | 8M Guanidine HCl, pH 1.5 | Room Temp | N/A | None Detected | Good | [3] |
| Strep-Tactin® XT Elution | 50 mM Biotin in Buffer W (100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) | Room Temp | N/A | None | High | [8][17] |
Experimental Protocols
Protocol 1: Competitive Elution of Biotinylated Proteins with Minimal Streptavidin Contamination
This protocol is adapted from Cheah and Yamada (2017) and is designed to efficiently elute biotinylated proteins while minimizing the co-elution of streptavidin.[1]
Materials:
-
Streptavidin resin with bound biotinylated protein
-
Lysis Buffer (e.g., 0.4% SDS, 1% IGEPAL-CA630 in 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer 1 (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer 2 (Lysis Buffer)
-
Elution Buffer: 25 mM Biotin in Lysis Buffer
-
Microcentrifuge tubes
-
Heating block
Procedure:
-
Binding: Incubate the cell lysate containing the biotinylated protein with the streptavidin resin overnight at 4°C with rotation. The lysis buffer should contain 0.4% SDS and 1% IGEPAL-CA630 for optimal subsequent elution.[1]
-
Initial Wash: Pellet the beads by centrifugation and wash them once with Wash Buffer 1.
-
Secondary Washes: Wash the beads twice with Wash Buffer 2.
-
Elution: a. After the final wash, remove all supernatant. b. Add 30 µl of Elution Buffer to the beads. c. Incubate the mixture at 95°C for 5 minutes.[1] d. Pellet the beads by centrifugation and carefully collect the supernatant containing the eluted biotinylated protein.
Protocol 2: On-Bead Digestion for Mass Spectrometry with Protease-Resistant Streptavidin
This conceptual protocol is based on the method of creating protease-resistant streptavidin to reduce contamination in mass spectrometry samples.[10]
Materials:
-
Protease-resistant streptavidin beads with bound biotinylated protein complex
-
Wash Buffers (as required for the specific experiment)
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
Procedure:
-
Binding and Washing: Perform the binding of the biotinylated protein complex to the protease-resistant streptavidin beads and wash extensively to remove non-specific binders.
-
Reduction and Alkylation: a. Resuspend the beads in digestion buffer containing a reducing agent. b. Incubate to reduce disulfide bonds. c. Add an alkylating agent and incubate in the dark to cap the free thiols.
-
On-Bead Digestion: a. Wash the beads to remove the reducing and alkylating agents. b. Resuspend the beads in digestion buffer. c. Add trypsin and incubate overnight at 37°C with gentle shaking.
-
Peptide Collection: a. Pellet the beads by centrifugation. b. Collect the supernatant containing the digested peptides. c. Perform further washes of the beads with a buffer compatible with mass spectrometry (e.g., containing acetonitrile (B52724) and formic acid) and combine the supernatants.
-
Sample Preparation for MS: Process the collected peptides for mass spectrometry analysis (e.g., desalting).
Visualizations
Caption: Workflow for streptavidin affinity purification with competitive elution.
References
- 1. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuromics.com [neuromics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. synapsewaves.com [synapsewaves.com]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. neuromics.com [neuromics.com]
- 9. iba-lifesciences.com [iba-lifesciences.com]
- 10. Protease‐resistant streptavidin for interaction proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ohsu.edu [ohsu.edu]
- 12. neuromics.com [neuromics.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 17. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Diazirine-Based Photoaffinity Labeling
Welcome to the technical support center for diazirine-based photoaffinity labeling (PAL). This guide provides troubleshooting advice and answers to frequently asked questions regarding pH considerations in your experiments.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of my diazirine probe?
A: Generally, diazirine-containing probes are stable across a range of pH values in the dark, including both acidic and basic conditions.[1][2] Trifluoromethyl-aryl-diazirines, in particular, exhibit high chemical stability under various conditions, including strongly acidic and basic environments.[3] However, it is always recommended to perform stability tests for your specific probe under your experimental conditions if you suspect degradation.
Q2: I am observing pH-dependent labeling efficiency with my alkyl diazirine probe. Is this expected?
A: Yes, this is a known characteristic of alkyl diazirines. Alkyl diazirine probes often show increased labeling of acidic amino acid residues, such as glutamate (B1630785) and aspartate, at lower (more acidic) pH.[2][4][5][6][7][8] This is because upon photolysis, alkyl diazirines can form a reactive diazo intermediate.[4][5][6][7][8] This intermediate can be protonated by acidic residues, leading to a more efficient covalent labeling of these amino acids.[5][9]
Q3: My aryl diazirine probe does not show the same pH-dependent labeling as my colleague's alkyl diazirine probe. Why is that?
A: Aryl-fluorodiazirines and alkyl diazirines react through different primary mechanisms upon photoactivation. Aryl-fluorodiazirines predominantly react via a highly reactive, short-lived carbene intermediate.[4][5][7][8] The reactivity of this carbene is less dependent on the pH of the surrounding environment.[5][7] In contrast, alkyl diazirines can form a longer-lived diazo intermediate, and the subsequent reaction of this intermediate is pH-dependent, as it preferentially reacts with protonated acidic residues.[5][6][7][8][10]
Q4: What is the optimal pH for my photoaffinity labeling experiment?
A: The optimal pH depends on the type of diazirine probe you are using and your experimental goals.
-
For alkyl diazirine probes , if you are targeting proteins with acidic pockets or wish to enhance labeling of acidic residues, a slightly acidic pH (e.g., pH 5.8-6.6) may increase your labeling efficiency.[5][9]
-
For aryl diazirine probes , labeling is generally pH-independent, so you can perform your experiment at a physiological pH (e.g., pH 7.4) that is optimal for your protein's stability and function.[5][9]
It is crucial to consider the pH stability of your target protein and the biological relevance of the chosen pH.
Q5: Can the buffer I use affect the labeling reaction?
A: Yes, the buffer can influence the outcome. For instance, using a phosphate (B84403) buffer at an acidic pH with an alkyl diazirine probe can lead to the formation of a phosphate adduct, which can compete with the labeling of your target protein.[5][9] It is advisable to choose a buffer system that does not contain nucleophiles that could react with the generated carbene or diazo intermediates. Tris buffer is commonly used in these experiments.[5][9]
Troubleshooting Guides
Problem 1: Low or no labeling of the target protein.
| Possible Cause | Suggested Solution |
| Probe Instability | Confirm the stability of your diazirine probe at the experimental pH and temperature in the dark. Run a control experiment where the probe is pre-incubated under the same conditions without the target protein and then analyze its integrity (e.g., by HPLC or LC-MS). |
| Suboptimal pH for Alkyl Diazirine | If using an alkyl diazirine, the target binding site may not contain accessible acidic residues, or the experimental pH may be too high for efficient protonation. Try lowering the pH of the labeling buffer (e.g., from 8.0 to 6.0) in increments, ensuring your target protein remains stable and active. |
| Carbene/Diazo Quenching | Highly reactive intermediates can be quenched by water or buffer components.[2][5] Minimize the aqueous volume if possible and use a non-nucleophilic buffer. Consider deuterating the alkyl diazirine probe, as this has been shown to reduce side reactions and potentially improve labeling yields.[5][9] |
| Incorrect Wavelength or Irradiation Time | Ensure you are using the correct wavelength (typically ~350-365 nm) and an appropriate irradiation time for your specific diazirine.[1][11][12] Insufficient irradiation will lead to low activation, while excessive irradiation can cause sample damage. |
Problem 2: High background or non-specific labeling.
| Possible Cause | Suggested Solution |
| Long-lived Reactive Intermediates | The diazo intermediate formed from alkyl diazirines is longer-lived than the carbene from aryl diazirines, which might increase the chance of non-specific labeling.[5] If non-specific labeling is a major issue, consider switching to an aryl diazirine probe. |
| Probe Concentration Too High | High concentrations of the probe can lead to an increase in random, proximity-based labeling. Titrate your probe to find the lowest effective concentration that still provides specific labeling of your target. |
| Excessive Irradiation | Over-irradiation can lead to sample damage and increased non-specific crosslinking. Optimize the irradiation time by performing a time-course experiment. |
| Probe Aggregation | Poorly soluble probes can aggregate and lead to non-specific interactions. Ensure your probe is fully solubilized in the reaction buffer. Some novel diazirine scaffolds have been developed to improve aqueous solubility.[13] |
Quantitative Data Summary
The following table summarizes the pH-dependent labeling of Bovine Serum Albumin (BSA) with an alkyl diazirine probe versus an aryl diazirine probe.
| pH | Relative Labeling Efficiency (Alkyl Diazirine)[9] | Relative Labeling Efficiency (Aryl Diazirine)[9] |
| 5.8 | Highest | No significant change |
| 6.6 | Intermediate | No significant change |
| 7.4 | Low | No significant change |
| 8.0 | Lowest | No significant change |
Data is qualitative based on reported trends. For specific quantification, refer to the original publication.
Experimental Protocols
Protocol: Assessing pH-Dependent Labeling of a Target Protein
This protocol provides a general workflow to determine the effect of pH on the labeling efficiency of your diazirine probe.
-
Prepare Buffers: Prepare a series of buffers (e.g., Tris-HCl) at different pH values (e.g., 5.8, 6.6, 7.4, 8.0). Ensure the buffer concentration is consistent across all samples.
-
Incubation: Incubate your target protein with the diazirine probe in each of the different pH buffers. A typical incubation is 15-30 minutes on ice in the dark to allow for binding.
-
UV Irradiation: Irradiate the samples with UV light at the appropriate wavelength (e.g., 365 nm) for a predetermined optimal time (e.g., 1-5 minutes) on ice.[1][12]
-
Quenching (Optional): The reaction is often quenched by the addition of a sample loading buffer for SDS-PAGE.
-
Analysis:
-
If your probe contains a reporter tag (e.g., alkyne or azide (B81097) for click chemistry), perform the click reaction with a corresponding fluorescent dye or biotin (B1667282) tag.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeling by in-gel fluorescence scanning or by western blot analysis if using a biotin tag.
-
Stain the gel with a total protein stain (e.g., Coomassie Blue) to normalize the labeling signal to the amount of protein loaded.
-
-
Quantification: Quantify the band intensity of the labeled protein at each pH and normalize it to the total protein stain. Plot the relative labeling efficiency against pH.
Visualizations
Caption: Reaction pathways for alkyl and aryl diazirines.
Caption: Troubleshooting flowchart for low labeling efficiency.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazirine - Wikipedia [en.wikipedia.org]
- 3. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mass Spectrometry Detection of Labeled Peptides
Welcome to the Technical Support Center for improving mass spectrometry detection of labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during quantitative proteomics experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your mass spectrometry experiments with labeled peptides.
Issue 1: Low Signal Intensity or Low Number of Identified Peptides
Question: I am observing low signal intensity for my labeled peptides and a consequently low number of peptide identifications. What are the potential causes and how can I troubleshoot this?
Answer:
Low signal intensity and poor peptide identification are common issues in mass spectrometry-based proteomics. The causes can range from sample preparation to instrument settings. Here’s a breakdown of potential causes and solutions:
-
Sample Quality and Preparation:
-
Low Protein Abundance: The protein of interest may be present at very low levels in your sample.[1] Consider using enrichment techniques for your target protein or increasing the starting material amount.[1]
-
Inefficient Protein Digestion: Incomplete or inefficient enzymatic digestion can result in peptides that are too long or too short for optimal detection by the mass spectrometer.[1][2] Optimize your digestion protocol by adjusting the enzyme-to-protein ratio, digestion time, or temperature. You might also consider using a different enzyme with complementary cleavage specificity.[1]
-
Sample Contamination: Contaminants such as detergents, salts, and polymers can interfere with peptide ionization and chromatographic separation.[3] Ensure your sample preparation includes effective desalting and cleanup steps.[3][4] Mechanical cell lysis is often preferred over detergent-based methods to minimize contamination.[3]
-
Poor Labeling Efficiency: Incomplete labeling of peptides with isobaric tags (TMT, iTRAQ) or incomplete incorporation of stable isotopes (SILAC) will lead to lower signal for the quantified peptides. For chemical labeling, ensure the buffer pH is optimal (typically around 8.5) and that no amine-containing buffers like Tris are present, as they will react with the labeling reagent.[5][6] For SILAC, ensure cells have undergone a sufficient number of divisions in the labeling media for complete incorporation of the heavy amino acids.[7][8]
-
-
Mass Spectrometry and Chromatography:
-
Suboptimal Liquid Chromatography (LC) Separation: Poor chromatographic resolution can lead to co-elution of multiple peptides, which suppresses the signal of less abundant peptides. Optimize your LC gradient to improve peptide separation.
-
Inefficient Ionization: The ionization efficiency of peptides can be influenced by the composition of the mobile phase. Ensure that the solvent composition is appropriate for electrospray ionization.
-
Incorrect Instrument Settings: Suboptimal instrument parameters, such as collision energy for fragmentation, can lead to poor quality MS/MS spectra and thus fewer peptide identifications.[1] Calibrate your instrument regularly and optimize fragmentation settings.[9]
-
-
Data Analysis:
Troubleshooting Workflow for Low Peptide Identification
Caption: Troubleshooting workflow for low peptide identification.
Issue 2: Poor Quantification Accuracy (Ratio Compression) in Isobaric Labeling (TMT/iTRAQ)
Question: My quantitative data from a TMT/iTRAQ experiment shows an underestimation of the true fold changes between samples. What is causing this "ratio compression" and how can I mitigate it?
Answer:
Ratio compression is a well-known phenomenon in isobaric labeling experiments where the measured peptide ratios are compressed towards 1:1, leading to an underestimation of the actual quantitative differences.[11][12]
-
Primary Cause: Co-isolation Interference: The main cause of ratio compression is the co-isolation of interfering ions along with the target peptide in the mass spectrometer.[13] During MS/MS fragmentation, these co-isolated species also produce reporter ions, which contaminate the signal from the target peptide and skew the quantitative ratios.[12][13]
-
Strategies to Mitigate Ratio Compression:
-
Improve Chromatographic Separation: Enhancing the separation of peptides through techniques like using longer columns, shallower gradients, or multi-dimensional chromatography can reduce the number of co-eluting species.[14]
-
Use a Narrower Isolation Window: A smaller isolation window for precursor ion selection in the mass spectrometer can reduce the number of co-isolated interfering ions. However, this may also lead to a decrease in the signal of the target peptide.
-
MS3-based Quantification (for TMT): High-end instruments offer an MS3-based quantification method (e.g., Synchronous Precursor Selection, SPS-MS3) that can significantly reduce ratio compression.[13] In this approach, a second fragmentation event is performed on a specific fragment ion from the target peptide, and the reporter ions are then measured from this cleaner spectrum.[13]
-
Computational Correction: Several algorithms have been developed to computationally correct for ratio compression by estimating the level of interference.[11][14][15]
-
Quantitative Impact of Ratio Compression Mitigation Strategies
| Mitigation Strategy | Effect on Ratio Accuracy | Effect on Proteome Coverage |
| Standard MS2 Acquisition | Prone to ratio compression | Highest coverage |
| Narrower Isolation Window | Improved accuracy | Slightly reduced coverage |
| MS3/SPS-MS3 Acquisition | Significantly improved accuracy[13] | Can reduce coverage due to longer scan times[13] |
| Computational Correction | Improved accuracy[11][14] | Minimal impact on coverage[11] |
Frequently Asked Questions (FAQs)
Q1: What are the main differences between TMT, iTRAQ, and SILAC labeling?
A1: These are three popular methods for quantitative proteomics, each with its own advantages and disadvantages.[16][17][18][19]
| Feature | TMT (Tandem Mass Tag) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) |
| Labeling Type | Chemical (in vitro)[20] | Chemical (in vitro)[20] | Metabolic (in vivo)[16][18] |
| Multiplexing | Up to 18-plex[19] | Up to 8-plex[19] | Typically 2- or 3-plex, up to 5-plex possible[21] |
| Sample Types | Broad applicability to various sample types.[19] | Broad applicability to various sample types.[19] | Limited to cell cultures that can be metabolically labeled.[19][22][23] |
| Quantification | MS/MS (reporter ions)[24] | MS/MS (reporter ions)[24] | MS1 (precursor ions) |
| Advantages | High multiplexing capacity, suitable for large-scale studies.[17][19][24] | High-throughput and accurate quantification.[17][19] | High accuracy and precision as samples are mixed early in the workflow, minimizing experimental variability.[22][23][25] No chemical modifications required.[17] |
| Disadvantages | Susceptible to ratio compression.[19] Reagents can be expensive.[26] | Susceptible to ratio compression.[27] | Not suitable for all sample types (e.g., tissues).[23] Can be time-consuming due to the need for cell culture.[23][25] |
Q2: Can you provide a general experimental workflow for TMT labeling?
A2: Certainly. Here is a generalized workflow for Tandem Mass Tag (TMT) labeling.
TMT Labeling Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring and managing ratio compression for accurate iTRAQ/TMT quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TMT MS3 and SPS-MS3: How to Mitigate Ratio Compression and Enhance Quantitative Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Comparison of Three Label based Quantification Techniques iTRAQ TMT and SILAC [creative-proteomics.com]
- 17. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 19. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 20. researchgate.net [researchgate.net]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advantages and Disadvantages of SILAC-Based Co-IP-MS in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 26. Optimizing Proteomics Sample Preparation for TMT Labeling [preomics.com]
- 27. matrixscience.com [matrixscience.com]
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Unveiling the Advantages of Diazo Biotin-PEG3-Alkyne
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for unraveling complex biological processes and accelerating therapeutic innovation. Biotinylation, the covalent attachment of biotin (B1667282) to a molecule of interest, remains a cornerstone technique for protein detection, purification, and interaction studies. The choice of biotinylation reagent is a critical determinant of experimental success, influencing specificity, efficiency, and the integrity of the biological sample. This guide provides an in-depth, objective comparison of Diazo Biotin-PEG3-Alkyne with other prevalent biotinylation methods, supported by experimental data and detailed protocols to empower informed reagent selection.
This compound emerges as a sophisticated tool in the biotinylation landscape, leveraging the power of bioorthogonal click chemistry. Its unique structure, incorporating a PEG3 spacer, a terminal alkyne group for click chemistry, and a diazo-based cleavable linker, offers distinct advantages over traditional and other modern biotinylation reagents. This guide will dissect these advantages by comparing its performance against two major classes of biotinylation reagents: conventional amine-reactive N-hydroxysuccinimide (NHS) esters and highly specific enzymatic biotinylation.
Performance Comparison: A Data-Driven Analysis
The efficacy of a biotinylation reagent can be assessed by several key performance indicators: labeling efficiency, specificity, impact on cell viability, and the ease of subsequent purification and analysis.
| Parameter | This compound (Click Chemistry) | NHS-Ester Biotin (e.g., Sulfo-NHS-LC-Biotin) | Enzymatic Biotinylation (e.g., BirA/AviTag) |
| Targeting Mechanism | Bioorthogonal reaction with azide-modified molecules.[1][2][3] | Reacts with primary amines (lysine residues, N-termini).[4] | Site-specific enzymatic ligation to a recognition peptide (AviTag).[5][6] |
| Specificity | High: Reacts only with the bioorthogonal azide (B81097) handle.[7] | Moderate: Reacts with multiple accessible primary amines, leading to heterogeneous labeling.[8] | Very High: Single biotin molecule attached at a specific lysine (B10760008) within the AviTag.[5] |
| Labeling Efficiency | High yields under optimized click chemistry conditions.[7] | Variable, dependent on the number and accessibility of primary amines. Generally lower than click chemistry.[7] | High in vivo (50-80%) and can approach 100% in vitro with purified components.[9] |
| Cell Viability | Generally high due to the bioorthogonal nature of the reaction, minimizing off-target effects. | Can be cytotoxic at higher concentrations or with prolonged incubation.[10] | Generally high, as it utilizes a natural enzymatic process.[11] |
| Cleavability | Yes, the diazo linker is cleavable with sodium dithionite (B78146), allowing for mild elution of captured proteins.[12] | Dependent on the specific reagent; some versions contain cleavable linkers (e.g., disulfide bonds). | Not inherently cleavable; elution requires harsh denaturing conditions or the use of monomeric avidin. |
| In Vivo Applications | Well-suited for in vivo labeling due to the specificity of the click reaction. | Can be used in vivo, but specificity can be a challenge.[13] | Highly effective for in vivo labeling when the target protein is genetically tagged with AviTag and co-expressed with BirA ligase.[5][11][14] |
Visualizing the Workflow: From Labeling to Identification
The experimental workflow for utilizing these biotinylation reagents varies significantly, impacting the complexity and duration of the experiment. The following diagrams illustrate the typical workflows for this compound-based proteomics, traditional NHS-ester cell surface labeling, and enzymatic biotinylation.
Detailed Experimental Protocols
To provide a practical guide for researchers, this section outlines detailed protocols for the key biotinylation methods discussed.
Protocol 1: Protein Labeling using this compound (Click Chemistry)
This protocol is designed for the biotinylation of azide-modified proteins in a cellular lysate via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[15][16]
Materials:
-
Cells metabolically labeled with an azide-containing precursor (e.g., azido-homoalanine).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
This compound.
-
Copper(II) sulfate (B86663) (CuSO4).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
-
Sodium ascorbate (B8700270).
-
Streptavidin-agarose beads.
-
Wash buffer (e.g., PBS with 0.1% SDS).
-
Elution buffer (50 mM sodium dithionite in PBS).
Procedure:
-
Cell Lysis: Harvest azide-labeled cells and lyse them in an appropriate lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Reaction Cocktail Preparation: Prepare a fresh click reaction cocktail. For a 1 mL reaction, a typical cocktail includes:
-
Protein lysate (1-5 mg/mL)
-
This compound (final concentration 50-100 µM)
-
CuSO4 (final concentration 1 mM)
-
THPTA (final concentration 5 mM)
-
Sodium ascorbate (final concentration 5 mM, freshly prepared)
-
-
Click Reaction: Add the click reaction cocktail to the protein lysate and incubate at room temperature for 1-2 hours with gentle rotation.
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the beads in elution buffer.
-
Incubate at room temperature for 30-60 minutes to cleave the diazo linker and release the biotinylated proteins.
-
Collect the supernatant containing the eluted proteins for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry).
-
Protocol 2: Cell Surface Protein Biotinylation using Sulfo-NHS-LC-Biotin
This protocol is adapted for labeling primary amines on the surface of intact cells.[17]
Materials:
-
Adherent or suspension cells.
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0.
-
Sulfo-NHS-LC-Biotin.
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS).
-
Lysis buffer.
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS.
-
-
Biotinylation Reaction:
-
Resuspend the cells in ice-cold PBS at a concentration of approximately 1 x 10^7 cells/mL.
-
Immediately before use, dissolve Sulfo-NHS-LC-Biotin in PBS to a final concentration of 0.5-1 mg/mL.
-
Add the biotin solution to the cell suspension and incubate on ice for 30 minutes with gentle agitation.
-
-
Quenching:
-
Add quenching solution to the cell suspension to stop the reaction.
-
Incubate on ice for 10-15 minutes.
-
Wash the cells three times with quenching solution to remove excess biotin reagent.
-
-
Cell Lysis and Analysis:
-
Lyse the cells in an appropriate lysis buffer.
-
The biotinylated proteins in the lysate can now be analyzed by methods such as streptavidin pulldown followed by Western blotting.
-
Protocol 3: In Vivo Enzymatic Biotinylation using the BirA/AviTag System
This protocol describes the biotinylation of a target protein fused to an AviTag within living cells.[11][14]
Materials:
-
Expression vectors for the AviTag-fused protein of interest and the BirA biotin ligase.
-
Appropriate host cells for protein expression (e.g., E. coli, mammalian cells).
-
Cell culture medium supplemented with biotin (typically 50 µM).
Procedure:
-
Vector Construction: Clone the gene of interest into an expression vector containing an AviTag sequence.
-
Co-transfection/Co-transformation: Introduce both the AviTag-fusion protein vector and the BirA expression vector into the host cells.
-
Protein Expression and Biotinylation:
-
Culture the cells under conditions that induce the expression of both the target protein and BirA.
-
Supplement the culture medium with an excess of biotin to ensure efficient enzymatic biotinylation.
-
-
Cell Harvest and Lysis: Harvest the cells and prepare a cell lysate.
-
Purification and Analysis:
-
The in vivo biotinylated protein can be purified directly from the lysate using streptavidin affinity chromatography.
-
The purified protein can then be used for various downstream applications.
-
Conclusion
The selection of a biotinylation reagent should be guided by the specific requirements of the experiment. For applications demanding high specificity and the ability to label proteins in their native cellular environment with minimal perturbation, This compound and other click chemistry-based reagents offer a superior choice. The bioorthogonal nature of the click reaction ensures that labeling is restricted to molecules carrying the azide handle, thereby reducing background and off-target effects. Furthermore, the inclusion of a cleavable linker facilitates the mild and efficient recovery of captured proteins, a significant advantage for proteomics and protein-protein interaction studies.
Traditional NHS-ester biotin reagents remain a cost-effective and straightforward option for general biotinylation purposes, particularly for in vitro applications where high specificity is not the primary concern. However, their reactivity towards all accessible primary amines can lead to heterogeneous labeling and potential disruption of protein function.
Enzymatic biotinylation provides the highest degree of specificity, making it the gold standard for applications requiring a single, site-specific biotin tag. However, this method necessitates genetic modification of the target protein, which may not always be feasible.
References
- 1. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, CAS 1884349-58-9 | AxisPharm [axispharm.com]
- 4. concanavalin.com [concanavalin.com]
- 5. pnas.org [pnas.org]
- 6. Technology -A High-Efficiency System for in vitro and in vivo Biotinylation [sttm.technologypublisher.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. In vivo site-specific biotinylation of proteins within the secretory pathway using a single vector system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, 1884349-58-9 | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Diazo Biotin-PEG3-Alkyne vs. Non-Cleavable Biotin Linkers in Affinity Purification
In the realm of proteomics and drug discovery, the precise isolation and identification of protein interactions are paramount. Biotin-streptavidin affinity purification is a cornerstone technique for these applications, relying on one of the strongest known non-covalent biological interactions. The choice of the biotin (B1667282) linker, the molecular bridge connecting biotin to the molecule of interest, can significantly impact experimental outcomes. This guide provides an objective comparison between the chemically cleavable Diazo Biotin-PEG3-Alkyne and traditional non-cleavable biotin linkers, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their experimental designs.
Key Differentiators: A Structural and Functional Overview
Non-cleavable biotin linkers form a stable and robust connection between the biotin moiety and the target molecule. This stability is advantageous for applications where the biotin-streptavidin complex's integrity is crucial throughout the experimental workflow. However, the strength of this interaction poses a significant challenge during the elution of the captured biomolecules. Harsh denaturing conditions, such as boiling in SDS-PAGE loading buffer or using extreme pH, are often required to dissociate the complex. These conditions can co-elute non-specifically bound proteins and endogenous biotinylated molecules, leading to higher background and potentially confounding downstream analyses like mass spectrometry.[1]
This compound , in contrast, is a multifunctional, chemically cleavable linker.[2][3][4] Its key features include:
-
A Diazo Linker: This moiety can be cleaved under mild, reducing conditions using sodium dithionite (B78146) (Na₂S₂O₄).[5][6][7] This allows for the specific elution of the captured biomolecules while leaving the biotin tag and non-specifically bound proteins attached to the streptavidin resin, resulting in a cleaner sample.[7][8]
-
A PEG3 Spacer: The polyethylene (B3416737) glycol spacer enhances the hydrophilicity of the linker, improving solubility in aqueous buffers and reducing steric hindrance, which can facilitate the interaction between biotin and streptavidin.[3][4]
-
An Alkyne Group: This terminal alkyne provides a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the efficient and specific conjugation of the biotin linker to azide-modified biomolecules.[2][4]
Performance Metrics: A Quantitative Look at Cleavable vs. Non-Cleavable Linkers
The primary advantage of using a cleavable linker like this compound lies in the improved purity and yield of target proteins, which is particularly critical for sensitive downstream applications such as mass spectrometry.
A study comparing a cleavable dialkoxydiphenylsilane (DADPS) biotin-alkyne linker with a non-cleavable biotin-alkyne in a Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) workflow demonstrated a significant increase in the identification of newly synthesized proteins.[9] While not a direct comparison with the diazo linker, the DADPS linker is also chemically cleavable (acid-labile), and the results highlight the general superiority of cleavable strategies in proteomics.
| Performance Metric | Cleavable Linker (DADPS) | Non-Cleavable Linker | Fold Increase |
| Identified BA-Peptides | 10,753 | 6,366 | 1.69 |
| Quantified BA-Peptides | 9,331 | 5,615 | 1.66 |
| Identified Proteins | 1,844 | 1,189 | 1.55 |
| Quantified Proteins | 1,675 | 1,102 | 1.52 |
Table 1: Comparison of identified and quantified biotinylated (BA) peptides and proteins using a cleavable (DADPS) versus a non-cleavable biotin-alkyne linker in a BONCAT experiment on 4 mg of brain tissue lysate. Data sourced from a 2024 study on BONCAT analysis.[9]
These data strongly suggest that the use of a cleavable linker leads to a more comprehensive and sensitive proteomic analysis. The milder elution conditions minimize the co-purification of contaminants, thereby improving the signal-to-noise ratio and allowing for the identification of a greater number of true interaction partners.
Experimental Workflows and Protocols
The overall workflow for a pull-down assay is similar for both types of linkers up to the elution step. The key divergence lies in how the captured proteins are released from the streptavidin beads.
Detailed Experimental Protocols
1. Preparation of Biotinylated Bait Protein
This protocol assumes the bait protein has been metabolically or enzymatically labeled with an azide group.
-
Materials: Azide-labeled bait protein, this compound or non-cleavable biotin-alkyne, copper(II) sulfate (B86663) (CuSO₄), sodium ascorbate, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), DMSO, PBS.
-
Procedure:
-
Prepare a 10 mM stock solution of the biotin-alkyne linker in DMSO.
-
In a microcentrifuge tube, combine the azide-labeled bait protein (e.g., 100 µg in PBS) with the biotin-alkyne linker to a final concentration of 100 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Add CuSO₄ and TBTA (pre-mixed in a 1:5 molar ratio) to final concentrations of 100 µM and 500 µM, respectively.
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
Remove excess, unreacted linker by dialysis or using a desalting column.
-
2. Affinity Purification of Protein Complexes
-
Materials: Biotinylated bait protein, streptavidin-coated magnetic beads, cell lysate, wash buffer (e.g., PBS with 0.1% Tween-20).
-
Procedure:
-
Resuspend the streptavidin beads and transfer the desired amount to a new tube.
-
Wash the beads three times with wash buffer, using a magnetic rack to separate the beads from the supernatant.
-
Incubate the washed beads with the biotinylated bait protein for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with wash buffer to remove unbound bait protein.
-
Add the cell lysate containing the "prey" proteins to the bait-bound beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively (at least 5 times) with wash buffer to remove non-specifically bound proteins.
-
3. Elution of Captured Proteins
This is the critical step where the two types of linkers diverge significantly.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, CAS 1884349-58-9 | AxisPharm [axispharm.com]
- 5. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Advantages of Diazo Biotin-PEG3-Alkyne in Modern Proteomic Studies
In the dynamic field of proteomics, the precise identification and quantification of proteins within complex biological systems are paramount. Diazo Biotin-PEG3-Alkyne has emerged as a versatile and powerful tool for researchers, offering a unique combination of features for affinity capture, photo-crosslinking, and bio-orthogonal labeling. This guide provides an in-depth comparison of this compound with alternative reagents, supported by experimental data and detailed protocols to inform its application in cutting-edge proteomic workflows.
A Multifunctional Reagent for Advanced Proteomic Analysis
This compound is a multifunctional chemical probe designed for the covalent capture and enrichment of interacting biomolecules.[1] Its structure incorporates three key functional groups:
-
A Biotin (B1667282) Tag: This provides a high-affinity handle for the robust enrichment of labeled proteins using streptavidin or avidin-based affinity matrices.[1]
-
A Terminal Alkyne: This group enables the covalent attachment of the probe to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2][3]
-
A Diazo Group: This moiety serves two primary purposes. Firstly, it is a photoreactive group that, upon UV activation, forms a reactive carbene that can covalently crosslink to interacting molecules, a technique known as photoaffinity labeling.[1][4] Secondly, the diazobenzene linkage is chemically cleavable under mild conditions using sodium dithionite (B78146), allowing for the efficient release of captured proteins from the streptavidin resin.[2][3]
-
A PEG3 Spacer: The polyethylene (B3416737) glycol (PEG) linker enhances the solubility of the reagent in aqueous buffers and reduces steric hindrance, providing better access for enzymatic reactions and binding events.[2][4]
The key advantage of the diazo-based linker lies in its cleavable nature. The exceptionally strong interaction between biotin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) makes the elution of biotinylated proteins challenging, often requiring harsh denaturing conditions that can interfere with downstream analysis.[5] The sodium dithionite-mediated cleavage of the diazo bond circumvents this issue, enabling the recovery of captured proteins under mild, reducing conditions, thus preserving their integrity for subsequent analysis by mass spectrometry.[2][3]
Comparative Performance in Proteomic Applications
The selection of a biotinylation reagent significantly impacts the efficiency and outcome of a proteomic experiment. Here, we compare this compound to other commonly used alternatives.
| Feature | This compound | Standard Biotin-Alkyne (Non-cleavable) | DADPS-Alkyne (Acid-cleavable) | Photocleavable Biotin-Alkyne |
| Cleavage Mechanism | Reductive cleavage with sodium dithionite | Non-cleavable | Acid-labile cleavage (e.g., with trifluoroacetic acid) | UV light-induced cleavage |
| Elution Conditions | Mild, reducing | Harsh, denaturing (e.g., boiling in SDS) | Mild, acidic | UV irradiation |
| Enrichment Efficiency | High | High | Very High | High |
| Identification Yield | Good | Moderate (due to harsh elution) | Excellent | Good |
| Compatibility | Broad | Limited by elution conditions | May affect acid-sensitive modifications | Requires specific UV equipment |
| Key Advantage | Mild elution preserves protein integrity | Simplicity of the reagent | High identification yield in peptide-centric workflows | Orthogonal cleavage trigger |
| Potential Drawback | Reductant may affect disulfide bonds | Harsh elution can lead to sample loss and contamination | Acid may degrade certain post-translational modifications | Potential for UV-induced sample damage |
Experimental Data Summary:
A study benchmarking various cleavable biotin tags for peptide-centric chemoproteomics demonstrated that an acid-cleavable dialkoxydiphenylsilane (DADPS) linker outperformed other methods, including reduction-cleavable (e.g., diazo-based) and photocleavable linkers, in terms of enrichment efficiency and the number of identified peptides.[6][7] While not a direct comparison with the exact this compound molecule, this suggests that for peptide-level enrichment strategies, acid-cleavable linkers may offer superior performance. However, the mild elution conditions of diazo-based linkers remain a significant advantage for workflows focused on intact protein analysis or the study of acid-sensitive post-translational modifications.
Experimental Protocols
Protocol 1: General Protein Enrichment using this compound and Click Chemistry
This protocol outlines the enrichment of azide-modified proteins from a cell lysate.
1. Materials:
-
Cell lysate containing azide-modified proteins
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate (B8700270) (freshly prepared)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS, PBS)
-
Elution buffer (e.g., 50 mM sodium dithionite in PBS)
2. Procedure:
-
Click Chemistry Reaction:
-
To the cell lysate, add this compound to a final concentration of 100 µM.
-
Add CuSO₄ and THPTA (pre-mixed) to a final concentration of 1 mM and 5 mM, respectively.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with a high-salt buffer (e.g., PBS + 500 mM NaCl), a denaturing buffer (e.g., PBS + 1% SDS), and a final wash with PBS to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the beads in the elution buffer containing 50 mM sodium dithionite.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Pellet the beads and collect the supernatant containing the enriched proteins.
-
Perform a second elution to maximize recovery.
-
-
Downstream Analysis:
-
The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.
-
Protocol 2: Photoaffinity Labeling for Target Identification
This protocol describes the general workflow for identifying protein targets of a small molecule using a diazo-containing probe.
1. Materials:
-
Small molecule of interest functionalized with a diazo group and an alkyne handle.
-
Live cells or cell lysate
-
UV crosslinking device (e.g., 365 nm UV lamp)
-
Azide-biotin tag
-
Click chemistry reagents (as in Protocol 1)
-
Streptavidin-agarose beads and wash/elution buffers (as in Protocol 1)
2. Procedure:
-
Probe Incubation:
-
Incubate live cells or cell lysate with the diazo-containing small molecule probe for a specified time to allow for target engagement.
-
-
UV Crosslinking:
-
Irradiate the sample with UV light (e.g., 365 nm) to activate the diazo group and induce covalent crosslinking to interacting proteins.[1]
-
-
Cell Lysis (if applicable):
-
If working with live cells, lyse the cells to release the protein content.
-
-
Click Chemistry and Enrichment:
-
Perform a click chemistry reaction to attach an azide-biotin tag to the alkyne handle of the crosslinked probe.
-
Enrich the biotinylated protein-probe complexes using streptavidin-agarose beads as described in Protocol 1.
-
-
Elution and Analysis:
-
Elute the captured proteins using a suitable method (e.g., on-bead digestion or cleavage of the biotin linker if a cleavable version is used).
-
Identify the enriched proteins by mass spectrometry to reveal the targets of the small molecule.
-
Visualizing Proteomic Workflows
Biorthogonal Non-Canonical Amino Acid Tagging (BONCAT) Workflow
The following diagram illustrates the BONCAT workflow, a powerful technique for metabolic labeling and analysis of newly synthesized proteins, where a cleavable biotin-alkyne reagent like this compound can be utilized.
Caption: BONCAT workflow for labeling and enriching newly synthesized proteins.
Photoaffinity Labeling and Target Identification Workflow
This diagram outlines the steps involved in identifying the protein targets of a small molecule using a photoaffinity probe.
Caption: Photoaffinity labeling workflow for small molecule target identification.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 1884349-58-9 | BroadPharm [broadpharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound, CAS 1884349-58-9 | AxisPharm [axispharm.com]
- 5. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - American Chemical Society - Figshare [acs.figshare.com]
- 7. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison: Copper-Catalyzed vs. Strain-Promoted Alkyne-Azide Cycloaddition
In the landscape of bioconjugation and drug development, the azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a powerful toolkit for molecular assembly.[1][2] This guide provides an objective comparison of the two most prominent methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] We will delve into their fundamental mechanisms, performance differences supported by experimental data, and provide detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal technique for their specific needs.
The core principle of both CuAAC and SPAAC lies in the formation of a stable triazole linkage between an azide (B81097) and an alkyne.[3] However, their activation methods differ significantly, leading to distinct advantages and disadvantages, particularly in biological contexts.[5] CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[4] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[6][7]
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often hinges on a trade-off between reaction kinetics and biocompatibility. CuAAC is notably faster, while SPAAC's key advantage is its ability to be used in living systems without the concern of copper-induced toxicity.[5][6]
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Key Takeaway |
| **Second-Order Rate Constant (k₂) ** | 10² - 10³ M⁻¹s⁻¹[8] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[8] | CuAAC is typically 100 to 1000 times faster than SPAAC.[5][9] |
| Catalyst Requirement | Yes (Copper(I))[2] | No (Metal-free)[6] | SPAAC's primary advantage is its biocompatibility due to the absence of a toxic catalyst.[5] |
| Biocompatibility | Limited by copper toxicity.[1][8] | Excellent, widely used for in vivo applications.[6][8] | SPAAC is the preferred method for live-cell imaging and in vivo studies.[2][6] |
| Alkyne Type | Terminal alkynes.[2] | Cyclooctynes (strained alkynes).[2][6] | The synthesis of strained cyclooctynes for SPAAC can be more complex and costly.[10] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole.[4][8] | Mixture of regioisomers (1,4 and 1,5), dependent on the cyclooctyne.[2][8] | CuAAC offers superior control over the regiochemistry of the triazole product. |
| Typical Reaction Time | 30 minutes to a few hours.[8] | 1 to 12 hours (can be longer for less reactive alkynes).[8] | CuAAC provides faster reaction completion times. |
| Side Reactions | Potential for oxidative homocoupling of alkynes (Glaser coupling) and other copper-mediated side reactions.[11] | Can have side reactions with thiols; some strained cyclooctynes can be unstable.[11][12] | Both methods have potential side reactions that need to be considered in experimental design. |
Reaction Mechanisms and Experimental Workflows
To better visualize the processes, the following diagrams illustrate the reaction mechanisms for both CuAAC and SPAAC, along with a generalized experimental workflow.
References
- 1. irjmets.com [irjmets.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. jpt.com [jpt.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Labeling: Specificity of Diazo Biotin-PEG3-Alkyne and Alternatives
For researchers, scientists, and drug development professionals, the precise and specific labeling of proteins is paramount for elucidating their function, interactions, and localization. This guide provides an objective comparison of Diazo Biotin-PEG3-Alkyne, a photo-reactive and cleavable biotinylation reagent, with other common protein labeling techniques. We will delve into the experimental data, protocols, and underlying principles that govern the specificity of each method.
This compound is a versatile tool for protein labeling, integrating three key functionalities: a diazo group for photo-inducible covalent labeling, a biotin (B1667282) moiety for affinity purification, and an alkyne handle for click chemistry.[1] A significant advantage of this reagent is its cleavable linker, which allows for the mild elution of captured proteins, preserving their integrity for downstream analysis.[2]
Comparative Analysis of Protein Labeling Methods
The choice of a protein labeling strategy depends on the specific experimental goals, the nature of the protein of interest, and the required level of specificity. Here, we compare this compound with three widely used alternatives: N-Hydroxysuccinimide (NHS) Ester Labeling, Enzymatic Labeling with Sortase A, and Genetic Tagging with HaloTag.
Quantitative Data Summary
While direct head-to-head quantitative comparisons of off-target labeling for all these methods in a single study are scarce, we can infer their relative specificity from their mechanisms of action. The following table summarizes the expected performance characteristics of each labeling method.
| Feature | This compound (Photoaffinity) | NHS Ester Labeling (Amine-reactive) | Enzymatic Labeling (Sortase A) | Genetic Tagging (HaloTag) |
| Specificity | Moderate to High | Low to Moderate | High | High |
| Primary Targets | Proximity-based, less specific for amino acid side chains | Primary amines (Lysine residues and N-terminus) | Specific recognition sequence (e.g., LPXTG) | Genetically fused tag |
| Control over Labeling Site | Limited | Low | High (at N- or C-terminus) | High (at fusion site) |
| Potential for Off-Target Labeling | Can occur due to the high reactivity of the generated carbene | High, due to the abundance of lysine (B10760008) residues on protein surfaces | Low, dependent on the uniqueness of the recognition sequence | Very low, dependent on the specificity of the ligand binding to the tag |
| Invasiveness | Requires UV activation, which can potentially damage proteins | Can alter protein charge and function due to modification of lysines | Requires genetic modification to introduce the recognition sequence | Requires genetic modification to fuse the tag |
| Live Cell Labeling | Yes | Possible, but can affect cell viability | Yes | Yes |
Experimental Protocols
Detailed methodologies for each labeling technique are crucial for reproducibility and for understanding the nuances that can affect specificity.
This compound Labeling Protocol (Photoaffinity)
This protocol is a generalized procedure for labeling proteins in a cellular context.
-
Probe Incubation: Incubate cells with the this compound probe at a predetermined concentration and for a specific duration to allow for cellular uptake and binding to the protein of interest.
-
UV Crosslinking: Irradiate the cells with UV light (typically 350-365 nm) to activate the diazo group, generating a reactive carbene that covalently crosslinks the probe to nearby amino acid residues.
-
Cell Lysis: Lyse the cells to release the protein content.
-
Click Chemistry (Optional): If a secondary reporter is desired, perform a copper-catalyzed or copper-free click reaction between the alkyne on the probe and an azide-modified reporter molecule (e.g., a fluorophore).
-
Affinity Purification: Use streptavidin-coated beads to capture the biotinylated proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads under mild conditions using a reducing agent like sodium dithionite (B78146) to cleave the diazo-based linker.
-
Downstream Analysis: Analyze the eluted proteins by methods such as SDS-PAGE, western blotting, or mass spectrometry.
NHS Ester Labeling Protocol
This protocol outlines the general steps for labeling purified proteins.
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at a slightly alkaline pH (typically 8.0-9.0) to facilitate the reaction.
-
NHS Ester Reagent Preparation: Dissolve the NHS ester-conjugated label (e.g., a fluorophore or biotin) in an anhydrous organic solvent like DMSO or DMF immediately before use.
-
Labeling Reaction: Add the NHS ester solution to the protein solution at a specific molar ratio. The optimal ratio needs to be determined empirically.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 1 hour) at room temperature or 4°C, protected from light if using a fluorescent label.
-
Quenching: Stop the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to consume the excess NHS ester.
-
Purification: Remove the unreacted label and byproducts by size-exclusion chromatography, dialysis, or other suitable methods.
Enzymatic Labeling Protocol (Sortase A)
This method allows for site-specific labeling at the N- or C-terminus of a protein.[3][4]
-
Protein Engineering: Genetically engineer the protein of interest to include a Sortase A recognition motif (e.g., LPXTG) at the desired terminus.
-
Probe Preparation: Synthesize or obtain a probe containing a corresponding N-terminal glycine (B1666218) motif (for C-terminal labeling) or a C-terminal LPXTG motif (for N-terminal labeling) conjugated to the desired label (e.g., biotin, fluorophore).
-
Sortase-Mediated Ligation: Incubate the engineered protein, the probe, and purified Sortase A enzyme in a suitable reaction buffer.
-
Incubation: Allow the reaction to proceed to completion, typically for a few hours at a specific temperature (e.g., room temperature or 37°C).
-
Purification: Purify the labeled protein from the reaction mixture to remove the enzyme, unreacted protein, and probe. This can often be achieved using affinity chromatography if the protein or probe has an affinity tag.
Genetic Tagging Protocol (HaloTag)
This protocol describes the labeling of a HaloTag fusion protein in living cells.[5][6]
-
Gene Fusion: Create a genetic construct where the gene of the protein of interest is fused to the HaloTag gene.
-
Cell Transfection/Transduction: Introduce the fusion construct into the desired cells and express the fusion protein.
-
Ligand Incubation: Add the cell-permeable HaloTag ligand conjugated to the desired label (e.g., a fluorescent dye) to the cell culture medium.
-
Incubation: Incubate the cells for a specific period to allow the ligand to enter the cells and covalently bind to the HaloTag protein.
-
Washing: Wash the cells to remove the unbound ligand.
-
Imaging or Analysis: The labeled cells can now be used for various applications, such as fluorescence microscopy or flow cytometry.
Visualizing the Workflows
The following diagrams illustrate the conceptual workflows for each of the described protein labeling methods.
This compound Labeling Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Signal-to-Noise in Quantitative Proteomics: Multivariate Statistical Analysis in DIGE Experiments | Springer Nature Experiments [experiments.springernature.com]
The Impact of PEG Spacer Length on Biotin Probe Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate biotin (B1667282) probe is critical for the success of a wide range of applications, from affinity purification to cellular imaging. The length of the polyethylene (B3416737) glycol (PEG) spacer arm connecting the biotin molecule to the probe is a key determinant of its performance. This guide provides a comparative analysis of different PEG spacer lengths in biotin probes, supported by experimental data, to aid in the selection of the optimal probe for your research needs.
The inclusion of a PEG spacer in a biotin probe offers several advantages, including increased hydrophilicity, reduced non-specific binding, and diminished steric hindrance, which can otherwise interfere with the high-affinity interaction between biotin and streptavidin.[1][2] The length of this spacer, however, is not a one-size-fits-all parameter and can significantly influence the outcome of an experiment.
Comparative Analysis of PEG Spacer Lengths
The optimal PEG spacer length is often application-dependent. Shorter PEG linkers may be advantageous in assays where close proximity between the interacting molecules is desired, while longer spacers can be crucial for overcoming steric hindrance when working with large proteins or complex biological matrices.
Performance in Affinity Pulldown Assays
In affinity pulldown assays, the goal is to efficiently isolate a target protein from a complex mixture. The length of the PEG spacer can impact the accessibility of the biotin tag to streptavidin-coated beads, especially when the biotin is attached to a bulky molecule.
A study on biotinylated probes for the anticancer natural product OSW-1 demonstrated that a medium-length PEG5 linker was more effective at isolating the known target proteins OSBP and ORP4 compared to a longer linker.[3][4] Interestingly, the probe with the longest linker exhibited the highest anticancer activity but was less efficient in the pulldown assay, highlighting that biological activity and affinity capture efficiency do not always correlate.[3][5]
| Probe | PEG Spacer Length | Relative Pulldown Efficiency | Reference |
| OSW-1 Probe 1 | Short | Lower | [3][4] |
| OSW-1 Probe 2 | PEG5 (Medium) | Highest | [3][4] |
| OSW-1 Probe 3 | Long | Lower than PEG5 | [3][4] |
Influence on Binding Affinity and Cellular Uptake
The length of the PEG spacer can also modulate the binding affinity of the probe to its target. In a study of 68Ga-labeled bombesin (B8815690) analogs, it was observed that increasing the mini-PEG spacer length from PEG2 to PEG6 resulted in a slight increase in the IC50 values, indicating a modest decrease in binding affinity.[6]
| Conjugate | PEG Spacer | IC50 (nM) |
| natGa-NOTA-PEG2-RM26 | PEG2 | 3.1 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | PEG3 | 3.9 ± 0.3 |
| natGa-NOTA-PEG4-RM26 | PEG4 | 5.4 ± 0.4 |
| natGa-NOTA-PEG6-RM26 | PEG6 | 5.8 ± 0.3 |
Data from a competitive binding assay using 125I-Tyr4-BBN as the displacement radioligand.[6]
Conversely, in the context of antibody-based nanocarriers for targeting dendritic cells, a longer PEG linker (5 kDa) was found to be necessary for specific accumulation in primary cells, whereas a shorter linker (0.65 kDa) showed better targeting in a cell line.[4] This suggests that the optimal PEG length for cellular uptake can be cell-type specific and may be influenced by the complexity of the cellular environment.
Experimental Protocols
General Protocol for Affinity Pulldown Assay
This protocol provides a general workflow for using biotinylated probes with varying PEG spacer lengths to capture target proteins from cell lysates.
Materials:
-
Cell lysate containing the target protein
-
Biotinylated probes with different PEG spacer lengths
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Lysate Preparation: Prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.
-
Probe Incubation: Incubate the cell lysate with the biotinylated probe for 1-2 hours at 4°C with gentle rotation to allow the probe to bind to its target protein.
-
Bead Preparation: While the lysate and probe are incubating, wash the streptavidin-coated magnetic beads with wash buffer according to the manufacturer's instructions.
-
Capture: Add the washed streptavidin beads to the lysate-probe mixture and incubate for another 1 hour at 4°C with gentle rotation to allow the biotinylated probe-protein complex to bind to the beads.
-
Washing: Place the tube on a magnetic rack to capture the beads. Carefully remove the supernatant and wash the beads 3-5 times with wash buffer to remove non-specific proteins.
-
Elution: After the final wash, add elution buffer to the beads and heat at 95-100°C for 5-10 minutes to release the captured proteins.
-
Analysis: Collect the eluate and analyze the captured proteins by SDS-PAGE, Western blotting, or mass spectrometry.[7][8][9]
Visualizing Experimental Workflows
Affinity Pulldown Workflow
Caption: Workflow for an affinity pulldown experiment using a biotin-PEG probe.
Biotin-Streptavidin Interaction with PEG Spacer
Caption: The PEG spacer facilitates the high-affinity binding of biotin to streptavidin.
Conclusion
The length of the PEG spacer in a biotin probe is a critical parameter that can significantly impact experimental outcomes. While longer spacers can reduce steric hindrance and improve accessibility in some applications, shorter to medium-length spacers may be optimal in others, such as certain affinity pulldown assays. The provided data and protocols offer a starting point for researchers to select and validate the most appropriate biotin-PEG probe for their specific needs. It is recommended to empirically test a few different spacer lengths to determine the optimal probe for a new application.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1 | Research | News | Tokyo University of Agriculture and Technology [tuat.ac.jp]
- 4. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Linker Length on the Function of Biotinylated OSW-1 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pull-down assays [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
A Head-to-Head Comparison: Acid-Cleavable Biotin-Alkyne vs. Diazo-Based Cleavable Linkers in Bioconjugation and Proteomics
For researchers, scientists, and drug development professionals seeking to employ cleavable biotin-alkyne linkers for affinity purification-mass spectrometry, the choice between an acid-cleavable or a diazo-based linker is critical. This guide provides an objective, data-driven comparison of these two prevalent linker technologies, focusing on the widely used acid-cleavable dialkoxydiphenylsilane (DADPS) linker and the diazo-based (azo) linker. We present a comprehensive analysis of their performance, supported by experimental data and detailed protocols to aid in the selection of the optimal linker for your specific research needs.
Introduction to Cleavable Linkers
Cleavable linkers are indispensable tools in chemical biology and proteomics, enabling the enrichment and subsequent release of target biomolecules. The incorporation of a cleavable moiety within a biotin-alkyne probe allows for the efficient capture of azide-modified targets via click chemistry, followed by their release from streptavidin resins under specific conditions. This strategy mitigates the harsh elution methods typically required to disrupt the strong biotin-streptavidin interaction, thereby preserving the integrity of the isolated molecules and improving the quality of downstream analysis, such as mass spectrometry.
This guide focuses on two popular classes of chemically cleavable linkers: the acid-cleavable DADPS linker and the diazo-based linker, which is cleaved under reducing conditions. We will delve into their chemical principles, compare their performance based on published experimental data, and provide detailed protocols for their application.
Chemical Principles and Cleavage Mechanisms
The distinct chemical natures of the DADPS and diazo-based linkers dictate their respective cleavage conditions and performance characteristics.
Acid-Cleavable DADPS Biotin-Alkyne Linker: The DADPS linker incorporates a silicon-oxygen bond that is susceptible to acid hydrolysis. Treatment with a mild acid, such as formic acid, protonates the oxygen atom, initiating the cleavage of the silicon-oxygen bond and releasing the biotinylated portion from the captured biomolecule. This process leaves a small hydroxyl-containing remnant on the target molecule.
Diazo-Based Cleavable Linker: The diazo-based linker contains an azo bond (N=N) that can be reduced and cleaved by agents like sodium dithionite (B78146). This reduction breaks the bond, separating the biotin (B1667282) moiety from the target biomolecule and leaving an aminophenol remnant. The efficiency of this cleavage can be influenced by the substitution pattern on the aromatic rings of the diazo group.
Performance Comparison: Experimental Data
The selection of a cleavable linker should be guided by empirical data on their performance in relevant applications. Here, we summarize key findings from comparative studies.
A study directly comparing the DADPS and diazo (AZO) linkers in profiling the cellular cysteinome revealed a significant difference in their performance. The DADPS linker consistently identified a higher number of unique cysteine residues compared to the AZO linker.[1] Specifically, 29.7% of the identified cysteines were exclusively found using the DADPS linker, whereas only 15% were unique to the AZO linker.[1]
Furthermore, the study using the AZO linker identified an unexpected artifactual modification on the residual mass, suggesting potential side reactions that could complicate data analysis.[1] This finding highlights the importance of understanding the chemical liabilities of each linker.
In terms of cleavage efficiency, the DADPS linker has been shown to be highly effective. One study reported that after treatment with 10% formic acid, less than 3% of the streptavidin signal remained, indicating near-complete cleavage.[2] In contrast, a single treatment with 50 mM sodium dithionite for one hour left 23.5% of the streptavidin signal for a diazo-based linker, indicating less efficient cleavage under these conditions.[2] Another study reported a 73% cleavage efficiency for a diazo linker with 200 mM sodium dithionite.
Quantitative Data Summary
| Feature | Acid-Cleavable (DADPS) Biotin-Alkyne | Diazo-Based (Azo) Cleavable Linker |
| Cleavage Reagent | 10% Formic Acid[2] | Sodium Dithionite (25-200 mM) |
| Cleavage Time | 30 minutes[2] | 30-60 minutes[3] |
| Cleavage Efficiency | >97%[2] | ~73-76.5%[2] |
| Residual Mass | 143 Da[2], 181.1 Da[4], 84 Da[5] | 216.1 Da[4], 262.30 Da[6] |
| Reported Performance | Identifies more unique cysteine residues[1] | Identifies fewer unique cysteine residues[1] |
| Potential Artifacts | Formylation of S/T/K residues or N-termini[1] | Sulfation of the aminophenol remnant[1] |
Note on Residual Mass: The reported residual mass for the DADPS linker varies across different studies and commercial sources. This discrepancy may arise from different linker arm structures or fragmentation patterns during mass spectrometry. Researchers should confirm the expected mass shift for the specific reagent being used. Similarly, the residual mass of the diazo linker can vary.
Experimental Protocols
Detailed and validated protocols are crucial for the successful implementation of these linker technologies.
Protocol 1: Protein Enrichment and Cleavage using Acid-Cleavable DADPS Biotin-Alkyne
This protocol is adapted from a commercially available kit and provides a general workflow for the enrichment of azide-modified proteins.
1. Click Reaction: a. To your protein lysate containing the azide-modified protein, add the DADPS-Biotin-Alkyne to a final concentration of 40 µM. b. Add copper (II) sulfate (B86663) and a reducing agent to catalyze the click reaction. c. Incubate for 1-2 hours at room temperature.
2. Protein Enrichment: a. Add streptavidin agarose (B213101) resin to the reaction mixture. b. Incubate for 1 hour at room temperature with gentle rotation to allow binding of the biotinylated proteins. c. Pellet the resin by centrifugation and discard the supernatant. d. Wash the resin extensively with a suitable wash buffer (e.g., PBS with 0.1% SDS) to remove non-specifically bound proteins.
3. Cleavage and Elution: a. To the washed resin, add 10% formic acid. b. Incubate for 30 minutes at room temperature with occasional vortexing. c. Centrifuge to pellet the resin and carefully collect the supernatant containing the cleaved proteins. d. Neutralize the eluate with a suitable buffer if necessary for downstream applications.
Protocol 2: Proteomic Analysis using a Diazo-Based Cleavable Linker
This protocol outlines a general procedure for the use of a diazo-biotin-alkyne linker in a proteomics workflow.
1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): a. To your cell lysate containing azide-labeled proteins, add the diazo-biotin-alkyne linker, copper sulfate, and a reducing agent (e.g., TCEP or sodium ascorbate). b. Incubate the reaction for 1-2 hours at room temperature.
2. Protein Precipitation and Digestion: a. Precipitate the proteins using a methanol/chloroform extraction to remove excess reagents. b. Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea) and reduce and alkylate the cysteine residues. c. Digest the proteins into peptides using trypsin overnight at 37°C.
3. Peptide Enrichment: a. Add streptavidin beads to the peptide solution and incubate for 1-2 hours to capture the biotinylated peptides. b. Wash the beads thoroughly with a series of stringent wash buffers to remove non-specific binders.
4. Cleavage and Elution: a. Prepare a fresh solution of 25-50 mM sodium dithionite in a suitable buffer (e.g., PBS). b. Add the sodium dithionite solution to the beads and incubate for 30-60 minutes at room temperature to cleave the linker. c. Collect the supernatant containing the released peptides for subsequent LC-MS/MS analysis.
Visualizing the Workflows and Chemical Logic
To further clarify the processes and chemical transformations involved, the following diagrams have been generated using Graphviz.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
A Comparative Guide to Diazo Biotin-PEG3-Alkyne for Cellular Labeling and Proteomics
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools for biotinylating and capturing cellular proteins is critical for the success of proteomic studies. This guide provides a comprehensive comparison of Diazo Biotin-PEG3-Alkyne, a cleavable biotinylation reagent, with other common alternatives. We will delve into its performance, supported by experimental data from various studies, and provide detailed experimental protocols and visualizations to aid in its effective application.
Introduction to this compound
This compound is a multifunctional chemical probe designed for two-step labeling of biomolecules within complex biological systems like live cells or cell lysates.[1][2] Its structure comprises four key components:
-
A Biotin (B1667282) Handle: For high-affinity binding to streptavidin or avidin, enabling the enrichment of labeled molecules.
-
A Cleavable Diazo Linker: This azobenzene-based linker can be cleaved under mild reducing conditions using sodium dithionite (B78146), allowing for the release of captured biomolecules from streptavidin beads.[3][4][5] This is a significant advantage over non-cleavable biotin reagents where harsh denaturing conditions are often required for elution, which can lead to co-purification of contaminants.[6]
-
A PEG3 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer enhances the solubility of the reagent in aqueous buffers and reduces steric hindrance, facilitating efficient labeling and capture.[3][4][5]
-
An Alkyne Group: This terminal alkyne serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient "click chemistry" reaction.[1][7][8] This allows for the covalent attachment of the biotin tag to azide-modified biomolecules.
The primary application of this compound is in chemoproteomic workflows, particularly for the identification and quantification of newly synthesized proteins or post-translationally modified proteins. This typically involves the metabolic incorporation of an azide-modified precursor (e.g., an amino acid or sugar analog) into cellular proteins, followed by cell lysis and click chemistry-mediated biotinylation with this compound.
Performance and Comparison with Alternatives
The performance of a biotinylation reagent is determined by several factors, including its labeling efficiency, the efficiency of enrichment and cleavage, and its potential for inducing cellular toxicity. While direct comparative studies of this compound across a wide range of cell types are not extensively documented, we can infer its performance based on studies that have benchmarked various cleavable linkers.
Cleavage Efficiency
A key feature of this compound is its cleavable linker. The efficiency of this cleavage is crucial for the successful recovery of labeled proteins. Studies comparing different cleavable linkers have provided valuable insights.
One study that benchmarked four cleavable biotin-alkyne probes for O-GlcNAc proteomics found that the diazo-based approach resulted in fewer protein identifications in brain samples compared to photocleavable (PC) and dialkoxydiphenylsilane (DADPS)-based linkers.[9] This was attributed to the potentially lower cleavage efficiency of the diazo linker with sodium dithionite.[9] Another comparative analysis of cleavable linkers for mapping small molecule-protein interactomes found that a DADPS-based linker identified a higher number of unique cysteine residues compared to an azobenzene (B91143) (diazo) linker.[10][11]
Further research has indicated that the structure of the diazobenzene linker itself can significantly impact cleavage efficiency. The presence of an ortho-hydroxyl group on the diazobenzene ring was shown to be essential for efficient cleavage with sodium dithionite.[12]
Table 1: Comparison of Cleavable Linker Performance
| Linker Type | Cleavage Condition | Advantages | Disadvantages | Reference |
| Diazo/Azobenzene | Sodium Dithionite | Mild cleavage conditions | Potentially lower cleavage efficiency compared to others; can introduce artifactual modifications. | [9][10][12] |
| DADPS | Formic Acid | High cleavage efficiency; mild acidic conditions. | Acid-labile probes may be affected. | [10][11][13][14][15] |
| Photocleavable (PC) | UV light | Spatially and temporally controlled cleavage. | Can potentially damage biomolecules. | [9] |
| Disulfide | DTT, TCEP | Mild reducing conditions. | May not be compatible with all cellular redox environments. | [16] |
Labeling Efficiency and Specificity
The labeling efficiency of this compound is primarily dependent on the efficiency of the CuAAC click reaction. This reaction is known for its high efficiency and specificity for azides and alkynes, which are bioorthogonal functional groups not naturally present in most biological systems.[17][18] The performance of the click reaction can be influenced by the choice of copper source, ligand, and reducing agent.
In comparison, traditional biotinylation reagents like NHS-esters, which react with primary amines (lysine residues and N-termini), can be less specific and may lead to heterogeneous labeling. The reactivity of NHS-esters is also highly pH-dependent.
Cytotoxicity
Experimental Protocols
The following are generalized protocols for metabolic labeling and subsequent biotinylation using this compound. These should be optimized for specific cell types and experimental goals.
Metabolic Labeling of Cellular Proteins
This protocol is for the incorporation of an azide-modified amino acid, azidohomoalanine (AHA), as a surrogate for methionine.
-
Cell Culture: Culture cells to be labeled in their standard growth medium to approximately 70-80% confluency.
-
Methionine Depletion (Optional but Recommended): To increase the incorporation of AHA, replace the standard growth medium with methionine-free medium and incubate for 1-2 hours.
-
AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA. The final concentration of AHA should be optimized but typically ranges from 25 to 100 µM. Incubate for the desired labeling period (e.g., 4-24 hours).
-
Cell Harvest: Wash the cells twice with ice-cold PBS to remove excess AHA. Harvest the cells by scraping or trypsinization, and pellet them by centrifugation.
Click Chemistry Reaction in Cell Lysate
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer with protease inhibitors). Lyse the cells by sonication or other appropriate methods on ice.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Reaction Cocktail Preparation: Prepare a fresh "click chemistry cocktail". For a 1 mg protein sample in 1 ml, the final concentrations are typically:
-
This compound: 100 µM
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM
-
Copper(II) sulfate (B86663) (CuSO₄): 1 mM
-
-
Click Reaction: Add the click chemistry cocktail to the cell lysate. Incubate at room temperature for 1-2 hours with gentle rotation.
-
Protein Precipitation: Precipitate the protein to remove excess reagents. A methanol/chloroform precipitation is commonly used.
Enrichment of Biotinylated Proteins
-
Resuspend Protein Pellet: Resuspend the precipitated protein pellet in a buffer containing a strong denaturant (e.g., 1.2% SDS in PBS).
-
Streptavidin Bead Incubation: Add streptavidin-agarose or magnetic beads to the protein solution and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads and wash them extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing SDS concentration, followed by washes with high salt and urea, is recommended.
Cleavage and Elution
-
Cleavage Solution: Prepare a fresh solution of 25-50 mM sodium dithionite in PBS.
-
Elution: Resuspend the washed beads in the cleavage solution and incubate at room temperature for 30-60 minutes with gentle mixing.
-
Collection of Eluate: Pellet the beads and collect the supernatant containing the cleaved, formerly biotinylated proteins. A second elution can be performed to increase the yield.
Visualizations
Experimental Workflow for Proteomic Analysis
Caption: Workflow for proteomic analysis using this compound.
Signaling Pathway Context: Metabolic Labeling
Caption: Metabolic incorporation of AHA and subsequent click chemistry labeling.
Conclusion
This compound is a valuable tool for the selective enrichment of azide-labeled biomolecules from complex cellular samples. Its key advantage lies in the cleavable diazo linker, which allows for the recovery of captured proteins under mild conditions, thereby reducing background and facilitating downstream analysis. However, researchers should be aware of potential limitations, such as a possibly lower cleavage efficiency compared to some other cleavable linkers like DADPS. The choice of biotinylation reagent should, therefore, be guided by the specific requirements of the experiment, including the nature of the target proteins and the desired downstream applications. For applications requiring the highest possible recovery of labeled peptides, a DADPS-based linker may be a more suitable alternative. Nevertheless, the diazo-based chemistry offers a viable and effective method for bioorthogonal proteomics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, CAS 1884349-58-9 | AxisPharm [axispharm.com]
- 3. This compound, 1884349-58-9 | BroadPharm [broadpharm.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. medkoo.com [medkoo.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. | Semantic Scholar [semanticscholar.org]
- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 17. interchim.fr [interchim.fr]
- 18. Click Chemistry – Med Chem 101 [medchem101.com]
A Comparative Guide to Diazirine-Based Probes: Navigating Cross-Reactivity and Off-Target Effects
For researchers, scientists, and drug development professionals, understanding the nuances of photoaffinity labeling (PAL) is critical for the successful identification and validation of molecular targets. Diazirine-based probes have emerged as a powerful tool in this field due to their small size and high reactivity. However, like all chemical probes, they are not without their limitations, particularly concerning cross-reactivity and off-target effects. This guide provides an objective comparison of diazirine probes with other common photoactivatable groups, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Introduction to Photoaffinity Probes
Photoaffinity labeling is a technique used to covalently link a probe molecule to its interacting partner, typically a protein, upon activation with UV light. This allows for the identification of specific binding partners in complex biological mixtures. The choice of the photoreactive group is a critical determinant of the experiment's success, influencing labeling efficiency, specificity, and the extent of off-target binding. The most commonly used photoreactive moieties are diazirines, benzophenones, and aryl azides.
Diazirines are favored for their small size, which minimizes perturbation of the original molecule's bioactivity, and their rapid, irreversible reaction upon photoactivation.[1][2] Upon irradiation with UV light (typically around 350-360 nm), diazirines form a highly reactive carbene intermediate that can insert into a wide range of chemical bonds in close proximity, including C-H and O-H bonds.[3][4]
Comparing Photoreactive Probes: A Quantitative Look at Off-Target Effects
A primary concern with any photoaffinity probe is the potential for non-specific or off-target labeling, which can lead to false-positive results. The inherent reactivity of the generated carbene from diazirines, while advantageous for efficient labeling, can also contribute to off-target binding. Several studies have employed quantitative proteomics to compare the background proteome labeling of different photoaffinity linkers.
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages | Relative Off-Target Binding |
| Diazirine (Alkyl) | ~350-360 | Carbene/Diazo isomer | Small size, high reactivity, rapid kinetics.[1][2] | Potential for rearrangement to a longer-lived diazo isomer leading to non-specific labeling, preferential labeling of acidic residues.[5] | Moderate to High |
| Diazirine (Aryl) | ~350-380 | Carbene | Generally more stable than alkyl diazirines, less prone to diazo isomer formation. | Larger than alkyl diazirines. | Moderate |
| Benzophenone | ~350 | Triplet Diradical | More stable reactive intermediate, less reactive with water. | Bulky size can interfere with binding, requires longer irradiation times, can act as a photosensitizer causing oxidative damage.[4] | High |
| Aryl Azide | ~254-300 | Nitrene | Small size. | Requires lower wavelength UV which can damage proteins, can rearrange to less reactive species, longer-lived reactive species can increase labeling radius.[4] | High |
This table summarizes general observations from multiple studies. The extent of off-target binding can be highly dependent on the specific probe design, experimental conditions, and the biological system under investigation.
Experimental Protocols for Identifying Off-Target Effects
A robust experimental design is crucial for distinguishing specific, on-target interactions from non-specific, off-target binding. A standard workflow involves several key steps and controls.
General Workflow for Photoaffinity Labeling and Target Identification
Caption: A typical experimental workflow for photoaffinity labeling.
Protocol for Off-Target Identification using Competitive Binding
This protocol is designed to differentiate specific binders from non-specific ones.
-
Prepare Samples:
-
Control Group: Incubate the biological sample (e.g., cell lysate or intact cells) with the diazirine-based photoaffinity probe.
-
Competition Group: Pre-incubate the biological sample with a significant excess (e.g., 10-100 fold molar excess) of the untagged parent compound for a sufficient time to allow for binding to its targets. Then, add the diazirine-based photoaffinity probe.[6]
-
Negative Control: Use a structurally similar but biologically inactive compound in a competition experiment to control for non-specific interactions of the pharmacophore.
-
-
Photo-Crosslinking:
-
Irradiate all samples with UV light at the appropriate wavelength (e.g., 365 nm) and duration. The optimal irradiation time should be determined empirically to maximize target labeling while minimizing non-specific binding.[7]
-
-
Lysis and Enrichment:
-
If using intact cells, lyse the cells to release the proteins.
-
If the probe contains an enrichment tag (e.g., biotin), perform affinity purification (e.g., with streptavidin beads) to isolate the probe-labeled proteins.
-
-
Analysis by Mass Spectrometry:
-
Elute the bound proteins from the affinity matrix.
-
Separate the proteins by SDS-PAGE and identify them using mass spectrometry (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Quantitatively compare the protein abundance between the control and competition groups.
-
On-target proteins should show a significant reduction in labeling in the competition group, as the untagged parent compound will have occupied the binding site.
-
Off-target proteins that are non-specifically labeled by the photoreactive group will show similar levels of labeling in both the control and competition groups.
-
Impact on Signaling Pathways: A Case Study of Kinase Inhibition
Off-target effects of chemical probes can have significant consequences, leading to the modulation of unintended signaling pathways and potentially confounding experimental results. Kinase signaling pathways, which are central to numerous cellular processes, are particularly susceptible to such off-target interactions.[8]
Caption: Off-target labeling of a kinase signaling pathway.
Conclusion and Best Practices
Diazirine-based photoaffinity probes are invaluable tools for chemical biology and drug discovery. Their small size and high reactivity offer significant advantages for identifying protein-ligand interactions. However, researchers must be vigilant about the potential for cross-reactivity and off-target effects. By employing rigorous experimental controls, such as competition binding assays, and carefully interpreting quantitative proteomic data, the specificity of these powerful probes can be confidently established. The choice of the photoreactive group should always be guided by a thorough understanding of its chemical properties and potential for non-specific interactions, ensuring the generation of reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsdi.org [omicsdi.org]
- 6. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]
- 8. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Diazo Biotin-PEG3-Alkyne: A Comprehensive Guide for Laboratory Professionals
The proper handling and disposal of Diazo Biotin-PEG3-Alkyne are critical for ensuring laboratory safety and environmental protection. This molecule contains a diazo group, which is energetic and potentially explosive, necessitating specific neutralization procedures before disposal. This guide provides detailed, step-by-step instructions for the safe management of waste containing this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and emergency instructions. Due to the reactive nature of the diazo functional group, this compound is sensitive to heat, shock, and strong acids[1]. All handling and disposal operations must be conducted in a well-ventilated fume hood, behind a safety shield.
Required Personal Protective Equipment (PPE):
-
Safety goggles with side-shields
-
Face shield
-
Chemical-resistant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
Step-by-Step Disposal Protocol
The preferred method for disposing of this compound is through in-lab chemical neutralization to decompose the energetic diazo group, followed by disposal as hazardous chemical waste. This protocol is designed for small quantities (typically less than 5 grams)[1].
Part 1: In-Lab Neutralization (Quenching) of the Diazo Group
This procedure converts the reactive diazo compound into more stable, less hazardous substances by controlled acidification[1].
Experimental Protocol:
-
Preparation:
-
Place a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet (for venting) in an ice bath to maintain a temperature of 0-5 °C.
-
Dissolve the this compound waste in an appropriate solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether.
-
-
Acidification:
-
Prepare a 1 M solution of a weak acid, such as acetic acid, in the same solvent.
-
Slowly add the dilute acid solution dropwise to the stirred solution of the diazo compound. Caution: This reaction generates nitrogen gas, which must be safely vented. A rapid addition of acid can cause a dangerous increase in pressure and a runaway reaction[1].
-
-
Monitoring and Completion:
-
The decomposition of the diazo group is indicated by the evolution of nitrogen gas.
-
Continue the slow addition of acid until gas evolution ceases.
-
To ensure complete decomposition, a slight excess of the acidic solution can be added. Allow the reaction to stir for an additional 30 minutes at 0-5 °C.
-
-
Final Quenching:
-
Slowly and carefully add a suitable base, such as a saturated sodium bicarbonate solution, to neutralize the excess acid.
-
Part 2: Segregation and Collection of Waste
Once the diazo group has been neutralized, the resulting waste must be segregated and collected for final disposal.
-
Liquid Waste:
-
The neutralized solution is now considered hazardous chemical waste. It should be collected in a compatible, leak-proof, and clearly labeled liquid waste container[2][3].
-
The label must read "Hazardous Waste" and list all chemical components, including the reaction products, solvents, and their approximate concentrations[2].
-
-
Solid Waste:
Part 3: Final Disposal
-
Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service[2][3][4]. Never dispose of this chemical, either in its original form or after neutralization, down the drain[5].
Data Summary
The following table summarizes the key operational and safety data for the disposal of this compound.
| Parameter | Specification | Rationale | Citation |
| Primary Hazard Class | Energetic, Potentially Explosive | The diazo functional group is sensitive to heat, shock, and strong acids. | [1] |
| Primary Disposal Method | In-Lab Chemical Neutralization (Quenching) | Decomposes the energetic diazo group into safer, more stable compounds before final disposal. | [1] |
| Neutralization Reagent | Dilute Acetic Acid (or similar weak acid) | Controlled acidification safely initiates the decomposition of the diazo group, releasing nitrogen gas. | [1] |
| Reaction Temperature | 0-5 °C (Ice Bath) | Controls the exothermic reaction to prevent a runaway decomposition. | [1] |
| Liquid Waste Stream | Hazardous Flammable Liquid Waste | The neutralized solution contains organic solvents and reaction byproducts. | [1][2] |
| Solid Waste Stream | Hazardous Solid Waste | All contaminated lab materials must be collected and disposed of properly. | [2][3] |
| Final Disposal Route | Licensed Chemical Waste Disposal Service | Ensures environmentally responsible management and compliance with regulations. | [2][4] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Diazo Biotin-PEG3-Alkyne
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Diazo Biotin-PEG3-Alkyne. The following procedures are based on established safety protocols for handling diazo compounds, biotinylation reagents, and chemicals with alkyne groups, ensuring a comprehensive approach to laboratory safety and operational efficiency.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. While one safety data sheet indicates the substance is not hazardous, the presence of a diazo group warrants caution due to the potential instability of this functional group in other compounds.[1][2]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Recommended to handle in a fume hood to avoid dust inhalation |
| Solution Preparation | Safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work within a certified chemical fume hood |
| Reaction Setup and Monitoring | Safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work within a certified chemical fume hood |
| Post-Reaction Workup & Purification | Safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work within a certified chemical fume hood |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work within a certified chemical fume hood |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
Safe Handling Practices:
-
Avoid the generation of dust when handling the solid compound.[1][3]
-
Use tools and techniques that minimize direct contact.
-
Prepare solutions fresh before use.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Clearly label all containers with the compound name and any potential hazards.
Storage:
-
Store at –20°C in a sealed container, protected from light and moisture.[4][5][6][7]
-
For long-term storage (months to years), -20°C is recommended. Some suppliers suggest -80°C for storage longer than a month.[5][6]
Experimental Protocol: Biotinylation of an Azide-Containing Protein
This protocol outlines a general procedure for labeling a protein containing an azide (B81097) group with this compound using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "Click Chemistry".
Materials:
-
This compound
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution
-
Sodium ascorbate (B8700270) stock solution (or other reducing agent like THPTA)
-
TBTA or other copper-coordinating ligand (optional, to improve reaction efficiency and reduce protein damage)
-
Desalting column for purification[8]
-
Solvents such as DMSO or DMF for dissolving the alkyne reagent[9]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein with the appropriate buffer.
-
Add the this compound stock solution to the desired final concentration (typically a 10- to 50-fold molar excess over the protein).
-
If using a ligand, add TBTA at this stage.
-
Initiate the reaction by adding CuSO₄ followed by sodium ascorbate. The final concentrations are typically in the range of 0.1-1 mM for CuSO₄ and 1-5 mM for sodium ascorbate.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, or as optimized for the specific protein. Protect the reaction from light if photo-sensitive components are present.
-
-
Purification:
-
Remove the excess unreacted biotinylation reagent and reaction components using a desalting column (e.g., Zeba™ Spin Desalting Columns) appropriate for the protein's molecular weight.[8][10] This is crucial to avoid interference in downstream applications.[10]
-
Follow the manufacturer's instructions for the desalting column to purify the biotinylated protein.
-
-
Confirmation of Labeling (Optional):
-
Analyze the purified protein using techniques such as SDS-PAGE followed by streptavidin-HRP blotting to confirm successful biotinylation.
-
Below is a diagram illustrating the experimental workflow.
Caption: Workflow for labeling an azide-modified protein.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste materials, including unused reagents, reaction mixtures, and contaminated disposables (e.g., pipette tips, tubes, gloves), in a designated and clearly labeled hazardous waste container.[3]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
Disposal Method:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for chemical waste disposal.
-
For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's EHS department.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, CAS 1884349-58-9 | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound, 1884349-58-9 | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
